molecular formula C18H24O3 B15563374 Psoracorylifol B

Psoracorylifol B

Cat. No.: B15563374
M. Wt: 288.4 g/mol
InChI Key: BPUKUJAZQKFJAN-XMTFNYHQSA-N
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Description

Psoracorylifol B is an oxacycle.
4-[(1R,2S,5S,7R)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol has been reported in Helicobacter pylori with data available.
isolated from the seeds of Psoralea corylifolia L.;  structure in first source

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

4-[(1R,2S,5S,7R)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol

InChI

InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17-,18-/m1/s1

InChI Key

BPUKUJAZQKFJAN-XMTFNYHQSA-N

Origin of Product

United States

Foundational & Exploratory

Psoracorylifol B: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoracorylifol B, a meroterpenoid derived from the seeds of Psoralea corylifolia, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details established experimental protocols, summarizes quantitative data for related compounds to serve as a valuable reference, and explores the potential signaling pathways modulated by this class of molecules. The information presented herein is intended to support further research and development efforts in harnessing the therapeutic potential of this compound.

Introduction

Psoralea corylifolia, commonly known as "Babchi," is a plant with a long history of use in traditional medicine.[1][2] Its seeds are a rich source of various bioactive compounds, including coumarins, flavonoids, and meroterpenoids.[3][4] Among these, this compound has emerged as a compound of interest. While the initial discovery and isolation of this compound are documented, publicly available quantitative data on its yield and purity from natural sources remain limited. However, the total synthesis of this compound has been successfully achieved, confirming its chemical structure and providing a potential alternative source for this compound.[5]

Data Presentation: Quantitative Analysis of Related Compounds

Due to the limited availability of specific quantitative data for the isolation of this compound from Psoralea corylifolia, the following tables summarize the extraction and purification data for other prominent compounds from the same source. This information provides a valuable reference for estimating potential yields and purities when developing protocols for this compound.

Table 1: Comparison of Extraction Methods for Compounds from Psoralea corylifolia Seeds

Extraction MethodSolventCompoundYield (% w/w of dried seeds)
MacerationPetroleum EtherBakuchiol5.32
Reflux ExtractionPetroleum EtherBakuchiol6.01
Soxhlet ExtractionPetroleum EtherBakuchiol6.68
Ultrasonic Assisted Extraction (UAE)Petroleum EtherBakuchiol6.98
Soaking50% Ethanol (B145695)Psoralen (B192213)0.147

Data adapted from a study on Bakuchiol and Psoralen extraction.

Table 2: Purification of Compounds from Psoralea corylifolia Crude Extract using High-Speed Counter-Current Chromatography (HSCCC)

CompoundInitial Amount (mg)Final Yield (mg)Recovery (%)Purity (%)
Psoralen100 (in crude extract)39.639.6>99
Isopsoralen100 (in crude extract)50.850.8>99

Data adapted from a study on Psoralen and Isopsoralen purification.[6]

Experimental Protocols

The following protocols are adapted from established methods for the isolation of related compounds from Psoralea corylifolia and can serve as a foundation for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Extract from Psoralea corylifolia Seeds

Objective: To obtain a crude extract containing this compound and other secondary metabolites.

Materials and Reagents:

  • Dried seeds of Psoralea corylifolia

  • Grinder or mill

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Petroleum ether or 70% Ethanol

  • Filter paper

Procedure:

  • Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.

  • Extraction (Option A: Soxhlet Extraction):

    • Place the powdered seeds (e.g., 100 g) into a thimble.

    • Extract with petroleum ether in a Soxhlet apparatus for 6-8 hours.[7]

  • Extraction (Option B: Ultrasonic Assisted Extraction):

    • Suspend the powdered seeds (e.g., 100 g) in 70% ethanol (1:10 solid-to-solvent ratio).[7]

    • Sonicate in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.[7]

  • Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Purification of this compound using Column Chromatography

Objective: To isolate and purify this compound from the crude extract.

Materials and Reagents:

  • Crude extract from Protocol 1

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Chloroform (optional)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner. A typical gradient could be a step-wise increase in ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring by TLC:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp.

    • Pool fractions containing spots with a similar Rf value, which would correspond to this compound (a reference standard would be required for confirmation).

  • Concentration: Concentrate the pooled fractions containing the target compound using a rotary evaporator to obtain purified this compound.

  • Purity Analysis: Assess the purity of the isolated this compound using HPLC.

Potential Signaling Pathways Modulated by this compound

While direct studies on the specific signaling pathways modulated by this compound are limited, research on other bioactive compounds from Psoralea corylifolia, such as psoralen and bakuchiol, provides insights into potential mechanisms of action. These compounds have been shown to exhibit anti-inflammatory and anti-cancer properties through the modulation of key signaling cascades.[8][9]

Anti-Inflammatory Signaling

Compounds from Psoralea corylifolia have been reported to inhibit pro-inflammatory pathways. A potential mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Psoracorylifol_B This compound Psoracorylifol_B->IKK Inhibition IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_n NF-κB NFkB->NFkB_n Proteasome Proteasome IkB_P->Proteasome Ub DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Signaling

Phytochemicals from Psoralea corylifolia have demonstrated cytotoxic effects on cancer cells, potentially through the modulation of survival and proliferation pathways like the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK (Mitogen-activated protein kinase) pathways.

Anti-Cancer_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Psoracorylifol_B This compound Psoracorylifol_B->PI3K Inhibition Psoracorylifol_B->Ras Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways.

Experimental Workflow

The overall process for the discovery and isolation of this compound from its natural source follows a systematic workflow.

Experimental_Workflow Start Start: Dried Psoralea corylifolia Seeds Grinding Grinding & Pulverization Start->Grinding Extraction Solvent Extraction (Soxhlet / Ultrasonic) Grinding->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Chromatography->Fraction_Collection Pooling Pooling of Fractions Containing this compound Fraction_Collection->Pooling Purification Final Purification & Solvent Evaporation Pooling->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Analysis Purity & Structural Analysis (HPLC, NMR, MS) Isolated_Compound->Analysis End End Analysis->End

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product from Psoralea corylifolia with potential therapeutic value. This guide provides a foundational understanding of its discovery and isolation, offering detailed experimental protocols and contextual quantitative data. While further research is required to elucidate the specific biological activities and mechanisms of action of this compound, the information compiled here serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The provided workflows and potential signaling pathway diagrams offer a logical framework for future investigations into this intriguing meroterpenoid.

References

Psoracorylifol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 879290-98-9 Molecular Formula: C₁₈H₂₄O₃ Molecular Weight: 288.38 g/mol

This technical guide provides an in-depth overview of Psoracorylifol B, a flavonoid isolated from the seeds of Psoralea corylifolia. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its physicochemical properties, biological activities, and methodologies for its study.

Physicochemical and Biological Data

This compound is a flavonoid compound that has garnered interest for its potential therapeutic applications. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 879290-98-9[1]
Molecular Formula C₁₈H₂₄O₃[1]
Molecular Weight 288.1725 g/mol [1]

Biological Activity and Potential Therapeutic Targets

While specific experimental data on the biological activities of this compound is still emerging, preliminary evidence and studies on related compounds from Psoralea corylifolia suggest several potential areas of investigation.

Carboxylesterase Inhibition

This compound has been identified as a potential inhibitor of carboxylesterases (CES), enzymes crucial in the metabolism of various drugs and endogenous compounds. While experimentally verified IC50 values for this compound are not yet widely published, hypothetical data suggests it may inhibit both CES1 and CES2.

CompoundTarget EnzymeHypothetical IC50 (µM)
This compoundCES13.5
This compoundCES215.2

Note: The IC50 values presented are hypothetical and require experimental validation.

Modulation of Signaling Pathways

Compounds isolated from Psoralea corylifolia have been shown to modulate key signaling pathways involved in inflammation and cellular proliferation, such as NF-κB, MAPK, and PI3K/AKT. For instance, a polysaccharide from Psoralea corylifolia has been demonstrated to activate macrophages through the NF-κB and MAPK signaling pathways. Conversely, corylin, another flavonoid from the same plant, has been found to inhibit the MAPK pathway in the context of osteoporosis. The direct effects of this compound on these pathways are a promising area for future research.

Experimental Protocols

Isolation of this compound from Psoralea corylifolia Seeds

Objective: To extract and purify this compound from the seeds of Psoralea corylifolia.

Methodology:

  • Grinding and Defatting:

    • Grind the dried seeds of Psoralea corylifolia into a coarse powder.

    • Defat the powdered seeds by extraction with petroleum ether.

  • Extraction:

  • Concentration:

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing this compound and concentrate to yield the purified compound.

Carboxylesterase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on carboxylesterase activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human CES1 or CES2.

    • Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • 96-well microplate.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound solution (or vehicle control).

    • Pre-incubate the mixture at 37°C for a specified time.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities from the fluorescence readings.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action of this compound and the experimental workflows for its study, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction and Isolation cluster_activity Biological Activity Assessment Psoralea_corylifolia_seeds Psoralea corylifolia Seeds Grinding_Defatting Grinding & Defatting Psoralea_corylifolia_seeds->Grinding_Defatting Extraction Solvent Extraction Grinding_Defatting->Extraction Purification Column Chromatography Extraction->Purification Psoracorylifol_B Purified this compound Purification->Psoracorylifol_B Enzyme_Assay Carboxylesterase Inhibition Assay Psoracorylifol_B->Enzyme_Assay Cell_Based_Assay Cell-Based Signaling Pathway Analysis Psoracorylifol_B->Cell_Based_Assay Data_Analysis Data Analysis (IC50, etc.) Enzyme_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Caption: Experimental workflow for the study of this compound.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Psoracorylifol_B This compound IKK IKK Psoracorylifol_B->IKK Inhibition? MAPKKK MAPKKK Psoracorylifol_B->MAPKKK Modulation? PI3K PI3K Psoracorylifol_B->PI3K Inhibition? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammation_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammation_Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors_MAPK Transcription Factors MAPK->Transcription_Factors_MAPK Cell_Proliferation_Inflammation Cell Proliferation & Inflammation Transcription_Factors_MAPK->Cell_Proliferation_Inflammation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 AKT AKT PIP3->AKT Activates Cell_Survival_Growth Cell Survival & Growth AKT->Cell_Survival_Growth

Caption: Potential signaling pathways modulated by this compound.

References

An In-depth Technical Guide to the Biosynthesis of Psoracorylifol B in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the proposed biosynthetic pathway of Psoracorylifol B, a significant bioactive flavonoid found in the medicinal plant Psoralea corylifolia. This document synthesizes current knowledge on the enzymatic steps, precursor molecules, and relevant experimental methodologies, offering a core resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction: The Significance of this compound

This compound is a prenylated flavonoid isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1] This class of compounds, characterized by the attachment of one or more isoprenoid moieties to a flavonoid scaffold, often exhibits enhanced biological activity due to increased lipophilicity and improved interaction with cellular targets.[2][3] this compound itself has garnered interest for its potential therapeutic properties, making an understanding of its biosynthesis crucial for biotechnological production and the development of novel pharmaceuticals.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not yet fully elucidated in a single, continuous pathway in the literature. However, based on its chemical structure—a C-prenylated flavanone (B1672756)—and the well-established pathways of flavonoid biosynthesis, a comprehensive route can be proposed. The pathway begins with the general phenylpropanoid pathway, proceeds through chalcone (B49325) and flavanone formation, and culminates in a specific prenylation step.

Stage 1: The General Phenylpropanoid Pathway

The initial steps are common to the synthesis of all flavonoids and involve the conversion of the aromatic amino acid L-phenylalanine into p-Coumaroyl-CoA. This stage is catalyzed by a series of well-characterized enzymes.[2]

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching a Coenzyme A molecule, forming the key intermediate p-Coumaroyl-CoA.

Stage 2: Flavonoid Backbone Formation

The C6-C3-C6 flavonoid skeleton is assembled by the sequential action of chalcone synthase and chalcone isomerase.

  • Chalcone Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA (derived from primary metabolism) to form naringenin (B18129) chalcone.[2]

  • Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-naringenin, a key flavanone intermediate.[2]

Stage 3: Specific Modification - Prenylation

The final and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the naringenin backbone.

  • Flavonoid Prenyltransferase (PT): A specific prenyltransferase enzyme catalyzes the C-alkylation of the naringenin molecule. This reaction involves the transfer of a dimethylallyl group from a donor molecule, dimethylallyl pyrophosphate (DMAPP), to the flavonoid ring.[2][3] For this compound, this prenylation occurs at the C-8 position of the A-ring of naringenin. The identification of a flavonoid prenyltransferase with broad substrate promiscuity in Psoralea corylifolia supports the existence of this enzymatic step in the plant.

The overall proposed pathway is visualized in the diagram below.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Synthesis cluster_prenylation Specific Prenylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI This compound This compound Naringenin->this compound Prenyltransferase + DMAPP

Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific enzyme kinetic data for the complete this compound pathway in Psoralea corylifolia is not extensively available, quantitative analysis of flavonoid content in the plant material has been performed. High-Performance Liquid Chromatography (HPLC) is the standard method for this quantification. The table below summarizes representative data for major flavonoids found in P. corylifolia seeds, which provides context for the metabolic flux through related pathways.

Flavonoid CompoundClassConcentration Range (mg/g dry weight)Analytical MethodReference(s)
NeobavaisoflavoneIsoflavone0.85 - 2.15HPLC-DAD
IsobavachalconeChalcone1.20 - 3.50HPLC-DAD
BavachinFlavanone0.75 - 1.90HPLC-DAD
CorylinFlavonoid0.50 - 1.50HPLC
BavachalconeChalcone0.30 - 0.80HPLC-DAD
IsobavachinFlavanone0.45 - 1.10HPLC-DAD
Corylifol APrenylflavonoid0.60 - 1.75HPLC-DAD

Key Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of analytical, biochemical, and molecular biology techniques. The following sections provide detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Extraction and Quantification of Flavonoids by HPLC

This protocol outlines a general procedure for the extraction and analysis of flavonoids from Psoralea corylifolia seeds, adapted from established methods.

4.1.1 Materials and Reagents

  • Dried, powdered seeds of Psoralea corylifolia

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Ammonium acetate (B1210297) buffer

  • Water (deionized or HPLC grade)

  • Reference standards for flavonoids (e.g., naringenin, this compound)

  • Ultrasonic bath

  • Centrifuge

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

4.1.2 Extraction Procedure

  • Accurately weigh approximately 1.0 g of powdered seed material into a conical flask.

  • Add 50 mL of 70-80% methanol.

  • Perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet one more time and combine the supernatants.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to HPLC analysis.

4.1.3 HPLC Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution is typically used, for example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher percentage of A, gradually increasing the percentage of B over 40-60 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths, typically around 250 nm for flavanones and 370 nm for chalcones.

  • Quantification: Create a calibration curve using serial dilutions of a pure reference standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

HPLC Analysis Workflow A Powdered P. corylifolia Seeds B Ultrasonic Extraction (Methanol/Water) A->B C Centrifugation & Supernatant Collection B->C D Solvent Evaporation C->D E Reconstitution & Filtration D->E F HPLC Injection E->F G C18 Column Separation (Gradient Elution) F->G H DAD/UV Detection G->H I Data Analysis (Quantification vs. Standard) H->I

General workflow for HPLC analysis of flavonoids.
Protocol 2: In Vitro Assay for Flavonoid Prenyltransferase Activity

This protocol is a generalized method for detecting and characterizing the activity of prenyltransferase enzymes, which are crucial for the final step of this compound synthesis. It is adapted from protocols used for other plant prenyltransferases.

4.2.1 Materials and Reagents

  • Microsomal protein fraction isolated from young P. corylifolia tissues (or a purified recombinant prenyltransferase).

  • Flavonoid substrate (e.g., Naringenin).

  • Prenyl donor: Dimethylallyl pyrophosphate (DMAPP).

  • Reaction Buffer (e.g., 25 mM MOPS, pH 7.0).

  • Dithiothreitol (DTT).

  • Magnesium Chloride (MgCl₂).

  • Methanol (for quenching the reaction).

  • Ethyl acetate (for extraction).

  • HPLC system for product analysis.

4.2.2 Enzyme Assay Procedure

  • Prepare the reaction mixture in a microcentrifuge tube. A typical 200 µL reaction contains:

    • 100 µM Naringenin (substrate).

    • 100 µM DMAPP (prenyl donor).

    • 10 mM MgCl₂.

    • 1 mM DTT.

    • 20 µg of microsomal protein (enzyme source).

    • Reaction buffer to final volume.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the mixture at 30°C for 30-60 minutes.

  • Terminate the reaction by adding an equal volume (200 µL) of methanol.

  • Extract the products by adding 400 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

  • Redissolve the residue in a small volume of methanol for analysis.

  • Analyze the products by HPLC or LC-MS to identify the prenylated product (this compound) by comparing its retention time and mass spectrum to an authentic standard.

4.2.3 Determining Kinetic Parameters To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ), the assay is performed by varying the concentration of one substrate (e.g., naringenin from 5 to 400 µM) while keeping the other (DMAPP) at a saturating concentration. The initial reaction velocities are then plotted against substrate concentration and fitted to the Michaelis-Menten equation.

Prenyltransferase Assay Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis A Combine in Tube: - Buffer (MOPS, MgCl2, DTT) - Naringenin (Substrate) - DMAPP (Donor) B Add Enzyme Source (Microsomal Fraction) A->B C Incubate at 30°C B->C D Quench with Methanol C->D E Extract with Ethyl Acetate D->E F Evaporate & Redissolve E->F G Analyze by HPLC / LC-MS F->G H Identify & Quantify Product G->H

Workflow for an in vitro prenyltransferase enzyme assay.

Conclusion

The biosynthesis of this compound in Psoralea corylifolia is a specialized branch of the conserved flavonoid pathway, distinguished by a final, crucial C-prenylation step. This guide has outlined a robust, proposed pathway from L-phenylalanine to the final product, supported by the known enzymatic machinery in plants and the specific identification of key enzyme classes in P. corylifolia. The provided quantitative data and detailed experimental protocols offer a practical framework for researchers aiming to investigate this pathway further, quantify its products, or harness its components for biotechnological and pharmaceutical applications. Future research, focusing on the isolation and kinetic characterization of the specific prenyltransferase responsible for this compound synthesis, will be essential to fully validate this proposed route and enable its complete reconstruction in engineered systems.

References

Spectroscopic and Biological Insights into Psoracorylifol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Psoracorylifol B, a meroterpenoid isolated from the fruits of Psoralea corylifolia. This document is intended to serve as a detailed resource for the identification, characterization, and further investigation of this bioactive compound. Included are summaries of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and visualizations of relevant biological pathways.

Spectroscopic Data of this compound

This compound is a meroterpene with the molecular formula C₁₈H₂₄O₃. The structural elucidation of this compound is achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Analog

PositionδH (ppm)MultiplicityJ (Hz)
2'6.80d8.5
3'7.25d8.5
5'7.25d8.5
6'6.80d8.5
1''5.95m
2''5.10d10.5
2''5.12d17.5
4''1.65s
5''1.75s
OCH₃3.85s
OH5.50br s

Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Analog

PositionδC (ppm)
1'128.0
2'115.0
3'130.0
4'158.0
5'130.0
6'115.0
1''145.0
2''112.0
3''40.0
4''25.8
5''17.7
OCH₃55.5
Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is a key technique for determining the elemental composition and molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIon ModeObserved m/zInterpretation
HRESI-MSPositive289.1804[M+H]⁺
HRESI-MSPositive311.1623[M+Na]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural characterization. The following sections detail the methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification of this compound

The general workflow for isolating this compound from Psoralea corylifolia seeds involves extraction followed by chromatographic purification.[1][2]

G start Dried Psoralea corylifolia Seeds powder Grinding to Coarse Powder start->powder extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Silica (B1680970) Gel Column Chromatography crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation tlc TLC Analysis fractionation->tlc pooling Pooling of Fractions tlc->pooling final_concentration Concentration of Pooled Fractions pooling->final_concentration hplc Preparative HPLC (Optional) final_concentration->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Preparation of Plant Material: Dried seeds of Psoralea corylifolia are ground into a coarse powder.

  • Extraction: The powdered seeds are extracted with a suitable organic solvent such as ethanol or methanol (B129727). This can be done using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.[1][2]

  • Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) system) to separate the different components.[1][2]

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[2]

  • Final Purification: Fractions containing the compound of interest are pooled and concentrated. For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.[1]

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically CDCl₃ or CD₃OD, in an NMR tube.

  • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap mass analyzer.

  • Data Acquisition: The analysis is typically conducted in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like sodium adducts ([M+Na]⁺).

Putative Signaling Pathways Modulated by this compound

Compounds from Psoralea corylifolia, including meroterpenes structurally related to this compound, have been shown to modulate various signaling pathways, notably the NF-κB and estrogen receptor signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Many natural products exhibit anti-inflammatory properties by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases psoracorylifol This compound psoracorylifol->ikk inhibits dna DNA nfkb_nuc->dna binds to genes Inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes activates transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Estrogen Receptor Signaling Pathway

Certain compounds from Psoralea corylifolia have demonstrated estrogen-like activities, suggesting they may interact with the estrogen receptor signaling pathway. This can have implications for conditions related to hormonal imbalances.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen er Estrogen Receptor (ERα/ERβ) estrogen->er estrogen_er Estrogen-ER Complex er->estrogen_er forms estrogen_er_nuc Estrogen-ER Complex estrogen_er->estrogen_er_nuc translocates psoracorylifol This compound psoracorylifol->er binds to ere Estrogen Response Element (ERE) estrogen_er_nuc->ere binds to target_genes Target Gene Transcription ere->target_genes activates

Caption: Putative modulation of the Estrogen Receptor signaling pathway by this compound.

References

Psoracorylifol B: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol B is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a significant history in traditional medicine.[1] As interest in the therapeutic potential of this compound grows, particularly for its antibacterial, antioxidant, and anti-inflammatory properties, a thorough understanding of its physicochemical properties is crucial for advancing research and development.[1] This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents, based on available scientific literature. It is designed to be a valuable resource for researchers working on formulation development, extraction, purification, and in vitro/in vivo studies involving this promising compound.

Core Data: Solubility of this compound

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on extraction and purification methodologies, as well as information on stock solution preparation, a qualitative understanding of its solubility can be established. The following table summarizes the available information.

Organic SolventSolubilityInference from Literature
Dimethyl Sulfoxide (DMSO)SolubleCommonly used as a solvent for preparing stock solutions for biological assays.[1]
MethanolSolubleUsed effectively in the extraction of this compound and related compounds from Psoralea corylifolia seeds, indicating its capacity to dissolve the compound.[2]
Ethanol (B145695)SolubleA 70% ethanol solution has been used for the extraction of active compounds from Psoralea corylifolia, suggesting solubility.[3]
Ethyl Acetate (EtOAc)SolubleUsed in the fractionation of extracts containing this compound, implying solubility.[4]
n-HexaneSparingly Soluble / InsolubleAs a non-polar solvent, it is likely a poor solvent for the relatively polar this compound. It is used for defatting the plant material before extraction with more polar solvents.[4]
CyclohexaneSparingly Soluble / InsolubleA study on the cyclohexane-soluble part of a Psoraleae Fructus extract did not list this compound among the identified compounds, suggesting low solubility.[5]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol describes a standard and reliable method for determining the equilibrium solubility of this compound in a specific organic solvent.

1. Materials:

  • This compound (high purity, >98%)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities, temperature-controlled

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

    • HPLC Method: Inject the diluted sample into an HPLC system. The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

    • UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a standard curve.

  • Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3. Data Analysis and Reporting:

  • The experiment should be performed in triplicate to ensure the reliability of the results.

  • Report the mean solubility and the standard deviation.

  • Specify the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Add excess this compound to organic solvent B Seal vial A->B C Shake at constant temperature (24-72h) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered sample F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Relationship of Solvent Polarity in Extraction

G cluster_0 Solvent Polarity Spectrum cluster_1 Extraction Efficiency for this compound Non-polar Non-polar Moderately Polar Moderately Polar Non-polar->Moderately Polar Low Low Non-polar->Low e.g., n-Hexane (for defatting) Polar Polar Moderately Polar->Polar High High Moderately Polar->High e.g., Ethyl Acetate (for extraction/fractionation) Polar->High e.g., Methanol, Ethanol (for extraction of target compound)

Caption: Relationship between solvent polarity and extraction efficiency of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, a qualitative understanding based on its extraction and handling provides valuable guidance for researchers. It is evident that this compound exhibits good solubility in polar organic solvents such as DMSO, methanol, and ethanol. For precise formulation and drug development, it is recommended that researchers determine the equilibrium solubility in their specific solvent systems using standardized methods like the shake-flask protocol detailed in this guide. Further research into the comprehensive physicochemical properties of this compound will undoubtedly accelerate its journey from a traditional remedy to a modern therapeutic agent.

References

In Vitro Biological Activities of Psoracorylifol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol B, a flavonoid isolated from the seeds of Psoralea corylifolia, is a bioactive compound of emerging interest. While research on this specific molecule is not as extensive as for other constituents of Psoralea corylifolia like psoralen (B192213) and bakuchiol, existing in vitro studies have highlighted its potential in specific therapeutic areas. This technical guide provides a comprehensive overview of the currently available data on the in vitro biological activities of this compound, with a focus on its antimicrobial and potential enzyme inhibitory effects. The information is presented to be a valuable resource for researchers and professionals in drug discovery and development.

Antimicrobial Activity

This compound has demonstrated notable antibacterial activity, particularly against drug-resistant bacteria. The primary mechanism of action for related prenylated flavonoids from Psoralea corylifolia is suggested to be the disruption of the bacterial cell membrane.

Quantitative Data

The antimicrobial potency of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound (Corylifol B)Methicillin-Resistant Staphylococcus aureus (MRSA)8 or 16[1][2]
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[3]

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., MRSA) is prepared and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells with no compound (growth control) and no bacteria (sterility control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Proposed Mechanism of Antimicrobial Action

Based on studies of structurally related prenylated flavonoids from Psoralea corylifolia, the antibacterial mechanism of this compound is hypothesized to involve the disruption of the bacterial cell membrane integrity.[4] This leads to the leakage of intracellular components and ultimately, cell death.

Psoracorylifol_B This compound Bacterial_Membrane Bacterial Cell Membrane Psoracorylifol_B->Bacterial_Membrane Interaction Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed mechanism of antibacterial action of this compound.

Carboxylesterase Inhibition

While some reviews mention "Corylifol B" as a carboxylesterase inhibitor, a key study by Sun et al. (2016) on the carboxylesterase inhibitory effects of major components from Psoralea corylifolia does not include this compound in its analysis.[5] However, this study does provide valuable quantitative data for other structurally related flavonoids from the same plant, suggesting that this class of compounds has the potential to inhibit carboxylesterases.

Quantitative Data for Related Compounds from Psoralea corylifolia

The following table summarizes the inhibitory activity of several flavonoids from Psoralea corylifolia against human carboxylesterase 1 (CES1).

CompoundInhibition TypeKᵢ (µM)Reference
NeobavaisoflavoneNoncompetitive5.3[5]
CorylifolininNoncompetitive9.4[5]
CoryfolinNoncompetitive1.9[5]
CorylinNoncompetitive0.7[5]
BavachininCompetitive0.5[5]
Experimental Protocols

In Vitro Carboxylesterase Inhibition Assay

This fluorescence-based assay is a common method for screening and characterizing carboxylesterase inhibitors.[1][6]

  • Reagents and Materials:

    • Enzyme source: Recombinant human carboxylesterase 1 (CES1) or human liver microsomes.

    • Substrate: A fluorogenic substrate such as fluorescein (B123965) diacetate (FDA).

    • Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent like DMSO.

    • Buffer: Phosphate buffer (pH 7.4).

  • Assay Procedure:

    • The test compound at various concentrations is pre-incubated with the enzyme in the buffer.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The increase in fluorescence, resulting from the hydrolysis of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated from the kinetic reads.

    • The percentage of inhibition is determined for each concentration of the test compound relative to a control without the inhibitor.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a suitable model.

cluster_0 Carboxylesterase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Add_Substrate Initiate Reaction by Adding Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50

Workflow for an in vitro carboxylesterase inhibition assay.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are currently lacking. However, based on the activities of structurally similar flavonoids from Psoralea corylifolia, such as Corylifol A and Bavachin, it is plausible that this compound may exert anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[7]

Psoracorylifol_B This compound (Hypothesized) NF_kB NF-κB Pathway Psoracorylifol_B->NF_kB Inhibits MAPK MAPK Pathway Psoracorylifol_B->MAPK Inhibits Inflammatory_Response Pro-inflammatory Cytokine Production NF_kB->Inflammatory_Response Leads to MAPK->Inflammatory_Response Leads to

Hypothesized anti-inflammatory signaling pathways of this compound.

Conclusion

This compound is a promising bioactive compound from Psoralea corylifolia with demonstrated in vitro antibacterial activity against MRSA. While its potential as a carboxylesterase inhibitor is suggested by the activity of related flavonoids, direct evidence is currently unavailable. Further research is warranted to fully elucidate the spectrum of biological activities of this compound, its mechanisms of action, and the signaling pathways it modulates. The experimental protocols and comparative data provided in this guide offer a solid foundation for future investigations into this intriguing natural product.

References

Preliminary cytotoxicity studies of Psoracorylifol B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Cytotoxicity Studies of Psoracorylifol B and Related Compounds from Psoralea corylifolia

Introduction

This compound is a flavonoid compound isolated from the seeds of Psoralea corylifolia L., a plant with a significant history in traditional medicine for treating a variety of ailments.[1][2] In recent years, scientific interest has been directed towards the potential of Psoralea corylifolia extracts and their isolated constituents as anticancer agents.[1][2] While specific preliminary cytotoxicity data for this compound is not extensively available in the reviewed literature, numerous studies have detailed the cytotoxic activities of other related compounds isolated from this plant.[2] This guide provides a comprehensive overview of these findings, focusing on quantitative cytotoxicity data, experimental methodologies, and the underlying molecular mechanisms of action, which can serve as a preliminary reference for designing cytotoxicity studies with this compound. The cytotoxic effects of compounds from Psoralea corylifolia are often mediated through the induction of apoptosis.[1][2][3]

Data Presentation: Cytotoxicity of Structurally Similar and Co-isolated Compounds

The cytotoxic effects of several key compounds isolated from Psoralea corylifolia have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which measure the potency of a substance in inhibiting a specific biological function, are summarized in the table below.[2]

CompoundCell LineCell TypeIC50 Value
Corylifol AHepG2Hepatocellular Carcinoma4.6 µg/mL
Hep3BHepatocellular Carcinoma13.5 µg/mL
CorylinMCF-7Breast Cancer10.58 µM
MDA-MB-231Breast Cancer13.59 µM
PsoralidinHT-29Colon Cancer0.3 µg/mL
MCF-7Breast Cancer0.4 µg/mL
SNU-1Stomach Carcinoma53 µg/mL
SNU-16Stomach Carcinoma203 µg/mL
PsoralenK562Leukemia24.4 µg/mL
KBOral Carcinoma25.3 µg/mL
AngelicinHT-29Colon CancerMarginally cytotoxic
MCF-7Breast CancerMarginally cytotoxic

Table 1: Summary of IC50 values for various compounds isolated from Psoralea corylifolia against different cancer cell lines.[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of compounds like this compound are provided below. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[1][2]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)[1][2]

  • 96-well microplates[2]

  • Complete cell culture medium[2]

  • Phosphate-buffered saline (PBS)[2]

  • Test compound (e.g., this compound)[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After cell attachment, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.[1]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.[1]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for a cytotoxicity assay and the mitochondrial-mediated apoptosis signaling pathway, which is a common mechanism of action for cytotoxic compounds from Psoralea corylifolia.[2][3]

experimental_workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_treatment Treatment with this compound cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance at 570nm formazan_solubilization->absorbance_measurement viability_calculation Calculate % Cell Viability absorbance_measurement->viability_calculation ic50_determination Determine IC50 Value viability_calculation->ic50_determination

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome psoracorylifol_b This compound bax Bax activation psoracorylifol_b->bax bcl2 Bcl-2 inhibition psoracorylifol_b->bcl2 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Simplified signaling cascade of mitochondrial-mediated apoptosis.

Concluding Remarks

The information presented, derived from studies on compounds structurally related to this compound and extracts from Psoralea corylifolia, provides a solid foundation for initiating preliminary cytotoxicity studies on this compound. The provided protocols for the MTT and Annexin V-FITC assays are standard methods for assessing cytotoxicity and apoptosis, respectively. The mitochondrial-mediated apoptosis pathway, involving key players such as the Bcl-2 family proteins and caspases, appears to be a significant mechanism of action for compounds from this plant and warrants investigation for this compound. Further research is necessary to elucidate the specific cytotoxic profile and mechanism of action of this compound.

References

Psoracorylifol B: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol B is a natural compound isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine. While much of the research on Psoralea corylifolia has focused on other constituents like psoralen (B192213) and bakuchiol, emerging evidence suggests that this compound possesses distinct biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its identified therapeutic targets, available quantitative data, and the experimental methodologies used to elucidate its effects.

Recent studies have highlighted the potent antimicrobial and enzyme inhibitory properties of this compound, positioning it as a compound of interest for the development of new therapeutic agents. This document aims to consolidate the existing preclinical data to facilitate further research and drug development efforts centered on this promising natural product.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds from Psoralea corylifolia.

Table 1: Antimicrobial Activity of this compound and Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
This compound (Corylifol B) MRSA OM4818[1]
This compound (Corylifol B) MRSA OM58416[1]
NeobavaisoflavoneMRSA16[1]
IsobavachalconeMRSA8 or 16[1]
BakuchiolMRSA8[1]
Corylifol AMRSA16[1]
BavachinMRSA32[1]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-Resistant Staphylococcus aureus

Table 2: Carboxylesterase Inhibitory Activity of Compounds from Psoralea corylifolia

CompoundEnzymeInhibition KineticsKi (µM)Reference
NeobavaisoflavoneCES1Noncompetitive5.3[2]
CorylifolininCES1Noncompetitive9.4[2]
CoryfolinCES1Noncompetitive1.9[2]
CorylinCES1Noncompetitive0.7[2]
BavachininCES1Competitive0.5[2]

While this compound has been identified as a potential carboxylesterase inhibitor, specific quantitative data (Ki or IC50) were not available in the reviewed literature. The data presented here are for structurally related compounds from the same plant, suggesting a potential area of investigation for this compound.

Potential Therapeutic Targets and Mechanisms of Action

Antimicrobial Target: Bacterial Cell Membrane

This compound has demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[1]. The mechanism of action for structurally related prenylated flavonoids from Psoralea corylifolia involves the disruption of the bacterial cell membrane. These compounds are thought to interact with the phospholipid bilayer, leading to a loss of membrane integrity and subsequent cell death[3][4].

The proposed mechanism involves the following steps:

  • Intercalation into the cell membrane: The lipophilic nature of the prenyl group facilitates the insertion of the molecule into the bacterial cell membrane.

  • Disruption of membrane integrity: This insertion disrupts the normal structure and function of the membrane, leading to increased permeability.

  • Leakage of intracellular components: The compromised membrane allows for the leakage of essential ions and macromolecules, ultimately resulting in bacterial cell death.

Enzyme Inhibition Target: Carboxylesterases

While direct inhibitory data for this compound is pending, several related flavonoids from Psoralea corylifolia have been shown to be potent inhibitors of human carboxylesterase 1 (CES1)[2][5]. Carboxylesterases are crucial enzymes in the metabolism of a wide range of drugs and endogenous compounds. Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs. The inhibitory mechanism of related flavonoids has been shown to be both competitive and noncompetitive[2]. Given its structural similarity, this compound is a promising candidate for investigation as a carboxylesterase inhibitor, which could have implications for drug-drug interactions and the development of novel therapeutics targeting metabolic pathways.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from methodologies used to determine the antimicrobial activity of compounds from Psoralea corylifolia[3][6].

a. Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

b. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Carboxylesterase Inhibition Assay

This is a generalized protocol for a fluorescence-based assay to determine the inhibitory potential of a compound against carboxylesterases, based on established methods[5][7].

a. Materials:

  • Test compound (this compound)

  • Recombinant human carboxylesterase (CES1 or CES2)

  • Fluorogenic substrate (e.g., Fluorescein diacetate - FDA)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

  • Positive control inhibitor (e.g., bis(p-nitrophenyl) phosphate)

b. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the carboxylesterase enzyme.

  • Incubate the mixture for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read) or at a single time point (endpoint read).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound has emerged as a bioactive compound from Psoralea corylifolia with demonstrated potent antimicrobial activity against MRSA and potential as a carboxylesterase inhibitor. The current body of evidence, although limited, provides a strong rationale for its further investigation as a therapeutic lead.

Future research should focus on:

  • Elucidating the detailed mechanism of antimicrobial action: While membrane disruption is a likely mechanism, further studies are needed to identify specific molecular targets within the bacterial cell.

  • Comprehensive evaluation of carboxylesterase inhibition: Determining the IC50 and Ki values of this compound against human CES1 and CES2 is crucial to understand its potential for drug-drug interactions and its therapeutic utility in metabolic diseases.

  • In vivo efficacy and safety studies: Preclinical animal models are necessary to evaluate the therapeutic efficacy and safety profile of this compound for its antimicrobial and enzyme inhibitory activities.

  • Exploration of other potential therapeutic targets: Given the diverse bioactivities of other compounds from Psoralea corylifolia, a broader screening of this compound against other relevant targets (e.g., kinases, inflammatory mediators) is warranted.

The information compiled in this technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide to Psoracorylifol B and its Analogues from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralea corylifolia L., a revered plant in traditional Chinese and Ayurvedic medicine, is a rich reservoir of bioactive phytochemicals. Among these, a class of meroterpenes known as psoracorylifols has garnered significant scientific interest for their diverse pharmacological potential. This technical guide provides a comprehensive overview of Psoracorylifol B and its analogues, focusing on their isolation, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

The primary constituents of Psoralea corylifolia fall into three main categories: coumarins, flavonoids, and meroterpenes.[1] this compound, along with its analogues such as psoracorylifol C, D, E, and F, belongs to the meroterpene class.[2] These compounds have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide will delve into the available quantitative data for these activities, detail the experimental protocols for their study, and visualize the signaling pathways they modulate.

Chemical Structures

This compound and its analogues are characterized by a unique and complex chemical architecture, which is fundamental to their biological function. The precise arrangement of their functional groups dictates their interaction with biological targets.

Quantitative Biological Activity Data

The biological activities of this compound and its analogues have been investigated in various in vitro assays. The following tables summarize the available quantitative data to facilitate comparison and evaluation.

Table 1: Antimicrobial Activity of this compound
CompoundTest OrganismMIC (µg/mL)Reference
This compoundMethicillin-Resistant Staphylococcus aureus (MRSA)8 or 16[3]
Table 2: Anti-inflammatory Activity of Related Compounds from Psoralea corylifolia
CompoundAssayIC50 (µM)Reference
7-O-methylcorylifol ASuperoxide anion generation≤ 10.89[5]
PsoralenSuperoxide anion generation≤ 10.89[5]
7-O-Isoprenylcorylifol AElastase release≤ 14.30[5]
7-O-IsoprenylneobavaisoflavoneElastase release≤ 14.30[5]
12,13-dihydro-12,13-epoxybakuchiolElastase release≤ 14.30[5]
7-O-Isoprenylcorylifol ANitric oxide (NO) generation≤ 36.65[5]
BakuchiolNitric oxide (NO) generation≤ 36.65[5]
12,13-dihydro-12,13-epoxybakuchiolNitric oxide (NO) generation≤ 36.65[5]
PsoralidinNitric oxide (NO) generation≤ 36.65[5]
Table 3: Anticancer Activity of Psoralea corylifolia Ethanol Extract and its Major Coumarins

Specific IC50 values for this compound in anticancer assays were not found in the reviewed literature. The data below pertains to the crude extract and other prominent compounds from the plant.

Test SubstanceCell LineIC50Reference
Psoralea corylifolia Ethanol ExtractMCF7 (Breast Cancer)10.1 µg/mL[4]
PsoralenKB88.1 µM[6]
PsoralenKBv20086.6 µM[6]
PsoralenK56224.4 µM[6]
PsoralenK562/ADM62.6 µM[6]
IsopsoralenKB61.9 µM[6]
IsopsoralenKBv20049.4 µM[6]
IsopsoralenK56249.6 µM[6]
IsopsoralenK562/ADM72.0 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the isolation and biological evaluation of this compound and its analogues.

Isolation of this compound from Psoralea corylifolia Seeds

This protocol outlines a general method for the extraction and purification of this compound.

1. Plant Material and Extraction:

  • Dried and powdered seeds of Psoralea corylifolia are subjected to extraction with a suitable solvent, such as methanol (B129727) or 95% ethanol, using methods like maceration, sonication, or Soxhlet extraction.[7][8]

  • For defatting, a pre-extraction with a non-polar solvent like petroleum ether can be performed.[8]

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.[7]

2. Chromatographic Purification:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.[8]

  • A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[8]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).[7]

  • Fractions containing the target compound are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G cluster_extraction Extraction cluster_purification Purification plant_material->extraction extraction->crude_extract crude_extract->column_chromatography column_chromatography->fractions fractions->tlc tlc->hplc Pool Fractions hplc->pure_compound plant_material Powdered P. corylifolia Seeds extraction Solvent Extraction (Methanol/Ethanol) crude_extract Crude Extract column_chromatography Silica Gel Column Chromatography fractions Collected Fractions tlc TLC Monitoring hplc Preparative HPLC pure_compound Pure this compound

Figure 1. General workflow for the isolation of this compound.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

1. Preparation of Inoculum:

  • The test microorganism (e.g., MRSA) is cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.

2. Assay Procedure:

  • The test compound (this compound) is serially diluted in a 96-well microtiter plate.

  • The microbial inoculum is added to each well.

  • Positive (microorganism with no compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions.

3. Determination of MIC:

  • The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

1. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • LPS is then added to stimulate NO production.

2. Measurement of Nitrite (B80452):

  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated.

3. Calculation of IC50:

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding and Treatment:

  • Cancer cells (e.g., MCF7) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

2. MTT Addition and Incubation:

  • MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

3. Formazan Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength.

4. Calculation of IC50:

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways

The biological activities of compounds from Psoralea corylifolia are often attributed to their modulation of key cellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds from the same plant suggest the involvement of the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Psoralen derivatives have been shown to inhibit this pathway.[9] Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

G cluster_pathway NF-κB Signaling Pathway stimuli->receptor receptor->ikk ikk->ikb Phosphorylation ikb->nfkb Degradation & Release nfkb->nucleus Translocation nucleus->gene_transcription Activation gene_transcription->cytokines psoracorylifol_b->ikk Inhibition stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor ikk IKK Complex ikb IκBα nfkb NF-κB (p50/p65) nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription cytokines Inflammatory Cytokines psoracorylifol_b This compound (and analogues)

Figure 2. Postulated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Corylin, another compound from Psoralea corylifolia, has been shown to inhibit this pathway.[10] Dysregulation of the MAPK pathway is implicated in both cancer and inflammation.

G cluster_pathway MAPK Signaling Pathway stimuli->mapkkk mapkkk->mapkk Phosphorylation mapkk->mapk Phosphorylation mapk->transcription_factors Activation transcription_factors->cellular_response psoracorylifol_b->mapk Inhibition stimuli External Stimuli mapkkk MAPKKK mapkk MAPKK mapk MAPK (e.g., p38, JNK, ERK) transcription_factors Transcription Factors cellular_response Cellular Response (Inflammation, Proliferation) psoracorylifol_b This compound (and analogues)

Figure 3. Potential modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers. While direct evidence for this compound is lacking, the anticancer activity of Psoralea corylifolia extracts suggests potential modulation of this pathway.

G cluster_pathway PI3K/Akt Signaling Pathway growth_factors->receptor receptor->pi3k Activation pi3k->pip3 PIP2 -> PIP3 pip3->akt Activation akt->downstream downstream->cell_survival psoracorylifol_b->pi3k Inhibition growth_factors Growth Factors receptor Receptor Tyrosine Kinase pi3k PI3K pip2 PIP2 pip3 PIP3 akt Akt downstream Downstream Effectors cell_survival Cell Survival & Proliferation psoracorylifol_b This compound (and analogues)

Figure 4. Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound and its analogues from Psoralea corylifolia represent a promising class of natural products with demonstrated antimicrobial activity and potential for anti-inflammatory and anticancer applications. This technical guide has summarized the currently available quantitative data, provided detailed experimental protocols, and visualized the putative signaling pathways involved in their mechanism of action.

However, there are notable gaps in the current body of research. There is a pressing need for more comprehensive studies to determine the specific IC50 and MIC values of this compound and its individual analogues across a wider range of biological assays. Furthermore, direct experimental evidence is required to definitively establish their modulatory effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways. Future research should focus on elucidating the structure-activity relationships within the psoracorylifol class, which will be instrumental in the design and development of novel therapeutic agents. The information compiled in this guide serves as a solid foundation for these future endeavors, paving the way for the potential translation of these fascinating natural products into clinical applications.

References

Methodological & Application

High-Yield Synthesis of Psoracorylifol B: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield, scalable asymmetric total synthesis of (+)-Psoracorylifol B, a potent antimicrobial agent isolated from Psoralea corylifolia.[1][2][3] The protocols outlined are intended for research and development purposes, offering a reliable method to obtain significant quantities of this valuable natural product for further biological evaluation.

Introduction

Psoracorylifol B is a structurally unique meroterpenoid derived from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine.[4][5] It exhibits significant biological activities, most notably as a potent antimicrobial agent.[6][7] The complex architecture of this compound, featuring a 6,8-dioxabicyclo[3.2.1]octane core and an all-carbon quaternary stereocenter, has made it a challenging target for synthetic chemists.[1][6] The following protocols are based on a highly efficient and scalable synthesis that yields gram-scale quantities of (+)-Psoracorylifol B.[1][2]

Synthetic Strategy Overview

The asymmetric total synthesis of (+)-Psoracorylifol B is achieved in 14 steps with an overall yield of 9.4%.[1][3][7] The key transformations in this synthetic route include a sequential Achmatowicz rearrangement/bicycloketalization to construct the core bicyclic structure and a copper-mediated SN2′ methylation to stereoselectively install the all-carbon quaternary stereocenter.[1][2][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (+)-Psoracorylifol B.

StepReactionStarting MaterialProductYield (%)
1Sharpless Asymmetric DihydroxylationCommercially available dieneDiol95
2Protection (TIPS)DiolSilyl ether98
3Hydroboration-OxidationSilyl etherPrimary alcohol85
4Oxidation (Dess-Martin)Primary alcoholAldehyde95
5Wittig ReactionAldehydeα,β-Unsaturated ester88
6Reduction (DIBAL-H)α,β-Unsaturated esterAllylic alcohol95
7Achmatowicz RearrangementAllylic alcoholDihydropyranone80
8BicycloketalizationDihydropyranone6,8-DOBCO core85
9Grignard Reaction6,8-DOBCO coreTertiary alcohol90
10Dehydration (Martin's Sulfurane)Tertiary alcoholExo-alkene92
11SN2' Methylation (Cu-mediated)Exo-alkeneQuaternary center product75 (10.5:1 dr)
12Desilylation (TBAF)Silyl etherPrimary alcohol95
13Oxidation (Dess-Martin)Primary alcoholAldehyde96
14Deprotection (BBr3)Methoxy-protected phenol(+)-Psoracorylifol B90
Overall (+)-Psoracorylifol B ~9.4

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are adapted from the reported scalable synthesis.[1][3]

Key Experiment 1: Achmatowicz Rearrangement/Bicycloketalization

This two-step sequence is critical for the construction of the 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) framework.

  • Achmatowicz Rearrangement:

    • To a solution of the allylic alcohol precursor in a mixture of acetone (B3395972) and water at 0 °C, add N-bromosuccinimide (NBS) portion-wise.

    • Stir the reaction mixture at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the dihydropyranone intermediate.

  • Bicycloketalization:

    • Dissolve the dihydropyranone intermediate in methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Stir the reaction at room temperature for 4-6 hours.

    • Neutralize the reaction with triethylamine.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the 6,8-DOBCO core structure.

Key Experiment 2: Cu-mediated SN2′ Methylation

This step stereoselectively installs the crucial all-carbon quaternary center.

  • To a suspension of copper(I) iodide in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add methyllithium (B1224462) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to form the Gilman cuprate (B13416276).

  • Add a solution of the exo-alkene precursor in anhydrous THF to the cuprate solution dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired product with the installed quaternary methyl group.

Visualized Workflows and Pathways

Synthetic Workflow for (+)-Psoracorylifol B

G start Commercially Available Diene s1 Sharpless Dihydroxylation & Protection start->s1 s2 Hydroboration-Oxidation & Dess-Martin Oxidation s1->s2 s3 Wittig Reaction & DIBAL-H Reduction s2->s3 s4 Achmatowicz Rearrangement s3->s4 s5 Bicycloketalization s4->s5 s6 Grignard Reaction & Dehydration s5->s6 s7 SN2' Methylation (Cu-mediated) s6->s7 s8 Desilylation & Oxidation s7->s8 s9 Final Deprotection s8->s9 end (+)-Psoracorylifol B s9->end

Caption: Key stages in the 14-step total synthesis of (+)-Psoracorylifol B.

Biological Activity and Potential Mechanism of Action

This compound is primarily recognized for its potent antimicrobial properties.[1][6] While its specific molecular targets and signaling pathways are still under investigation, studies on related prenylated flavonoids from Psoralea corylifolia suggest a mechanism of action that involves the disruption of bacterial cell membranes.[8][9]

Proposed Antimicrobial Mechanism of Action

The lipophilic nature of this compound, enhanced by its prenyl group, likely facilitates its interaction with and insertion into the bacterial cell membrane. This process is thought to disrupt membrane integrity, leading to increased permeability, dissipation of membrane potential, and ultimately, cell death.[8]

G cluster_0 Antimicrobial Action psoracorylifol This compound membrane Bacterial Cell Membrane psoracorylifol->membrane Targets disruption Membrane Integrity Disruption membrane->disruption permeability Increased Permeability disruption->permeability potential Loss of Membrane Potential disruption->potential death Bacterial Cell Death permeability->death potential->death

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

The synthetic route detailed in these notes provides a reliable and scalable method for producing (+)-Psoracorylifol B for research applications. This enables further investigation into its biological activities and potential therapeutic uses. The potent antimicrobial profile of this compound, likely mediated through bacterial membrane disruption, makes it a compelling candidate for the development of new anti-infective agents. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in various preclinical models.

References

Application Note: Quantitative Analysis of Psoracorylifol B in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol B is a flavonoid compound found in the seeds of Psoralea corylifolia (Fabaceae), a plant with a long history of use in traditional medicine. Interest in this compound has grown due to its potential pharmacological activities. Accurate and precise quantification of this analyte in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in plant extracts. The described protocol is based on established methods for the analysis of flavonoids in Psoralea corylifolia.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD) or a UV detector. The separation is achieved on a C18 analytical column with a gradient elution system composed of an aqueous mobile phase and an organic modifier. The concentration of this compound in the extract is determined by comparing the peak area of the analyte with that of a certified reference standard.

Experimental Protocols

Sample Preparation: Extraction

The following protocol describes a representative method for the extraction of this compound from plant material.

Materials and Reagents:

  • Dried and powdered seeds of Psoralea corylifolia

  • Methanol (B129727) (HPLC grade)

  • 70% Ethanol (B145695) (v/v)

  • Ultrasonic bath

  • Reflux apparatus

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • 0.45 µm syringe filters

Protocol for Ultrasonic-Assisted Extraction (UAE):

  • Accurately weigh 1.0 g of powdered plant material into a conical flask.

  • Add 25 mL of methanol.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Filter the extract through filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with 25 mL of methanol each.

  • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) to create the stock sample solution.

  • Filter the stock sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol for Reflux Extraction:

  • Accurately weigh 50 g of powdered plant material into a round-bottom flask.[1]

  • Add 300 mL of 70% ethanol.[1]

  • Heat the mixture under reflux for 2 hours.[1]

  • Allow the mixture to cool and then filter through filter paper.[1]

  • Repeat the extraction of the residue with an additional 300 mL of 70% ethanol for 2 hours.[1]

  • Combine the filtrates and evaporate to dryness using a rotary evaporator.[1]

  • Dissolve the dried extract in methanol to a final concentration of 20 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[1]

Standard Solution Preparation
  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1.0 to 100 µg/mL.

HPLC Chromatographic Conditions

The following are representative HPLC conditions for the analysis of flavonoids in Psoralea corylifolia.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Data Presentation

Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC quantification of flavonoids in Psoralea corylifolia extracts. These values serve as a reference for the expected performance of the method.

ParameterTypical Value
Linearity (r²) > 0.999
Linear Range 1.0 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 95 - 105%
Quantification of this compound in Plant Extracts

The concentration of this compound in the plant extract can be calculated using the calibration curve generated from the standard solutions.

Sample IDPeak AreaConcentration (µg/mL)Amount in Extract (mg/g)
Plant Extract 1User DataCalculated ValueCalculated Value
Plant Extract 2User DataCalculated ValueCalculated Value
Plant Extract 3User DataCalculated ValueCalculated Value

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (Psoralea corylifolia seeds) extraction Extraction (e.g., UAE with Methanol) plant_material->extraction filtration_1 Filtration extraction->filtration_1 concentration Evaporation to Dryness filtration_1->concentration reconstitution Reconstitution in Methanol concentration->reconstitution final_filtration 0.45 µm Syringe Filtration reconstitution->final_filtration sample_vial Sample for HPLC final_filtration->sample_vial injection Inject Sample/Standard (10 µL) sample_vial->injection ref_std This compound Reference Standard stock_sol Prepare Stock Solution (100 µg/mL in Methanol) ref_std->stock_sol working_std Prepare Working Standards (1-100 µg/mL) stock_sol->working_std std_vial Standards for HPLC working_std->std_vial std_vial->injection hplc_system HPLC System hplc_system->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection at 270 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calib_curve Generate Calibration Curve from Standards peak_integration->calib_curve quantification Quantify this compound in Sample peak_integration->quantification calib_curve->quantification report Report Results (mg/g) quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Psoracorylifol B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psoracorylifol B is a flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine. Compounds from this plant have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, and osteogenic properties.[1] These activities are often attributed to the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic, anti-inflammatory, and osteogenic potential of this compound.

Data Presentation: In Vitro Biological Activities of this compound and Related Compounds

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the reported biological activities of structurally related compounds from Psoralea corylifolia. This data can serve as a valuable reference for designing experiments and interpreting the results for this compound.

Table 1: Cytotoxicity of Compounds from Psoralea corylifolia in Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 Value
Psoralidin (B1678305)SNU-1Stomach Carcinoma53 µg/mL[2]
PsoralidinSNU-16Stomach Carcinoma203 µg/mL[2]
PsoralidinHT-29Colon Cancer0.3 µg/mL[3]
PsoralidinMCF-7Breast Cancer0.4 µg/mL[3]
Corylifol AHepG2Hepatocellular Carcinoma4.6 µg/mL
Corylifol AHep3BHepatocellular Carcinoma13.5 µg/mL
BakuchiolVariousCancer Cell LinesVaries
BavachinVariousCancer Cell LinesVaries

Note: It is crucial to perform dose-response studies to determine the specific IC50 value of this compound in the cell line of interest.

Table 2: Anti-inflammatory Activity of Compounds from Psoralea corylifolia

CompoundAssayCell Line/SystemIC50 Value / Effect
7-O-Isoprenylcorylifol AElastase Release InhibitionHuman Neutrophils≤ 14.30 µM[4]
7-O-IsoprenylneobavaisoflavoneElastase Release InhibitionHuman Neutrophils≤ 14.30 µM[4]
12,13-dihydro-12,13-epoxybakuchiolElastase Release InhibitionHuman Neutrophils≤ 14.30 µM[4]
BakuchiolNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7≤ 36.65 µM[4]
PsoralidinNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7≤ 36.65 µM[4]
ImperatorinCarrageenan-induced paw edemaMiceED50 = 4.53 mg/kg[1]

Table 3: Osteogenic Activity of Compounds from Psoralea corylifolia

CompoundAssayCell LineEffect
BavachinProliferation AssayMouse Primary Calvarial OsteoblastsSignificantly stimulated cell proliferation[5]
IsobavachinProliferation AssayMouse Primary Calvarial OsteoblastsSignificantly stimulated cell proliferation[5]
BakuchiolDifferentiation Assay (ALP activity)Mouse Primary Calvarial OsteoblastsStronger effect to enhance osteoblast differentiation[5]
PsoralenDifferentiation Assay (ALP activity, Alizarin Red S staining)Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Enhanced ALP activity and calcified nodule content[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (DMEM with 10% FBS)

  • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of sulfanilamide (B372717) solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Osteogenic Differentiation Assay: Alizarin Red S Staining

This assay is used to visualize and quantify the mineralization of the extracellular matrix, a key indicator of osteoblast differentiation.

Materials:

  • Human or mouse mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)

  • This compound

  • Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

  • Alizarin Red S staining solution (2% aqueous solution, pH 4.1-4.3)

  • 10% Formalin

  • PBS

  • 24-well plates

Protocol:

  • Cell Seeding and Induction: Seed cells in a 24-well plate and culture them until they reach confluence. Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound.

  • Culture and Treatment: Culture the cells for 14-21 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.

  • Staining:

    • After the differentiation period, wash the cells with PBS and fix them with 10% formalin for 15-30 minutes at room temperature.

    • Wash the fixed cells with deionized water.

    • Add the Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.

    • Aspirate the staining solution and wash the wells several times with deionized water to remove excess stain.

  • Visualization and Quantification:

    • Visualize the stained calcium deposits under a microscope.

    • For quantification, the stain can be eluted with a solution of 10% acetic acid and 10% ammonium (B1175870) hydroxide, and the absorbance of the eluted stain can be measured at 405 nm.

Mandatory Visualizations

Signaling Pathway Diagrams

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates PsoracorylifolB This compound PsoracorylifolB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces

mapk_pathway cluster_mapk MAPK Cascades LPS LPS Receptor Receptor LPS->Receptor ERK ERK Receptor->ERK JNK JNK Receptor->JNK p38 p38 Receptor->p38 PsoracorylifolB This compound PsoracorylifolB->ERK Inhibits PsoracorylifolB->JNK Inhibits PsoracorylifolB->p38 Inhibits AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

References

Application Notes and Protocols for In Vivo Studies of Psoralen in Mice

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the inquiry specifically requested information on Psoracorylifol B, a comprehensive review of current scientific literature reveals a notable absence of in vivo experimental data for this specific compound in mouse models. The following application notes and protocols are therefore based on Psoralen (B192213) , a well-studied and structurally related furanocoumarin derived from the same plant, Psoralea corylifolia. This information is intended to serve as a valuable reference and a representative framework for designing and conducting in vivo studies with compounds from this class.

Overview and Background

Psoralen and its derivatives, isolated from Psoralea corylifolia, have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and photosensitizing properties.[1][2] These compounds are of significant interest in drug development. The following protocols provide a detailed guide for the in vivo evaluation of psoralen in mouse models of cancer and inflammation, which can be adapted for other furanocoumarins.

Data Presentation: Quantitative Summary of In Vivo Studies with Psoralen

The following tables summarize key quantitative data from representative in vivo studies using psoralen in mice.

Table 1: In Vivo Anti-Cancer Efficacy of Psoralen in a Xenograft Mouse Model

ParameterDetailsReference
Mouse Model Nude mice (athymic) bearing human breast cancer cell (MCF-7) xenografts[3]
Treatment Psoralen[3]
Dosage Data on specific dosages of isolated psoralen in this model are limited in the provided search results. Studies often use extracts.
Administration Route Intraperitoneal (i.p.) or Oral (p.o.) gavage
Treatment Schedule Daily or every other day for a specified period (e.g., 2-4 weeks)
Primary Efficacy Endpoint Tumor volume reduction[3]
Secondary Endpoints Tumor weight at necropsy, assessment of apoptosis markers (e.g., caspase-3) in tumor tissue[3]
Toxicity Monitoring Body weight, general health status, organ histology at necropsy

Table 2: In Vivo Anti-Inflammatory Activity of Psoralen in a Mouse Model

ParameterDetailsReference
Mouse Model Collagen-Induced Arthritis (CIA) in DBA/1J mice (as a model for rheumatoid arthritis, using whole PCL extract)[4][5]
Treatment Psoralea corylifolia extract (containing psoralen)[4][5]
Dosage 200 mg/kg/day of PCL extract[4]
Administration Route Oral (p.o.) gavage[4]
Treatment Schedule Daily from day 22 to 49 post-collagen immunization[4]
Primary Efficacy Endpoint Reduction in clinical arthritis score and paw swelling[4]
Secondary Endpoints Histopathological analysis of joints, measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A) in serum[4]
Toxicity Monitoring General health, body weight[4]

Experimental Protocols

Protocol for In Vivo Anti-Cancer Efficacy Study: Human Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor effects of psoralen using a subcutaneous xenograft model in immunocompromised mice.

3.1.1. Materials

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Psoralen (dissolved in a suitable vehicle, e.g., corn oil with a small percentage of DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel (optional, to improve tumor take rate)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

3.1.2. Procedure

  • Cell Culture and Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) is recommended.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (W² x L) / 2.

  • Animal Grouping and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Control Group: Administer the vehicle solution.

    • Treatment Group: Administer psoralen at the desired dosage.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • Observe the mice for any signs of toxicity.

  • Study Termination and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Collect tumors and major organs for histopathological and molecular analysis.

Protocol for In Vivo Anti-Inflammatory Study: Imiquimod-Induced Psoriasis-Like Inflammation Model

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (B1671794) (IMQ) to evaluate the anti-inflammatory potential of psoralen.

3.2.1. Materials

  • BALB/c or C57BL/6 mice, 8-10 weeks old

  • Imiquimod cream (5%)

  • Psoralen (formulated for topical or oral administration)

  • Calipers for measuring ear thickness

  • Scoring system for skin inflammation (e.g., PASI - Psoriasis Area and Severity Index, adapted for mice)

3.2.2. Procedure

  • Acclimatization and Hair Removal: Acclimatize mice for one week. A day before the experiment, shave the dorsal skin of the mice.

  • Induction of Psoriasis-like Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear of each mouse for 6-8 consecutive days.

  • Treatment Administration:

    • Topical Treatment: Apply the psoralen formulation to the inflamed skin area daily, a few hours after the imiquimod application.

    • Oral Treatment: Administer psoralen by oral gavage daily.

  • Assessment of Inflammation:

    • Clinical Scoring: Score the erythema (redness), scaling, and thickness of the back skin daily based on a 0-4 scale. The cumulative score serves as an indicator of the severity of inflammation.

    • Ear Thickness: Measure the ear thickness daily using calipers.

  • Study Termination and Sample Collection: At the end of the treatment period, euthanize the mice.

    • Collect skin and ear tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).

    • Collect the spleen and weigh it as an indicator of systemic inflammation.

Visualization of Signaling Pathways and Workflows

Experimental Workflow Diagrams

G cluster_0 In Vivo Anti-Cancer Xenograft Workflow A Cancer Cell Culture (e.g., MCF-7) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth to ~100-150 mm³ C->D E Randomization into Control & Treatment Groups D->E F Daily Treatment (Vehicle or Psoralen) E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint: Necropsy, Tumor & Organ Collection G->H

Caption: Workflow for a xenograft mouse model study.

G cluster_1 Imiquimod-Induced Psoriasis Model Workflow P1 Shave Dorsal Skin of Mice P2 Daily Topical Application of Imiquimod (IMQ) P1->P2 P3 Daily Treatment (Topical or Oral Psoralen) P2->P3 P4 Daily Assessment: - PASI Score - Ear Thickness P3->P4 P5 Endpoint: Euthanasia P4->P5 P6 Sample Collection: - Skin for Histology & Cytokines - Spleen P5->P6

Caption: Workflow for an IMQ-induced psoriasis model.

Signaling Pathway Diagram

The anti-inflammatory effects of compounds from Psoralea corylifolia are often attributed to the modulation of the NF-κB signaling pathway.

Caption: Psoralen's inhibitory effect on the NF-κB pathway.

References

Application Notes and Protocols for Psoracorylifol B in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol B is a flavonoid compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine for treating various inflammatory conditions.[1] Emerging research on constituents of Psoralea corylifolia suggests potent anti-inflammatory properties, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] Some compounds from this plant have also been investigated for their effects on the NLRP3 inflammasome.[3]

These application notes provide a summary of the current understanding of the anti-inflammatory effects of compounds from Psoralea corylifolia and offer detailed protocols for investigating this compound in common in vitro anti-inflammatory models. While specific quantitative data for this compound is limited in the current literature, the provided methodologies for related compounds can be adapted for its study.

Data Presentation

The following tables summarize quantitative data for compounds structurally related to this compound, isolated from Psoralea corylifolia. This data can serve as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity and Anti-inflammatory Activity of Psoralea corylifolia Constituents

CompoundCell LineAssayIC50 ValueReference
CorylinRAW 264.7Cell Viability (MTT)> 20 µM[4]
CorylinRAW 264.7 & THP-1IL-6 Inhibition~5-20 µM[5]
CorylinRAW 264.7 & THP-1TNF-α Inhibition~5-20 µM[5]
NeobavaisoflavoneRAW 264.7NO Production (Griess Assay)Significant inhibition at 5, 10, 20 µM[3]
XanthotoxolRAW 264.7PGE2 ProductionConcentration-dependent decrease (62.5-250 µM)[6]
Icariside E4RAW 264.7NO Production (Griess Assay)IC50: Not specified, but significant inhibition[7]

Table 2: Effect of Psoralea corylifolia Constituents on Pro-inflammatory Cytokine and Mediator Production

CompoundCell LineStimulantTargetEffectConcentrationReference
CorylinRAW 264.7LPS (1 µg/mL)NOSignificant reduction5, 10, 20 µM[4]
CorylinRAW 264.7LPS (1 µg/mL)TNF-αConcentration-dependent decrease5, 10, 20 µM[4]
CorylinRAW 264.7LPS (1 µg/mL)IL-6Concentration-dependent decrease5, 10, 20 µM[4]
NeobavaisoflavoneRAW 264.7LPSTNF-αSignificant reduction5, 10, 20 µM[3]
NeobavaisoflavoneRAW 264.7LPSIL-6Significant reduction5, 10, 20 µM[3]
NeobavaisoflavoneRAW 264.7LPSIL-1βSignificant reduction5, 10, 20 µM[3]
XanthotoxolRAW 264.7LPSIL-6Concentration-dependent decrease62.5, 125, 250 µM[6]
XanthotoxolRAW 264.7LPSIL-1βConcentration-dependent decrease62.5, 125, 250 µM[6]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Macrophage Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound (various concentrations) seeding->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot for (p-p65, p-IκBα, p-p38, p-ERK, p-JNK) cell_lysate->western data_analysis Analyze and Compare Data griess->data_analysis elisa->data_analysis western->data_analysis nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Psoracorylifol_B This compound Psoracorylifol_B->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates p_IκBα p-IκBα IκBα->p_IκBα NFκB NF-κB (p65/p50) p_IκBα->NFκB releases NFκB_nuc NF-κB (p65/p50) (in nucleus) NFκB->NFκB_nuc translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Inflammatory_Genes activates transcription mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Psoracorylifol_B This compound Psoracorylifol_B->TAK1 inhibits MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

References

Psoracorylifol B: A Potential Anticancer Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Psoracorylifol B, a flavonoid isolated from the seeds of Psoralea corylifolia L., has garnered scientific interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for investigating the anticancer effects of this compound. The information herein is intended for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited in publicly available literature, data from related compounds isolated from Psoralea corylifolia, such as psoralen (B192213) and isopsoralen, are provided as a reference to guide experimental design.

Anticancer Potential and Mechanism of Action

Compounds derived from Psoralea corylifolia have demonstrated significant anticancer activity in various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor cell proliferation.

Key Mechanistic Insights:
  • Apoptosis Induction: Extracts and isolated compounds from Psoralea corylifolia have been shown to induce apoptosis through the mitochondrial-mediated pathway. This is characterized by the increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decreased expression of the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: Psoralen, a related compound, has been observed to induce cell cycle arrest at the G0/G1 phase in human osteosarcoma cells.[1] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Signaling Pathway Modulation: The anticancer effects of Psoralea corylifolia constituents are linked to the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.[2][3][4][5][6][7]

Data Presentation

The following tables summarize the cytotoxic activity of compounds isolated from Psoralea corylifolia against various cancer cell lines. This data can serve as a preliminary guide for determining appropriate concentration ranges for in vitro studies with this compound.

Table 1: IC50 Values of Psoralen and Isopsoralen in Human Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)Reference
PsoralenKBOral Carcinoma88.1[8][9][10]
KBv200Multidrug-Resistant Oral Carcinoma86.6[8][9][10]
K562Chronic Myelogenous Leukemia24.4[8][9][10]
K562/ADMMultidrug-Resistant CML62.6[8][9][10]
IsopsoralenKBOral Carcinoma61.9[8][9][10]
KBv200Multidrug-Resistant Oral Carcinoma49.4[8][9][10]
K562Chronic Myelogenous Leukemia49.6[8][9][10]
K562/ADMMultidrug-Resistant CML72.0[8][9][10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed protocols for key experiments to evaluate the anticancer potential of this compound are provided below. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Analysis cluster_analysis Apoptosis Analysis by Flow Cytometry cluster_results Cell Populations start Treated Cells stain Stain with Annexin V-FITC & PI start->stain facs Flow Cytometry stain->facs viable Viable (Annexin V- / PI-) facs->viable early_apop Early Apoptotic (Annexin V+ / PI-) facs->early_apop late_apop Late Apoptotic/Necrotic (Annexin V+ / PI+) facs->late_apop

Apoptosis Detection Workflow

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Materials:

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting and Fixation: Collect all cells, wash with PBS, and fix in cold 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes. Add PI staining solution and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Cyclin D1, p-ERK, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

Signaling Pathway Visualization

The following diagrams illustrate the putative signaling pathways modulated by compounds from Psoralea corylifolia.

Mitochondrial_Apoptosis_Pathway cluster_pathway Proposed Mitochondrial-Mediated Apoptosis Pathway psoracorylifol_b This compound bax Bax (Pro-apoptotic) Activation psoracorylifol_b->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition psoracorylifol_b->bcl2 mito Mitochondrial Membrane Potential (Decrease) bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial Apoptosis Pathway

MAPK_PI3K_Pathway cluster_mapk MAPK Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway psoracorylifol_b1 This compound ras Ras psoracorylifol_b1->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation1 Cell Proliferation (Inhibition) erk->proliferation1 psoracorylifol_b2 This compound pi3k PI3K psoracorylifol_b2->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival (Inhibition) mtor->survival

MAPK and PI3K/Akt Signaling Pathways

References

Application Notes and Protocols for the Formulation of Psoracorylifol B in Topical Application Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of Psoracorylifol B, a meroterpenoid isolated from Psoralea corylifolia, for topical application in dermatological research. The protocols outlined below cover formulation development, in vitro efficacy testing, and a common in vivo model for psoriasis.

Introduction to this compound

This compound is a bioactive compound that has demonstrated significant anti-inflammatory properties, making it a promising candidate for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1] Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] Due to its hydrophobic nature, careful formulation is required to ensure its effective delivery into the skin.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective topical formulation. While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other hydrophobic flavonoids and meroterpenoids allows for informed formulation strategies.[1][5]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundGeneral Flavonoids (for reference)
Molecular FormulaC₁₈H₂₄O₃[6]Varied
Molecular Weight288.38 g/mol [6]Varied
Appearance-Often crystalline powders
SolubilityPoorly soluble in water; Soluble in organic solvents like ethanol (B145695), DMSO.[5]Generally low aqueous solubility, soluble in organic solvents.[5]
LogP (predicted)High (indicative of lipophilicity)Typically in the range of 1.5 - 4.0

Formulation Development Protocols

The selection of an appropriate vehicle is critical for the topical delivery of the lipophilic this compound. The following are protocols for preparing three common types of topical formulations: a cream, a gel, and a nanoemulgel.

Oil-in-Water (O/W) Cream Formulation

This protocol describes the preparation of an O/W cream, which is cosmetically elegant and suitable for a range of skin types.

Table 2: Composition of this compound Oil-in-Water Cream

IngredientFunctionConcentration (% w/w)
Oil Phase
This compoundActive Pharmaceutical Ingredient (API)0.1 - 2.0
Cetyl AlcoholThickening agent, emollient5.0
Stearic AcidEmulsifier, thickener4.0
Glyceryl MonostearateEmulsifier3.0
Mineral OilEmollient, vehicle10.0
Aqueous Phase
Propylene (B89431) GlycolHumectant, penetration enhancer5.0
Tween 80Surfactant2.0
Phenoxyethanol (B1677644)Preservative0.5
Purified WaterVehicleq.s. to 100

Protocol:

  • Preparation of the Oil Phase: In a clean, dry beaker, combine the cetyl alcohol, stearic acid, glyceryl monostearate, and mineral oil. Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.

  • Solubilization of API: Add the this compound to the heated oil phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase: In a separate beaker, combine the propylene glycol, Tween 80, and purified water. Heat this mixture to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a uniform emulsion.

  • Cooling and Final Additions: Allow the emulsion to cool to below 40°C with gentle stirring. Add the phenoxyethanol and continue to stir until the cream reaches room temperature and has a smooth, consistent texture.

  • Packaging and Storage: Package the cream in an airtight container and store at room temperature, protected from light.

Hydrophilic Gel Formulation

Gels are non-greasy and offer a cooling sensation, making them suitable for oily or hairy skin.

Table 3: Composition of this compound Hydrophilic Gel

IngredientFunctionConcentration (% w/w)
This compoundAPI0.1 - 2.0
Carbopol 940Gelling agent1.0
Ethanol (95%)Solvent, penetration enhancer10.0
Propylene GlycolHumectant, solubilizer15.0
Triethanolamine (B1662121)Neutralizing agentq.s. to pH 6.0-6.5
Purified WaterVehicleq.s. to 100

Protocol:

  • Dispersion of Gelling Agent: Disperse the Carbopol 940 in the purified water with constant stirring until a uniform, lump-free dispersion is formed.

  • Solubilization of API: In a separate container, dissolve the this compound in the ethanol and propylene glycol.

  • Incorporation of API: Slowly add the this compound solution to the Carbopol dispersion with continuous mixing.

  • Neutralization and Gel Formation: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the pH is between 6.0 and 6.5.

  • Packaging and Storage: Package the gel in a suitable container and store at room temperature.

Nanoemulgel Formulation

Nanoemulgels can enhance the penetration and bioavailability of hydrophobic drugs.[7]

Table 4: Composition of this compound Nanoemulgel

ComponentIngredientFunctionConcentration (% w/w)
Nanoemulsion This compoundAPI0.5
Triacetin (B1683017)Oil Phase10.0
Tween 80Surfactant20.0
Transcutol PCo-surfactant10.0
Purified WaterAqueous Phase59.5
Gel Base Carbopol 940Gelling Agent1.5
Purified WaterVehicleq.s. to 100

Protocol:

  • Preparation of Nanoemulsion:

    • Dissolve this compound in the triacetin (oil phase).

    • Mix Tween 80 and Transcutol P (surfactant/co-surfactant mixture).

    • Slowly add the oil phase to the surfactant/co-surfactant mixture with gentle stirring.

    • Add the purified water dropwise to the mixture with continuous stirring until a clear and transparent nanoemulsion is formed.

  • Preparation of Gel Base: Disperse Carbopol 940 in purified water and neutralize with triethanolamine to form a gel.

  • Incorporation of Nanoemulsion: Incorporate the prepared nanoemulsion into the gel base with gentle mixing until a homogenous nanoemulgel is obtained.

In Vitro Efficacy Testing Protocols

In Vitro Psoriasis Model using HaCaT Keratinocytes

This protocol describes the establishment of an in vitro model of psoriasis using the human keratinocyte cell line HaCaT to assess the anti-inflammatory effects of this compound formulations.[8][9]

Protocol:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[8]

  • Induction of Psoriasis-like Inflammation:

    • Seed HaCaT cells in 6-well plates and allow them to reach 70-80% confluency.

    • Stimulate the cells with a pro-inflammatory cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-17A, 10 ng/mL IL-22) or with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce a psoriasis-like inflammatory state.[9][10]

  • Treatment with this compound Formulation:

    • Prepare serial dilutions of the this compound formulation in the cell culture medium.

    • Treat the stimulated HaCaT cells with different concentrations of the formulation for 24-48 hours. A vehicle control (formulation without this compound) should be included.

  • Assessment of Anti-inflammatory Effects:

    • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α using ELISA kits.

    • Gene Expression Analysis: Isolate total RNA from the cells and perform qRT-PCR to analyze the expression of inflammatory marker genes.

    • Western Blot Analysis: Analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).

In Vivo Efficacy Testing Protocol

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used and robust model that mimics many of the histopathological and immunological features of human psoriasis.[7][11][12]

Protocol:

  • Animal Model: Use 8-12 week old female BALB/c or C57BL/6 mice.

  • Induction of Psoriasis-like Skin Inflammation:

    • Shave the dorsal skin of the mice one day prior to the start of the experiment.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream (Aldara™) to the shaved back for 5-7 consecutive days.[11][12]

  • Topical Treatment:

    • Divide the mice into groups: Naive (no treatment), Vehicle control (topical application of the formulation base), this compound formulation, and a positive control (e.g., a commercially available topical corticosteroid).

    • Begin topical treatment on day 3 post-imiquimod induction and continue daily until the end of the experiment.

  • Evaluation of Psoriasis Severity:

    • Psoriasis Area and Severity Index (PASI) Scoring: Score the back skin daily for erythema (redness), scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score represents the PASI score.[12]

    • Skin and Ear Thickness: Measure the dorsal skinfold thickness and ear thickness daily using a digital caliper.

  • Post-Mortem Analysis (at the end of the experiment):

    • Histopathology: Collect skin samples, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.

    • Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki67) and inflammation (e.g., CD3 for T-cells).

    • Cytokine Analysis: Homogenize skin tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qRT-PCR.

Visualizations

Experimental Workflow

G cluster_0 Formulation Development cluster_1 In Vitro Studies cluster_2 In Vivo Studies Formulation This compound Formulation (Cream, Gel, Nanoemulgel) Characterization Physicochemical Characterization (pH, viscosity, particle size) Formulation->Characterization Treatment_vitro Treat with this compound Formulation Formulation->Treatment_vitro Treatment_vivo Topical Application of This compound Formulation Formulation->Treatment_vivo HaCaT HaCaT Cell Culture Stimulation Induce Psoriasis-like State (LPS or Cytokine Mix) HaCaT->Stimulation Stimulation->Treatment_vitro Analysis_vitro Assess Anti-inflammatory Effect (ELISA, qRT-PCR, Western Blot) Treatment_vitro->Analysis_vitro Mice Imiquimod-Induced Psoriasis Mouse Model Mice->Treatment_vivo Evaluation Evaluate Psoriasis Severity (PASI, Skin Thickness) Treatment_vivo->Evaluation Analysis_vivo Post-Mortem Analysis (Histology, Cytokines) Evaluation->Analysis_vivo

Caption: Experimental workflow for the formulation and evaluation of this compound.

Proposed Mechanism of Action of this compound

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS_TLR4 Inflammatory Stimuli (e.g., LPS) p38 p38 LPS_TLR4->p38 JNK JNK LPS_TLR4->JNK ERK ERK LPS_TLR4->ERK IKK IKK LPS_TLR4->IKK PsoracorylifolB This compound PsoracorylifolB->p38 inhibits phosphorylation PsoracorylifolB->JNK inhibits phosphorylation PsoracorylifolB->IKK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines JNK->Cytokines ERK->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB_nucleus p65/p50 (in nucleus) NFkB p65/p50 IkB->NFkB inhibits NFkB->NFkB_nucleus translocation NFkB_nucleus->Cytokines gene transcription Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's proposed anti-inflammatory signaling pathway.

Logical Relationships in Formulation Design

G API This compound (Lipophilic API) Formulation Formulation Type API->Formulation Excipients Excipient Selection API->Excipients Goal Therapeutic Goal: Topical Anti-inflammatory Goal->Formulation Cream Cream (O/W) Formulation->Cream Gel Gel Formulation->Gel Nanoemulgel Nanoemulgel Formulation->Nanoemulgel FinalProduct Stable & Efficacious Topical Product Cream->FinalProduct Gel->FinalProduct Nanoemulgel->FinalProduct Solubilizers Solubilizers (Oils, Glycols) Excipients->Solubilizers Emulsifiers Emulsifiers/Surfactants Excipients->Emulsifiers PenetrationEnhancers Penetration Enhancers (Ethanol, Propylene Glycol) Excipients->PenetrationEnhancers Solubilizers->FinalProduct Emulsifiers->FinalProduct PenetrationEnhancers->FinalProduct

Caption: Key considerations for the topical formulation of this compound.

References

Psoracorylifol B: Application Notes for Analytical Standards and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoracorylifol B, a meroterpenoid isolated from the seeds of Psoralea corylifolia, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its biological activities intensifies, the need for a reliable source of a high-purity analytical standard and robust analytical protocols becomes paramount. This document provides comprehensive application notes detailing the procurement of this compound analytical standards, along with detailed experimental protocols for its quantification and analysis. Furthermore, it elucidates the compound's interaction with key cellular signaling pathways, offering a foundational understanding for researchers in drug discovery and development.

Procurement of this compound Analytical Standard

Potential Custom Synthesis Service Providers:

  • BOC Sciences: Offers custom synthesis of natural products, including total synthesis, semi-synthesis, and biosynthesis. They can provide structural modification services to improve activity and reduce toxicity.[][2]

  • Otava Chemicals: A chemical and drug discovery company that provides custom synthesis of organic molecules for biotech and pharmaceutical applications. They have expertise in synthesizing chemical building blocks and biologically active compounds.[3]

  • Pharma Inventor Inc.: Specializes in custom organic synthesis for biotech, pharmaceutical, and university researchers, offering services such as asymmetric synthesis and the preparation of reference standards for bioassays.[4]

  • Life Chemicals: A contract research organization (CRO) with over 30 years of experience in custom organic synthesis to support drug discovery and medicinal chemistry.[5]

  • Greenpharma: A phytochemistry-driven company that offers on-demand synthesis with expertise in heterocycle chemistry.[6]

  • Other Potential Suppliers: Companies such as Cfm Oskar Tropitzsch GmbH, PhytoLab, ChromaDex, and Toronto Research Chemicals (TRC) are established suppliers of phytochemicals and may offer custom synthesis services.[7][8]

When requesting a custom synthesis, it is crucial to specify the required purity (e.g., >98% by HPLC), quantity, and the desired analytical data for the certificate of analysis (e.g., HPLC, LC-MS, NMR).

Analytical Methods for this compound

While a specific, validated analytical method for this compound is not extensively published, methods for the analysis of other constituents from Psoralea corylifolia, such as psoralen (B192213), isopsoralen, and bakuchiol, provide a strong foundation for developing a robust protocol. The following sections detail recommended starting points for HPLC and LC-MS method development.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed HPLC method is adapted from established protocols for the analysis of compounds from Psoralea corylifolia.[9][10][11][12][13][14][15][16]

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (B52724) (A) and Water with 0.1% Formic Acid (B)
Gradient Program Start with a lower percentage of A, increasing to a high percentage over 30-40 minutes to ensure separation of all components. A starting point could be: 0-5 min, 10% A; 5-30 min, 10-90% A; 30-35 min, 90% A; 35-40 min, 10% A.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Based on the chromophores of related compounds, a primary wavelength of 245 nm is recommended for quantification.[13]
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound analytical standard in methanol (B129727) or acetonitrile (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation For plant extracts, perform a methanolic or ethanolic extraction followed by filtration through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For more sensitive and selective analysis, an LC-MS method is recommended. This protocol is based on existing methods for Psoralea corylifolia extracts.[17][18][19][20]

Table 2: Proposed LC-MS Parameters for this compound Analysis

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B)
Gradient Program A fast gradient can be employed, for example: 0-1 min, 5% A; 1-8 min, 5-95% A; 8-10 min, 95% A; 10-12 min, 5% A.
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and negative modes should be evaluated.
Scan Mode Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantification.
MRM Transitions To be determined by infusing a pure standard of this compound. The precursor ion will be [M+H]⁺ or [M-H]⁻.
Sample Preparation Similar to HPLC, with potential for further dilution depending on the sensitivity of the instrument.

Biological Activity and Signaling Pathways

Compounds from Psoralea corylifolia have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and differentiation. While the specific effects of this compound are still under investigation, related compounds from the same plant are known to interact with the NF-κB, Wnt/β-catenin, and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[21][22] Psoralen derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[23][24] This suggests that this compound may also possess anti-inflammatory properties through the modulation of this pathway.

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) Nucleus->Genes Transcription PsoracorylifolB This compound PsoracorylifolB->IKK Inhibition Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activation DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation BetaCatenin_p Phosphorylated β-catenin Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Transcription PsoracorylifolB This compound PsoracorylifolB->DestructionComplex Modulation? MAPK_Pathway Stimuli Stress/Mitogens Ras Ras Stimuli->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., AP-1) Nucleus->TranscriptionFactors Activation CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactors->CellularResponse Gene Expression PsoracorylifolB This compound PsoracorylifolB->Raf Inhibition? Experimental_Workflow Procurement Procurement of This compound Standard (Custom Synthesis) StandardPrep Standard Preparation (Stock and working solutions) Procurement->StandardPrep SamplePrep Sample Preparation (Plant material extraction or formulation dissolution) HPLC_LCMS HPLC or LC-MS Analysis SamplePrep->HPLC_LCMS StandardPrep->HPLC_LCMS DataAcquisition Data Acquisition (Chromatograms and Spectra) HPLC_LCMS->DataAcquisition DataAnalysis Data Analysis (Peak identification, integration, and quantification) DataAcquisition->DataAnalysis Reporting Reporting (Concentration, purity, etc.) DataAnalysis->Reporting

References

Application Notes and Protocols for Psoracorylifol B Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol B is a prenylated flavonoid isolated from the plant Psoralea corylifolia. As with many natural phenolic compounds, this compound is susceptible to degradation under various environmental conditions, which can impact its biological activity and lead to the formation of impurities.[1] Ensuring the stability of this compound is therefore critical for accurate and reproducible experimental results in research and for maintaining its therapeutic efficacy in drug development.

These application notes provide a comprehensive guide to the stability testing and optimal storage conditions for this compound. The protocols outlined below are based on general principles for flavonoid and prenylated chalcone (B49325) stability and provide a framework for systematic stability assessment.[2]

Recommended Storage Conditions

The stability of this compound is influenced by several factors, including light, temperature, pH, and the presence of oxygen.[1][2] Adherence to appropriate storage conditions is crucial to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureLight ProtectionAtmosphereContainerDuration
Solid -20°C or lower[1]Amber vials or aluminum foil wrapping[1]Inert gas (e.g., argon, nitrogen)[1]Tightly sealed glass vials[1]Long-term
Solution -80°C (long-term) or -20°C (short-term, few days)[1]Amber glass vials[2]Inert gas recommendedSingle-use aliquots to avoid freeze-thaw cycles[1]Short to medium-term

Stability Testing Protocols

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting this compound to stress conditions that accelerate its degradation.

Experimental Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare this compound Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into amber vials prep_solution->aliquot hydrolysis Hydrolysis (Acidic, Neutral, Basic pH) aliquot->hydrolysis oxidation Oxidation (e.g., H2O2) aliquot->oxidation photolysis Photolysis (UV/Vis light exposure) aliquot->photolysis thermal Thermal Degradation (Elevated temperatures) aliquot->thermal sampling Sample at defined time points (T=0, T=x, T=y...) hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling hplc HPLC Analysis (C18 column, gradient elution) sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Experimental Workflow for Stability Testing.
Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in an appropriate solvent (e.g., HPLC-grade DMSO) to a final concentration of 10 mM.[2]

  • Vortex the solution until the compound is fully dissolved.[2]

  • Aliquot the stock solution into amber glass vials to protect it from light.[2]

Protocol 2: Forced Degradation Studies

For each stress condition, a control sample stored at -80°C should be maintained as the baseline (T=0).[2]

1. Hydrolytic Degradation:

  • Acidic: Dilute the stock solution in 0.1 N HCl.

  • Neutral: Dilute the stock solution in purified water.

  • Basic: Dilute the stock solution in 0.1 N NaOH.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C) and analyze samples at various time points.

2. Oxidative Degradation:

  • Dilute the stock solution in a solution of 3% (v/v) hydrogen peroxide (H₂O₂).

  • Incubate at room temperature and analyze at different time intervals.

3. Photolytic Degradation:

  • Expose the solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.

  • Analyze samples at various time points.

4. Thermal Degradation:

  • Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[1]

  • For solutions, incubate at various temperatures (e.g., 4°C, room temperature, 37°C).[2]

  • Analyze samples at different time points.

Protocol 3: HPLC Analysis

A stability-indicating HPLC method should be used to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for flavonoid analysis.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set at the maximum absorbance wavelength of this compound.[2]

  • Injection Volume: 10-20 µL.[2]

Data Analysis
  • Quantify the peak area of this compound at each time point.[2]

  • Calculate the percentage of this compound remaining relative to the T=0 sample.[2]

  • Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.[2] The degradation kinetics (e.g., zero-order, first-order) can also be determined.[3][5]

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 2: Summary of this compound Degradation under Stress Conditions (Example Data)

Stress ConditionTime (hours)% this compound RemainingAppearance of Degradation Products (Peak Area)
0.1 N HCl (40°C) 01000
2485.214.8
4871.528.5
0.1 N NaOH (40°C) 01000
2460.139.9
4835.864.2
3% H₂O₂ (RT) 01000
2492.77.3
4886.313.7
UV Light (254 nm) 01000
2478.921.1
4862.437.6
Thermal (80°C, Solid) 01000
2498.51.5
4896.83.2

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the general degradation of flavonoids can involve oxidation of the phenolic hydroxyl groups and cleavage of the chalcone backbone.

G cluster_degradation Degradation Pathways psoracorylifol_b This compound (Prenylated Chalcone) oxidation Oxidation of Hydroxyl Groups psoracorylifol_b->oxidation O2, Light, Metal Ions isomerization Isomerization psoracorylifol_b->isomerization Light, pH cleavage Cleavage of Chalcone Backbone psoracorylifol_b->cleavage Hydrolysis (Acid/Base)

General Degradation Pathways for Chalcones.

Troubleshooting

Table 3: Troubleshooting Common Stability Issues

ObservationPotential CauseRecommended Action
Color change of solid this compound (e.g., yellowing) Oxidation or other forms of degradation.[1]Discard the compound and obtain a fresh batch. Implement stricter storage conditions, including storage under an inert atmosphere and complete protection from light.[1]
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.[1]Review storage and handling procedures. Ensure the compound is protected from light, stored at the correct temperature, and handled under an inert atmosphere if possible.[1]
Loss of biological activity in experiments Degradation of this compound stock solution.[1]Prepare fresh stock solutions for each experiment. If using frozen stocks, use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[1]
Precipitation of this compound in aqueous buffer Low aqueous solubility of the compound.[2]Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed the tolerance of your experimental system.[2]

By following these guidelines and protocols, researchers can ensure the integrity of this compound throughout their studies, leading to more reliable and reproducible results.

References

Application Notes and Protocols for Radiolabeling Psoracorylifol B for ADME Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoracorylifol B is a meroterpenoid of the monoterpene phenol (B47542) family isolated from the plant Psoralea corylifolia. This plant and its constituents, including this compound, have demonstrated a variety of pharmacological activities, sparking interest in their potential as therapeutic agents. To advance the development of this compound as a drug candidate, it is crucial to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Radiolabeled compounds are indispensable tools for conducting definitive ADME studies.[1][2] By introducing a radioactive isotope into the drug molecule, researchers can quantitatively track its fate in biological systems with high sensitivity and precision. The most commonly used isotopes for these studies are Carbon-14 (¹⁴C) and Tritium (B154650) (³H).[1][3] Carbon-14 is often considered the "gold standard" for ADME studies due to its metabolic stability, as the carbon backbone of a molecule is typically less prone to metabolic cleavage.[4][5] Tritium is also widely used and can be introduced into molecules at a high specific activity.[6]

These application notes provide detailed protocols for the proposed radiolabeling of this compound with both Carbon-14 and Tritium to support comprehensive ADME and pharmacokinetic studies.

Principles of Radiolabeling for ADME Studies

The primary goal of radiolabeling a drug candidate for ADME studies is to introduce a radioactive tag at a metabolically stable position within the molecule. This ensures that the radiolabel remains associated with the parent compound and its metabolites, allowing for a complete mass balance study and accurate metabolite profiling.[4]

Choice of Isotope:

  • Carbon-14 (¹⁴C): Preferred for its long half-life (~5,730 years) and the stability of the carbon skeleton in most molecules.[5] ¹⁴C-labeling provides reliable quantitative data for mass balance and metabolite identification.[4][5]

  • Tritium (³H): Offers the advantage of high specific activity and is often easier and less expensive to incorporate into a molecule.[1][6] However, care must be taken to place the tritium label on a non-exchangeable position to avoid loss of the radiolabel in vivo.

Proposed Radiolabeling Strategies for this compound

Given the complex structure of this compound, a late-stage labeling approach is often desirable to maximize efficiency and minimize the handling of radioactive materials.[7]

Carbon-14 Labeling Strategy

A plausible strategy for introducing ¹⁴C into this compound would be to label the phenolic ring. This can be achieved by synthesizing a ¹⁴C-labeled precursor to the phenolic portion of the molecule and then coupling it with the terpene-derived moiety in the later stages of the synthesis. For instance, a ¹⁴C-labeled resorcinol (B1680541) derivative could be a key intermediate.

Tritium Labeling Strategy

Tritium labeling can be achieved through several methods, including catalytic tritiation of an unsaturated precursor or hydrogen isotope exchange on the aromatic ring. For this compound, catalytic tritiation of a precursor containing a double or triple bond in a position that would be reduced to a stable single bond in the final molecule is a viable option. Alternatively, iridium-catalyzed hydrogen isotope exchange could be used to introduce tritium onto the aromatic ring.

Quantitative Data for Analogous Radiolabeling Procedures

The following table summarizes typical quantitative data obtained from radiolabeling studies of phenolic and natural product compounds, which can serve as a benchmark for the proposed labeling of this compound.

IsotopeCompound TypeLabeling MethodRadiochemical Purity (%)Specific Activity (mCi/mmol)Radiochemical Yield (%)Reference
¹⁴C NucleosideMulti-step synthesis from [¹⁴C]trimethylsilylacetylene99589(PubMed, 2017)
¹⁴C FlavonoidBiosynthetic using ¹⁴C-precursors>9550-6010-20(Hypothetical Data)
³H Phenolic CompoundCatalytic Reduction with ³H₂ gas>9820-30 Ci/mmol25-40(Hypothetical Data)
³H FlavonoidHydrogen Isotope Exchange>9715-25 Ci/mmol15-30(Hypothetical Data)

Note: Data for this compound is not currently available. The values presented are for structurally related compounds and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Carbon-14 Labeling of this compound via [¹⁴C]Resorcinol Derivative

This protocol outlines a proposed multi-step synthesis to incorporate a ¹⁴C label into the phenolic ring of this compound.

Materials:

  • [¹⁴C]Barium carbonate (Ba¹⁴CO₃)

  • Grignard reagent precursor for the terpene side chain

  • Appropriate protecting group reagents

  • Solvents: THF, Diethyl ether, Dichloromethane (DCM)

  • Reagents for coupling reaction (e.g., Palladium catalyst, ligands)

  • Reagents for deprotection

  • HPLC system with a radioactivity detector

  • Liquid Scintillation Counter

Procedure:

  • Synthesis of [¹⁴C]Resorcinol Derivative:

    • Generate [¹⁴C]CO₂ from Ba¹⁴CO₃.

    • React [¹⁴C]CO₂ with a suitable Grignard reagent to form a ¹⁴C-labeled benzoic acid derivative.

    • Convert the carboxylic acid to a phenol through a multi-step process (e.g., Curtius rearrangement).

    • Introduce a second hydroxyl group to form the resorcinol structure.

    • Protect one or both hydroxyl groups as needed for the subsequent coupling reaction.

  • Synthesis of the Terpene Moiety:

    • Synthesize the terpene-derived portion of this compound with a suitable functional group for coupling (e.g., a boronic acid or a halide).

  • Coupling Reaction:

    • Perform a cross-coupling reaction (e.g., Suzuki or Stille coupling) between the ¹⁴C-labeled protected resorcinol derivative and the terpene moiety.

  • Deprotection and Final Modification:

    • Remove the protecting groups from the phenolic hydroxyls.

    • Perform any final chemical modifications to yield [¹⁴C]this compound.

  • Purification and Characterization:

    • Purify the final product using preparative HPLC.

    • Determine the radiochemical purity by analytical HPLC with an in-line radioactivity detector.

    • Confirm the chemical identity and structure by co-elution with an authentic, non-labeled standard of this compound and by mass spectrometry.

    • Measure the specific activity using a calibrated liquid scintillation counter and by determining the mass of the purified product.

G cluster_0 Synthesis of [14C]Resorcinol Precursor cluster_1 Synthesis of Terpene Moiety cluster_2 Final Assembly and Purification Ba[14C]O3 Ba[14C]O3 [14C]CO2 [14C]CO2 Ba[14C]O3->[14C]CO2 [14C]Carboxylic_Acid [14C]Carboxylic_Acid [14C]CO2->[14C]Carboxylic_Acid [14C]Protected_Resorcinol [14C]Protected_Resorcinol [14C]Carboxylic_Acid->[14C]Protected_Resorcinol Coupling_Reaction Coupling_Reaction [14C]Protected_Resorcinol->Coupling_Reaction Terpene_Starting_Material Terpene_Starting_Material Functionalized_Terpene Functionalized_Terpene Terpene_Starting_Material->Functionalized_Terpene Functionalized_Terpene->Coupling_Reaction Deprotection Deprotection Coupling_Reaction->Deprotection [14C]Psoracorylifol_B [14C]Psoracorylifol_B Deprotection->[14C]Psoracorylifol_B Purification_HPLC Purification_HPLC [14C]Psoracorylifol_B->Purification_HPLC Characterization Characterization Purification_HPLC->Characterization

Caption: Workflow for the proposed ¹⁴C-labeling of this compound.

Protocol 2: Tritium Labeling of this compound via Catalytic Hydrogenation

This protocol describes a method to introduce tritium via the reduction of an unsaturated precursor.

Materials:

  • Unsaturated precursor of this compound (containing a double or triple bond at a suitable position)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Solvent (e.g., Ethyl acetate, Methanol)

  • HPLC system with a radioactivity detector

  • Liquid Scintillation Counter

Procedure:

  • Precursor Synthesis:

    • Synthesize a precursor to this compound that contains a double or triple bond in a position that, upon reduction, will yield the parent molecule. This bond should be in a metabolically stable part of the molecule.

  • Catalytic Tritiation:

    • In a specialized tritiation manifold, dissolve the precursor in a suitable solvent.

    • Add the catalyst (e.g., 10% Pd/C).

    • Evacuate the reaction vessel and backfill with tritium gas to the desired pressure.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

    • Carefully vent the excess tritium gas and purge the system with an inert gas.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude [³H]this compound using preparative HPLC.

  • Characterization:

    • Determine the radiochemical purity using analytical HPLC with an in-line radioactivity detector.

    • Confirm the chemical identity by co-elution with an authentic, non-labeled standard and by mass spectrometry.

    • Measure the specific activity using a liquid scintillation counter and by determining the mass of the purified product.

G Unsaturated_Precursor Unsaturated_Precursor Catalytic_Tritiation Catalytic_Tritiation Unsaturated_Precursor->Catalytic_Tritiation [3H]2 gas, Pd/C Crude_[3H]Psoracorylifol_B Crude_[3H]Psoracorylifol_B Catalytic_Tritiation->Crude_[3H]Psoracorylifol_B Purification_HPLC Purification_HPLC Crude_[3H]Psoracorylifol_B->Purification_HPLC [3H]Psoracorylifol_B [3H]Psoracorylifol_B Purification_HPLC->[3H]Psoracorylifol_B Characterization Characterization [3H]Psoracorylifol_B->Characterization

Caption: Workflow for the proposed ³H-labeling of this compound.

Purification and Characterization of Radiolabeled this compound

Purification:

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for purifying radiolabeled compounds to achieve high radiochemical purity. A reversed-phase C18 column is typically suitable for a molecule like this compound. The eluent should be monitored with both a UV detector and an in-line radioactivity detector.

Characterization:

  • Radiochemical Purity: Determined by analytical HPLC. The percentage of total radioactivity that co-elutes with the non-labeled standard of this compound represents the radiochemical purity.

  • Chemical Identity: Confirmed by co-elution with an authentic standard on HPLC and by mass spectrometry to ensure the correct mass-to-charge ratio.

  • Specific Activity: This is a critical parameter and is defined as the amount of radioactivity per unit mass of the compound (e.g., mCi/mmol or GBq/mmol). It is determined by measuring the radioactivity of a purified, known mass of the compound using a calibrated liquid scintillation counter.

  • Stability: The stability of the radiolabeled this compound should be assessed under storage conditions to ensure its integrity over the course of the ADME studies.

Conclusion

The protocols outlined in these application notes provide a strategic framework for the successful radiolabeling of this compound with Carbon-14 and Tritium. The choice between ¹⁴C and ³H will depend on the specific requirements of the ADME study, available resources, and the desired specific activity. Proper purification and thorough characterization are paramount to ensure the quality and reliability of the radiolabeled compound for use in pivotal drug development studies.

References

Troubleshooting & Optimization

Improving the yield of Psoracorylifol B synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Psoracorylifol B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this potent antimicrobial compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall yield for the total synthesis of (+)-Psoracorylifol B?

A1: A scalable asymmetric total synthesis has been reported to achieve an overall yield of 9.4% in 14 steps on a gram scale.[1][2][3][4][5]

Q2: What are the key strategic steps in the reported scalable synthesis of (+)-Psoracorylifol B?

A2: The key features of this synthetic route include:

  • A sequential Achmatowicz rearrangement and bicycloketalization to construct the 6,8-dioxabicyclo[3.2.1]octane core.[1][2][4][5]

  • A copper-mediated SN2′ methylation or a Johnson–Claisen rearrangement to stereoselectively install the all-carbon quaternary stereocenter.[1][2][4][5]

Q3: Are there alternative methods for specific transformations in the synthesis of related Psoracorylifol compounds that could be adapted?

A3: Yes, for example, in the synthesis of (+)-psoracorylifol F, a demethylation step was improved from a 76% yield using BBr3 to a 97% yield by employing a combination of PhSH and K2CO3 in N-methylpyrrolidone (NMP) at 230 °C.[6][7][8] Such alternative conditions could be explored for analogous steps in the this compound synthesis, should issues arise.

Troubleshooting Guide

Issue 1: Low Overall Yield of (+)-Psoracorylifol B

Problem: The final yield of synthesized (+)-Psoracorylifol B is significantly lower than the reported 9.4%.

This guide will break down potential issues by key stages of the synthesis.

G start Low Overall Yield check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_achmatowicz Troubleshoot Achmatowicz Rearrangement / Bicycloketalization check_starting_materials->check_achmatowicz If pure check_methylation Troubleshoot Stereoselective Methylation check_achmatowicz->check_methylation If yield improves check_purification Optimize Purification Steps check_methylation->check_purification If yield improves final_product Improved Yield check_purification->final_product If yield improves

Caption: Troubleshooting workflow for low this compound yield.

Possible Cause 1: Inefficient Achmatowicz Rearrangement/Bicycloketalization

  • Troubleshooting Solution: This step is crucial for forming the core structure. The reaction can be sensitive to reaction conditions.

    • Reagent Purity: Ensure the furan (B31954) starting material is pure and the oxidizing agent (e.g., m-CPBA) is fresh.

    • Temperature Control: Maintain strict temperature control during the rearrangement, as side reactions can occur at elevated temperatures.

    • Acid Catalyst: The choice and concentration of the acid catalyst for the bicycloketalization step are critical for efficient cyclization. Consider screening different catalysts like PTSA.[3]

Possible Cause 2: Poor Stereoselectivity or Yield in the SN2′ Methylation

  • Troubleshooting Solution: The installation of the all-carbon quaternary stereocenter is a challenging step.

    • Copper Catalyst: The activity of the copper catalyst is paramount. Ensure the use of a high-purity copper source and consider the use of activating agents if necessary.

    • Solvent and Temperature: The reaction is sensitive to the solvent system and temperature. Ensure anhydrous conditions and optimize the temperature to favor the desired SN2′ pathway over other side reactions.

    • Grignard Reagent: The quality of the Grignard reagent (e.g., MeMgBr) is important. Use freshly prepared or titrated reagent for best results.

Possible Cause 3: Side Reactions During Functional Group Manipulations

  • Troubleshooting Solution: The multi-step synthesis involves numerous functional group interconversions where side reactions can lower the yield.

    • Protecting Groups: Ensure the stability of protecting groups throughout the synthetic sequence. Inefficient protection or deprotection will lead to a mixture of products and lower the yield of the desired compound.

    • Reaction Monitoring: Closely monitor each reaction by TLC or LC-MS to ensure complete conversion and identify the formation of byproducts. Quench the reaction as soon as the starting material is consumed to minimize side reactions.

    • Example from a related synthesis: In the synthesis of a related meroterpenoid, an IBX-mediated oxidation was used to form a conjugated enone in 86% yield, which was then hydrolyzed in 97% yield.[6] This highlights the efficiency of specific reagents for certain transformations.

Possible Cause 4: Product Loss During Purification

  • Troubleshooting Solution: this compound and its intermediates may be sensitive to degradation during purification.

    • Chromatography: Use high-quality silica (B1680970) gel and freshly distilled solvents for column chromatography. Deactivated silica gel (e.g., with triethylamine) may be necessary if the compounds are acid-sensitive.

    • Solvent Removal: Avoid excessive heat during solvent evaporation under reduced pressure, as this can lead to decomposition.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in the synthesis of this compound and related compounds.

Reaction Step Reagents/Conditions Product Yield (%) Reference
Overall Synthesis14 steps(+)-Psoracorylifol B9.4[1][4]
DemethylationBBr3, CH2Cl2(+)-psoracorylifol F76[6][7]
Demethylation (Improved)PhSH, K2CO3, NMP, 230 °C(+)-psoracorylifol F97[6][7]
MethylationMeIMethylether 1095[6][8]
Selective DemethylationPhSH/K2CO3/NMPPhenol 1193[6][8]
Enolization/ProtonationLiCA, THF, -70 °CProduct 1275[6][7]
Stereoselective Reduction-Alcohol 1385[6][7]

Key Experimental Protocols

The following are detailed methodologies for crucial steps in the asymmetric total synthesis of (+)-Psoracorylifol B, based on the literature.[1]

1. Achmatowicz Rearrangement / Bicycloketalization

  • Objective: To construct the 6,8-dioxabicyclo[3.2.1]octane core.

  • Procedure:

    • The furan-containing starting material is dissolved in a suitable solvent (e.g., CH2Cl2).

    • The solution is cooled to a low temperature (e.g., -78 °C).

    • An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise, and the reaction is stirred until completion (monitored by TLC).

    • Upon completion, a Lewis or Brønsted acid (e.g., PTSA) is added to facilitate the bicycloketalization.

    • The reaction is allowed to warm to room temperature and stirred until the cyclization is complete.

    • The reaction is quenched, and the product is extracted and purified by column chromatography.

2. Copper-Mediated SN2′ Methylation

  • Objective: To stereoselectively install the all-carbon quaternary stereocenter.

  • Procedure:

    • A copper (I) salt (e.g., CuI) is suspended in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • The suspension is cooled to a low temperature (e.g., -78 °C).

    • A solution of the allylic precursor in the same solvent is added.

    • A Grignard reagent (e.g., methylmagnesium bromide) is added dropwise, and the reaction mixture is stirred at low temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

    • The product is extracted with an organic solvent and purified by flash column chromatography.

Logical Relationships in Synthesis

The following diagram illustrates the core logical progression of the synthetic strategy.

G A Furan Precursor B Achmatowicz Rearrangement A->B C 6,8-Dioxabicyclo[3.2.1]octane Core B->C D Stereoselective Methylation C->D E This compound Scaffold D->E F Final Functional Group Manipulations E->F G (+)-Psoracorylifol B F->G

Caption: Key stages in the total synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Psoracorylifol B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of Psoracorylifol B in aqueous media. The information is presented in a question-and-answer format to directly tackle common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural compound isolated from the plant Psoralea corylifolia.[1][2] It has garnered interest for its potential therapeutic properties, including anti-inflammatory and other biological activities. However, like many natural products, this compound is poorly soluble in water. This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic efficacy in preclinical and clinical studies.

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

There are three main approaches to enhance the solubility of poorly water-soluble compounds like this compound:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution rates.

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule can increase its apparent water solubility.

Troubleshooting Guides

Solid Dispersions

Issue: My this compound solid dispersion is not showing a significant improvement in dissolution rate.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical. Hydrophilic polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are commonly used.[4][5] Experiment with different polymers to find the most compatible one for this compound.

  • Drug-to-Polymer Ratio: The ratio of this compound to the polymer can greatly affect the dissolution rate. Prepare a series of solid dispersions with varying ratios (e.g., 1:1, 1:5, 1:10) to identify the optimal composition.

  • Preparation Method: The method of preparation can influence the amorphous state of the drug. If the solvent evaporation method is not yielding good results, consider trying the fusion (melting) method.

  • Characterization: It is crucial to confirm the amorphous state of this compound in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[6] The absence of a sharp melting point peak for the drug in the DSC thermogram and the disappearance of characteristic crystalline peaks in the XRD pattern indicate successful amorphization.

Quantitative Data on Solubility Enhancement (Illustrative)

FormulationDrug:Polymer RatioDissolution Rate Increase (Illustrative)
This compound (Pure)-1x
This compound:PVP K30 Solid Dispersion1:55-10x
This compound:PEG 6000 Solid Dispersion1:108-15x

Note: The above data is illustrative. Actual results will vary based on experimental conditions.

Experimental Protocol: this compound-PVP Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve 100 mg of this compound and 500 mg of PVP K30 in a suitable organic solvent (e.g., ethanol, methanol) with gentle heating and stirring until a clear solution is obtained.

  • Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator to prevent moisture absorption.

Workflow for Solid Dispersion Preparation

G cluster_0 Preparation cluster_1 Characterization Dissolve Dissolve this compound and PVP in Solvent Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Pulverize Pulverization and Sieving Dry->Pulverize DSC Differential Scanning Calorimetry (DSC) Pulverize->DSC XRD X-ray Diffraction (XRD) Pulverize->XRD Dissolution In Vitro Dissolution Testing Pulverize->Dissolution

Workflow for Solid Dispersion Preparation and Characterization.
Nanoparticle Formulation

Issue: I am experiencing low drug loading and poor stability with my this compound nanoparticles.

Troubleshooting Steps:

  • Polymer Selection: For biodegradable nanoparticles, Poly(lactic-co-glycolic acid) (PLGA) is a common choice.[7] The molecular weight and lactide-to-glycolide ratio of PLGA can influence drug loading and release characteristics.

  • Surfactant Concentration: The concentration of the stabilizer, such as polyvinyl alcohol (PVA), is critical for nanoparticle formation and stability. Optimize the PVA concentration to prevent aggregation.

  • Organic Solvent: The choice of organic solvent (e.g., dichloromethane (B109758), ethyl acetate) to dissolve this compound and the polymer can affect nanoparticle size and encapsulation efficiency.

  • Homogenization/Sonication Parameters: The energy input during emulsification (homogenization speed and time, or sonication amplitude and duration) is a key parameter to control particle size.

Quantitative Data on Solubility Enhancement (Illustrative)

FormulationParticle Size (nm)Drug Loading (%)Solubility Enhancement (Illustrative)
This compound (Micronized)>1000-1x
This compound-PLGA Nanoparticles150-2505-1520-50x

Note: The above data is illustrative. Actual results will vary based on experimental conditions.

Experimental Protocol: this compound-PLGA Nanoparticles (Emulsification-Solvent Evaporation)

  • Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the dichloromethane to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

Workflow for Nanoparticle Formulation

G cluster_0 Preparation cluster_1 Characterization Organic_Phase Prepare Organic Phase: This compound + PLGA in Dichloromethane Emulsify Emulsification (Homogenization/Sonication) Organic_Phase->Emulsify Aqueous_Phase Prepare Aqueous Phase: PVA in Water Aqueous_Phase->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Collect Centrifugation and Washing Evaporate->Collect Particle_Size Particle Size and Zeta Potential Collect->Particle_Size Drug_Loading Drug Loading and Encapsulation Efficiency Collect->Drug_Loading Morphology Morphology (SEM/TEM) Collect->Morphology

Workflow for Nanoparticle Formulation and Characterization.
Cyclodextrin Inclusion Complexation

Issue: The formation of an inclusion complex with this compound and cyclodextrin is inefficient.

Troubleshooting Steps:

  • Cyclodextrin Type: Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)) have different cavity sizes and solubilities. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity.[8]

  • Molar Ratio: The stoichiometry of the complex (usually 1:1) should be confirmed. Prepare complexes with different molar ratios of this compound to cyclodextrin to find the optimal ratio.

  • Preparation Method: The kneading and freeze-drying methods are commonly used.[9] If one method is not effective, try the other.

  • Confirmation of Complexation: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.[10]

Quantitative Data on Solubility Enhancement (Illustrative)

FormulationMolar RatioApparent Solubility Increase (Illustrative)
This compound (Pure)-1x
This compound:β-CD Complex1:110-20x
This compound:HP-β-CD Complex1:150-100x

Note: The above data is illustrative. Actual results will vary based on experimental conditions.

Experimental Protocol: this compound-HP-β-CD Inclusion Complex (Freeze-Drying Method)

  • Solution Preparation: Dissolve this compound and HP-β-CD in a 1:1 molar ratio in a suitable solvent mixture (e.g., water-ethanol).

  • Stirring: Stir the solution at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution to remove any un-complexed this compound.

  • Freezing: Freeze the clear solution at a low temperature (e.g., -80°C).

  • Lyophilization: Lyophilize the frozen solution under vacuum for 48 hours to obtain a dry powder of the inclusion complex.

  • Storage: Store the complex in a desiccator.

Workflow for Cyclodextrin Inclusion Complexation

G cluster_0 Preparation cluster_1 Characterization Dissolve Dissolve this compound and HP-β-CD in Solvent Stir Stir for 24-48 hours Dissolve->Stir Filter Filtration Stir->Filter Freeze_Dry Freeze-Drying (Lyophilization) Filter->Freeze_Dry FTIR FTIR Spectroscopy Freeze_Dry->FTIR DSC Differential Scanning Calorimetry (DSC) Freeze_Dry->DSC Solubility Phase Solubility Studies Freeze_Dry->Solubility

Workflow for Cyclodextrin Inclusion Complexation and Characterization.

Potential Signaling Pathways of this compound

Based on studies of other compounds from Psoralea corylifolia and the known mechanisms of inflammatory diseases, this compound may exert its biological effects through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[11][12][13] Researchers investigating the mechanism of action of this compound should consider exploring its effects on these pathways.

Hypothesized Signaling Pathway Modulation by this compound

G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Responses Psoracorylifol_B Psoracorylifol_B NF_kB_Pathway NF-κB Pathway Psoracorylifol_B->NF_kB_Pathway Inhibition MAPK_Pathway MAPK Pathway Psoracorylifol_B->MAPK_Pathway Inhibition PI3K_Akt_Pathway PI3K/Akt Pathway Psoracorylifol_B->PI3K_Akt_Pathway Modulation Stimuli Stimuli Stimuli->NF_kB_Pathway Stimuli->MAPK_Pathway Stimuli->PI3K_Akt_Pathway Inflammation Inflammatory Gene Expression NF_kB_Pathway->Inflammation Proliferation Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis

Potential signaling pathways modulated by this compound.

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and should be considered as starting points. Optimization will be necessary for specific experimental conditions and research goals. The information on signaling pathways is based on related compounds and requires direct experimental validation for this compound.

References

How to reduce cytotoxicity of Psoracorylifol B in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Psoracorylifol B (PSB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to PSB's cytotoxicity in normal cells during your experiments.

Disclaimer: this compound is a potent bioactive compound with significant cytotoxic effects. Research specifically detailing methods to reduce its cytotoxicity in normal cells is limited. The strategies outlined below are based on established principles and successful applications with structurally similar hydrophobic compounds and flavonoids. Each proposed method requires rigorous validation and optimization for your specific experimental setup.

Troubleshooting Guide: High Cytotoxicity in Normal Cell Lines

Encountering high levels of toxicity in your normal/control cell lines can compromise the interpretation of your results and limit the therapeutic window of this compound. This guide offers potential strategies to mitigate these off-target effects.

Problem Potential Cause Suggested Solution
High PSB concentration required for efficacy in cancer cells is highly toxic to normal cells. Inherent cytotoxicity of free PSB.1. Encapsulation in Drug Delivery Systems: Formulate PSB into nanoparticles or liposomes to enhance selective uptake by cancer cells through the Enhanced Permeability and Retention (EPR) effect. 2. Dose-Response Optimization: Perform detailed dose-response curves on both cancer and a panel of normal cell lines to identify a therapeutic window.
Off-target effects observed even at lower concentrations. PSB may interact with signaling pathways crucial for normal cell survival. The toxicity of some flavonoids has been linked to increased intracellular Reactive Oxygen Species (ROS).[1][2]Combination Therapy with a Cytoprotective Agent: Co-administer PSB with an antioxidant or a cytostatic agent that temporarily arrests the cell cycle of normal cells, making them less susceptible to cytotoxic agents.
Difficulty in achieving a selective effect between cancer and normal cells. Similar sensitivity of fundamental cellular machinery in both cell types to PSB.Structural Modification of PSB: Synthesize PSB analogs. Modifications to the flavonoid backbone can alter bioavailability and receptor affinity, potentially increasing the therapeutic index.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic profile of compounds from Psoralea corylifolia?

A1: Compounds isolated from Psoralea corylifolia, such as psoralen (B192213) and isopsoralen, have demonstrated dose-dependent cytotoxic activity against various cancer cell lines.[6][7] While they also affect normal cells, some studies report higher IC50 values for normal primary cells compared to tumor cells, suggesting a degree of selective cytotoxicity.[6] For example, psoralidin (B1678305), another compound from the plant, showed IC50 values of 0.3 µg/ml and 0.4 µg/ml against HT-29 (colon) and MCF-7 (breast) cancer cell lines, respectively.[8]

Q2: How can I use a drug delivery system to reduce PSB's toxicity to normal cells?

A2: Encapsulating PSB, a hydrophobic molecule, into nanocarriers like liposomes or polymeric nanoparticles is a promising strategy.[9][10][11]

  • Mechanism: Nanoparticles can preferentially accumulate in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect. This leads to a higher local concentration of PSB at the tumor site while reducing its systemic concentration and exposure to healthy tissues.[12]

  • Benefits: This approach can improve the solubility of hydrophobic drugs, protect them from degradation, and reduce off-target toxicity.[10][12][13] Liposomal encapsulation of flavonoids like fisetin (B1672732) and quercetin (B1663063) has been shown to improve their bioavailability and antitumor efficacy while suggesting a better safety profile.[14][15][16]

Q3: Are there any specific nanoparticle formulation protocols I can adapt for PSB?

A3: While there are no published protocols specifically for this compound, you can adapt methods used for other hydrophobic drugs or flavonoids. The thin-film hydration method for liposomes and nanoprecipitation for polymeric nanoparticles are common starting points.

  • For Liposomes: A general approach involves dissolving PSB and lipids (e.g., soy phosphatidylcholine, cholesterol) in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer followed by sonication or extrusion to form unilamellar vesicles.

  • For Polymeric Nanoparticles: A nanoprecipitation method involves dissolving PSB and a biocompatible polymer (e.g., PLGA) in a water-miscible organic solvent. This solution is then added dropwise to an aqueous phase containing a stabilizer (e.g., PVA or Pluronic F68) under stirring, leading to the formation of nanoparticles as the solvent diffuses out.

See the "Experimental Protocols" section below for a more detailed hypothetical methodology.

Q4: What is "cyclotherapy" and how could it be applied to PSB?

A4: Cyclotherapy is a strategy that aims to protect normal cells from chemotherapy by temporarily halting their cell cycle.[17] Since many anticancer drugs primarily target rapidly dividing cells, inducing a temporary, reversible cell cycle arrest (quiescence) in normal cells can make them resistant to the drug's cytotoxic effects.[18]

  • Application with PSB: A cytostatic agent, such as a CDK4/6 inhibitor, could be administered prior to PSB treatment. This would arrest normal cells in the G1 phase. Cancer cells with dysfunctional cell cycle checkpoints (a common feature of cancer) would continue to proliferate and remain sensitive to PSB's cytotoxic action. This approach has the potential to significantly widen the therapeutic window.[18][19]

Q5: What kind of structural modifications could be made to PSB to improve its safety profile?

A5: Structural modification of flavonoids is a key strategy to enhance their therapeutic properties, including improving selectivity and reducing toxicity.[3][5][20] For PSB, this could involve:

  • Glycosylation: Adding sugar moieties can increase water solubility and alter bioavailability.

  • Methylation or Hydroxylation: Adding or modifying methyl or hydroxyl groups on the flavonoid rings can influence metabolic stability and interaction with cellular targets.[4]

  • Alkylation/Acylation: Adding alkyl or acyl chains can modify the lipophilicity of the molecule, which can affect its membrane permeability and cellular uptake.

Each new analog would need to be synthesized and then screened for its cytotoxic profile against both cancer and normal cell lines to assess if the therapeutic index has improved.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted and optimized for your research with this compound.

Protocol 1: Liposomal Encapsulation of PSB using Thin-Film Hydration

Objective: To encapsulate the hydrophobic this compound into a lipid bilayer to improve its delivery and potentially reduce systemic toxicity.

Materials:

  • This compound (PSB)

  • Soy Phosphatidylcholine (SPC) or DSPC

  • Cholesterol (CHOL)

  • DSPE-PEG(2000) (optional, for "stealth" liposomes)

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid & Drug Preparation: Dissolve PSB, SPC, and CHOL (e.g., in a 1:10:5 molar ratio, respectively) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask. If creating stealth liposomes, add DSPE-PEG(2000) at 5 mol% of the total lipid.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall and all organic solvent is removed.

  • Film Hydration: Add sterile PBS (pH 7.4) to the flask. Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To produce small unilamellar vesicles (SUVs), the MLV suspension must be downsized.

    • Sonication: Use a probe sonicator on ice in short bursts or a bath sonicator until the milky suspension becomes translucent.

    • Extrusion (Recommended): Subject the MLV suspension to multiple passes (e.g., 10-20 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., sequentially through 400 nm and then 100 nm filters).

  • Purification: Remove unencapsulated PSB by dialysis against PBS or by size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size and zeta potential (using Dynamic Light Scattering), encapsulation efficiency (by lysing the liposomes with a detergent and quantifying PSB via HPLC), and morphology (via TEM).

Protocol 2: Cytotoxicity Assay to Compare Free PSB vs. Liposomal PSB

Objective: To determine if the liposomal formulation of PSB reduces cytotoxicity in normal cells compared to its free form, while retaining efficacy in cancer cells.

Materials:

  • Human normal cell line (e.g., primary fibroblasts, MCF-10A)

  • Human cancer cell line (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • Free PSB stock solution (in DMSO)

  • Liposomal PSB (Lipo-PSB) suspension

  • Empty liposomes (as a control)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Methodology:

  • Cell Seeding: Seed both normal and cancer cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of free PSB and Lipo-PSB in complete culture medium. Also, prepare dilutions of empty liposomes corresponding to the lipid concentrations in the Lipo-PSB wells. Ensure the final DMSO concentration for free PSB wells is non-toxic (e.g., <0.1%).

  • Cell Treatment: Replace the medium in the wells with the prepared drug dilutions. Include wells with medium only (untreated control), vehicle control (DMSO or empty liposomes), and a positive control for cell death.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the required time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability (%) against the drug concentration and calculate the IC50 (concentration inhibiting 50% of cell growth) for both free PSB and Lipo-PSB in both cell lines. A successful formulation will show a significantly higher IC50 value in the normal cell line compared to free PSB, while the IC50 in the cancer cell line should remain low.

Visualizations

Signaling Pathways and Strategies

The following diagrams illustrate the proposed strategies and the general signaling pathways that flavonoids may influence.

G cluster_0 Standard Approach cluster_1 Proposed Mitigation Strategies PSB Free this compound NormalCell Normal Cell PSB->NormalCell High Exposure CancerCell Cancer Cell PSB->CancerCell High Exposure Toxicity Cytotoxicity NormalCell->Toxicity Efficacy Anticancer Efficacy CancerCell->Efficacy NanoPSB Nano-encapsulated PSB ReducedToxicity Reduced Cytotoxicity NanoPSB->ReducedToxicity Targeted Delivery (EPR) MaintainedEfficacy Maintained/Enhanced Anticancer Efficacy NanoPSB->MaintainedEfficacy ModPSB Structurally Modified PSB ModPSB->ReducedToxicity Improved Selectivity ModPSB->MaintainedEfficacy Combo PSB + Cytoprotective Agent Combo->ReducedToxicity Normal Cell Protection Combo->MaintainedEfficacy G cluster_workflow Experimental Workflow for Assessing Mitigation Strategies start Synthesize/Formulate Modified PSB characterize Physicochemical Characterization (Size, Zeta, EE%) start->characterize invitro In Vitro Cytotoxicity Assay (Normal vs. Cancer Cells) characterize->invitro analyze Calculate IC50 Values & Therapeutic Index invitro->analyze decision Is Therapeutic Index Improved? analyze->decision invivo In Vivo Animal Studies (Efficacy & Toxicity) decision->invivo Yes stop Re-optimize Formulation/ Synthesis decision->stop No stop->start G Flavonoids Flavonoids (e.g., this compound) ROS ↑ Intracellular ROS Flavonoids->ROS Pro-oxidant effect at high conc. PI3K_Akt PI3K/Akt Pathway Flavonoids->PI3K_Akt Modulation MAPK MAPK Pathway (ERK, JNK, p38) Flavonoids->MAPK Modulation NFkB NF-κB Pathway Flavonoids->NFkB Inhibition CellCycleArrest Cell Cycle Arrest Flavonoids->CellCycleArrest ROS->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of MAPK->Apoptosis Induction of Proliferation ↓ Proliferation NFkB->Proliferation Induction of Apoptosis->Proliferation Leads to CellCycleArrest->Proliferation Leads to

References

Technical Support Center: Optimizing HPLC Separation of Psoracorylifol B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Psoracorylifol B from crude extracts of Psoralea corylifolia. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocols

A detailed methodology for the extraction and subsequent HPLC analysis of this compound is provided below. This protocol is a composite based on established methods for the separation of flavonoids and other constituents from Psoralea corylifolia.

Preparation of Crude Extract from Psoralea corylifolia Seeds
  • Grinding: Grind dried seeds of Psoralea corylifolia into a coarse powder to increase the surface area for extraction.

  • Extraction Solvent: Use 70% ethanol (B145695) as the extraction solvent.

  • Extraction Procedure:

    • Macerate the powdered seeds in 70% ethanol at a 1:10 solid-to-solvent ratio (w/v).

    • Employ ultrasonic-assisted extraction (UAE) at a controlled temperature (e.g., 40-50°C) for 30-60 minutes to enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.

HPLC Method for the Separation of this compound

This section outlines a general reversed-phase HPLC method suitable for the separation of this compound and other flavonoids from the crude extract.

Table 1: HPLC Parameters for this compound Separation

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) monitoring at ~245 nm
Injection Volume 10-20 µL
Sample Preparation Dissolve the dried crude extract in methanol (B129727) or the initial mobile phase, and filter through a 0.45 µm syringe filter before injection.

Table 2: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
06040
155050
354060
453070
552080
606040

Note: This gradient is a starting point and may require optimization based on the specific crude extract and HPLC system.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC separation of this compound from crude extracts.

Q1: Poor resolution or co-elution of peaks.

Possible Causes:

  • Sub-optimal Mobile Phase Composition: The solvent strength or pH of the mobile phase may not be suitable for separating structurally similar flavonoids.

  • Inadequate Gradient Program: The gradient slope may be too steep, not allowing enough time for the separation of closely eluting compounds.

  • Column Degradation: The column may be old, contaminated, or have a void at the inlet.

Solutions:

  • Optimize Mobile Phase:

    • Try switching the organic modifier from acetonitrile to methanol, or vice versa, as this can alter selectivity.

    • Adjust the pH of the aqueous phase. Acidifying the mobile phase with a small amount of formic or acetic acid is common practice for improving the peak shape of phenolic compounds.[1]

  • Refine Gradient Program:

    • Decrease the gradient slope (i.e., make the increase in the organic solvent percentage more gradual) in the region where the peaks of interest are eluting.

    • Introduce isocratic holds in the gradient to improve the separation of critical pairs.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If the column is old or performance does not improve after cleaning, replace it.

    • Using a guard column can help protect the analytical column from contaminants in the crude extract.

Q2: Peak tailing or fronting.

Possible Causes:

  • Peak Tailing:

    • Secondary Interactions: Analyte interaction with active sites (silanols) on the silica-based stationary phase.

    • Column Overload: Injecting too much sample.

    • Column Contamination: Buildup of strongly retained compounds from the crude extract.

  • Peak Fronting:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the initial mobile phase.

    • Severe Column Overload.

Solutions:

  • For Peak Tailing:

    • Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups.

    • Reduce the injection volume or sample concentration.

    • Flush the column with a strong solvent or use a dedicated column cleaning procedure.

  • For Peak Fronting:

    • Dissolve the sample in the initial mobile phase whenever possible.

    • Reduce the injection volume.

Q3: Inconsistent retention times.

Possible Causes:

  • Pump Issues: Inaccurate or fluctuating flow rate due to air bubbles, leaks, or faulty check valves.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase or evaporation of the organic solvent.

  • Temperature Fluctuations: Changes in ambient temperature affecting the mobile phase viscosity and column temperature.

  • Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between injections.

Solutions:

  • Pump Maintenance: Degas the mobile phase, purge the pump to remove air bubbles, and check for any leaks.

  • Consistent Mobile Phase: Prepare fresh mobile phase for each run and keep the solvent reservoirs covered to minimize evaporation.

  • Temperature Control: Use a column oven to maintain a constant and stable temperature.

  • Sufficient Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound?

A: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for the separation of flavonoids like this compound from Psoralea corylifolia extracts.

Q2: What is a good starting detection wavelength for this compound?

A: Based on the UV spectra of similar compounds from Psoralea corylifolia, a starting detection wavelength of around 245 nm is recommended.[2] It is advisable to use a Diode Array Detector (DAD) to monitor a range of wavelengths and determine the optimal absorbance maximum for this compound.

Q3: How can I deal with matrix effects from the crude plant extract?

A: Matrix effects, where other components in the extract interfere with the analysis of the target compound, are a common challenge. To mitigate these effects:

  • Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample before HPLC analysis.

  • Method Optimization: Adjust the mobile phase and gradient to separate the interfering compounds from this compound.

  • Internal Standard: Use an internal standard for quantification to compensate for any signal suppression or enhancement caused by the matrix.

Q4: Is it better to use acetonitrile or methanol as the organic solvent in the mobile phase?

A: Both acetonitrile and methanol can be used. Acetonitrile often provides better peak shapes and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating co-eluting compounds. It is recommended to try both to determine which provides the better separation for your specific sample.

Visualizations

Experimental_Workflow cluster_Extraction Crude Extract Preparation cluster_HPLC HPLC Analysis A Dried Psoralea corylifolia Seeds B Grinding A->B C Ultrasonic-Assisted Extraction (70% Ethanol) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Sample Preparation (Dissolve & Filter) F->G H HPLC Injection G->H I C18 Column Separation (Gradient Elution) H->I J DAD Detection (~245 nm) I->J K Data Analysis & Quantification J->K L Purified this compound K->L

Caption: Workflow for the extraction and HPLC separation of this compound.

Troubleshooting_Tree cluster_Poor_Resolution Poor Peak Resolution cluster_Bad_Peak_Shape Asymmetric Peaks cluster_Retention_Time_Shift Inconsistent Retention Time Start HPLC Problem Encountered Q1 Poor Resolution? Start->Q1 Q2 Bad Peak Shape? Start->Q2 Q3 Retention Time Shift? Start->Q3 P1 Optimize Mobile Phase (Solvent, pH) P2 Adjust Gradient Program (Slower Gradient) P1->P2 P3 Check Column Health (Clean or Replace) P2->P3 S1 Tailing: Add Acid to Mobile Phase or Reduce Sample Load S2 Fronting: Dissolve Sample in Initial Mobile Phase S1->S2 R1 Check Pump & Degas Mobile Phase R2 Use Column Oven R1->R2 R3 Ensure Sufficient Equilibration R2->R3 Q1->P1 Yes Q2->S1 Yes Q3->R1 Yes

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

Troubleshooting Psoracorylifol B instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Psoracorylifol B. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways to address common challenges related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent or lower-than-expected bioactivity with this compound in my cell culture experiments. What could be the cause?

A1: Inconsistent or reduced bioactivity of this compound is often linked to its limited stability and solubility in aqueous cell culture media.[1] Like many flavonoids and meroterpenes, this compound can degrade or precipitate under typical cell culture conditions (37°C, aqueous buffer), reducing its effective concentration.[2] Factors such as light exposure, pH of the medium, and interaction with media components can also contribute to its degradation.[3]

Q2: How can I determine if this compound is degrading in my cell culture medium?

A2: The most direct method to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] This involves incubating this compound in your specific cell culture medium (both with and without cells) and analyzing samples at different time points (e.g., 0, 2, 8, 24, 48 hours) to quantify the remaining concentration of the parent compound.[5] A significant decrease in the peak area corresponding to this compound over time indicates degradation.

Q3: I see a precipitate in my culture medium after adding this compound. What should I do?

A3: Precipitation is a common issue due to the poor aqueous solubility of many flavonoids and meroterpenes.[1][2] Here are several troubleshooting steps:

  • Lower the Final Concentration: Your working concentration may be too high. Determine the optimal concentration for your experiments by performing a dose-response curve.

  • Check the Final DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is sufficient to maintain solubility but remains below cytotoxic levels (typically <0.5%).[1]

  • Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.[1]

  • Thorough Mixing: Mix the solution gently but thoroughly immediately after adding the compound to the medium.[1]

  • Serum Interaction: Components in fetal bovine serum (FBS), such as albumin, can interact with small molecules and may affect solubility.[1] Consider performing initial experiments in serum-free or low-serum media to assess this.[2]

Q4: How stable is this compound in cell culture medium at 37°C?

A4: While specific quantitative data on the half-life of this compound in various cell culture media is not extensively documented in publicly available literature, related compounds like flavonoids and meroterpenes are known to have limited stability in aqueous solutions at 37°C.[1][2] It is highly recommended to prepare fresh working solutions of this compound for each experiment and to minimize the time the compound spends in the incubator.[2] To obtain precise stability data for your specific experimental conditions, a stability study using HPLC or LC-MS is advised.

Q5: Can this compound bind to proteins in the fetal bovine serum (FBS)?

A5: Yes, it is possible. Flavonoids and other phenolic compounds can bind to proteins like albumin present in FBS.[1] This interaction can reduce the free, bioavailable concentration of this compound in the culture medium, potentially affecting your experimental outcomes. If you suspect this is an issue, consider conducting experiments in serum-free or reduced-serum conditions, if your cell line permits.[2]

Q6: Should I be concerned about the light sensitivity of this compound?

A6: Yes. Many flavonoids and related phenolic compounds are sensitive to light and can undergo photodegradation.[2] It is best practice to protect your this compound stock solutions and working solutions from light by using amber vials or wrapping containers in foil.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: High Variability in Experimental Results
  • Symptoms: Inconsistent dose-response curves, poor reproducibility between replicate wells or experiments.

  • Possible Causes and Solutions:

    • Inconsistent Compound Concentration: Due to poor solubility or degradation, the actual concentration of this compound may vary.

      • Solution: Always prepare fresh working solutions immediately before use.[2] Visually inspect for any precipitation before adding to cells. Perform a stability assay to understand its degradation profile in your specific medium.

    • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration.

      • Solution: Use calibrated pipettes and proper pipetting techniques.

    • Uneven Cell Seeding: Variations in cell number per well can lead to different responses.

      • Solution: Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.

Issue 2: Unexpected Cytotoxicity at Low Concentrations
  • Symptoms: Significant cell death observed at concentrations where this compound is expected to be bioactive, not cytotoxic.

  • Possible Causes and Solutions:

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

      • Solution: Ensure the final solvent concentration is consistent across all treatments, including a vehicle control, and is below the toxic threshold for your cell line (typically <0.5%).[1]

    • Compound Purity: Impurities in the this compound sample could be cytotoxic.

      • Solution: Use a high-purity grade of this compound from a reputable supplier.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.

      • Solution: Perform a broad dose-response experiment to establish the cytotoxic profile of this compound in your specific cell line.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following table summarizes known solubility and stability information for structurally related compounds to provide a general guideline.

CompoundClassSolubilityStability NotesReference
Isobavachalcone ChalconeHigh solubility in DMSO and ethanol; sparingly soluble in water.Stability in aqueous solutions can be limited. Advised to prepare fresh working solutions.[1][6]
Bakuchiol MeroterpeneSoluble in various emollients and solubilizers.Excellent photochemical and hydrolytic stability. Can stabilize retinol (B82714) from photodegradation.[7][8]
General Flavonoids FlavonoidGenerally poor aqueous solubility.Can be unstable in cell culture media, degrading over time. Sensitive to light, pH, and temperature.[2]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay of this compound in Cell Culture Medium

This protocol outlines a method to quantitatively assess the chemical stability of this compound under your specific cell culture conditions.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • C18 HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiking the Medium: Pre-warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.

  • Time-Course Sampling:

    • Dispense the spiked medium into sterile microcentrifuge tubes, one for each time point.

    • Immediately take a sample for the T=0 time point.

    • Place the remaining tubes in a 37°C, 5% CO2 incubator.

    • At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube.

  • Sample Processing:

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the medium sample (e.g., 300 µL acetonitrile to 100 µL sample).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the processed samples into the HPLC system.

    • Use a C18 column and a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile (B). A suggested gradient is: 0-5 min, 10% B; 5-30 min, 10-95% B; 30-35 min, 95% B; 35-36 min, 95-10% B; 36-40 min, 10% B.

    • Set the flow rate to 0.3-1.0 mL/min and the detection wavelength based on the UV absorbance maximum of this compound (likely around 245 nm).

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Signaling Pathways

This compound and related compounds from Psoralea corylifolia have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[9][10][11][12]

Psoracorylifol_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Receptor->IKK MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK PsoracorylifolB This compound PsoracorylifolB->IKK Inhibition MAPKK MAPKK (MKK3/6, MKK4/7) PsoracorylifolB->MAPKK Inhibition IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nuc->Inflammatory_Genes Activation AP1->Inflammatory_Genes Activation Stability_Workflow Prep_Stock 1. Prepare this compound Stock Solution (in DMSO) Spike_Medium 2. Spike into Pre-warmed Cell Culture Medium Prep_Stock->Spike_Medium Time_Zero 3. Take T=0 Sample Spike_Medium->Time_Zero Incubate 4. Incubate at 37°C, 5% CO2 Spike_Medium->Incubate Process_Samples 6. Precipitate Proteins (with Acetonitrile) Time_Zero->Process_Samples Time_Points 5. Sample at Various Time Points (e.g., 2, 8, 24h) Incubate->Time_Points Time_Points->Process_Samples Analyze 7. Analyze by HPLC/LC-MS Process_Samples->Analyze Calculate 8. Calculate % Remaining vs. T=0 Analyze->Calculate

References

How to prevent degradation of Psoracorylifol B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Psoracorylifol B during storage. Adherence to proper storage and handling protocols is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a prenylated chalcone (B49325) isolated from the plant Psoralea corylifolia. Its structure, which includes multiple hydroxyl groups and a chalcone backbone, makes it susceptible to degradation from environmental factors.[1] Degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental outcomes.[1][2]

Q2: What are the primary factors that cause the degradation of this compound?

The main factors contributing to the degradation of this compound are:

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to isomerization or breakdown of the molecule.[1][2]

  • Temperature (Thermal Degradation): Elevated temperatures accelerate the rate of chemical degradation.[1]

  • pH (Hydrolysis): this compound is most stable in neutral to weakly acidic conditions and is unstable in strongly acidic or alkaline environments which can catalyze hydrolysis.[1]

  • Oxygen (Oxidation): The phenolic hydroxyl groups in this compound are susceptible to oxidation by atmospheric oxygen, a process that can be expedited by the presence of metal ions.[1][2]

Q3: How should I store solid this compound for long-term stability?

For optimal long-term storage of solid this compound, the following conditions are recommended:

  • Temperature: Store at -20°C or lower.[1]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1]

  • Container: Use tightly sealed, high-quality glass vials.[1]

Q4: What are the best practices for storing this compound in solution?

Solutions of this compound are generally less stable than the solid compound. For optimal stability in solution:

  • Temperature: Store stock solutions at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable.[1]

  • Light: Always protect solutions from light.[2]

  • Aliquoting: Prepare single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • Solvent Choice: Use high-purity, anhydrous solvents. DMSO and ethanol (B145695) are common choices, but their suitability should be verified for your specific experimental conditions. Avoid long-term storage in aqueous buffers.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound stock or working solutions.Prepare fresh stock solutions for each experiment. Use a new aliquot for each use to avoid freeze-thaw cycles. Verify the purity of the solid compound using a stability-indicating analytical method like HPLC.[1]
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Review storage and handling procedures to ensure protection from light, appropriate temperature, and minimal exposure to oxygen. Consider characterizing the degradation products to better understand the degradation pathway.[1][2]
Color change of solid this compound (e.g., yellowing). Oxidation or other forms of chemical degradation.Discard the compound and obtain a fresh batch. Implement more stringent storage conditions, including storage under an inert atmosphere and complete light protection.[1]
Precipitation of compound in aqueous buffer. Low aqueous solubility of this compound.Increase the proportion of a co-solvent like DMSO or ethanol in the final solution, ensuring it is compatible with your experimental system. Prepare fresh dilutions from a concentrated stock solution immediately before use.[2]

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides an illustrative summary based on general principles for flavonoids and prenylated chalcones. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Storage Condition Parameter Condition 1 Condition 2 Condition 3 Expected Stability Trend
Temperature (Solid) Temperature-80°C-20°C4°CStability decreases significantly with increasing temperature.
Purity after 1 year >98%>95%<90%
Temperature (in DMSO) Temperature-80°C-20°CRoom TempSolutions are less stable than solid form. Stability is highly temperature-dependent.
Purity after 6 months >95%~90%<70%
Light Exposure (Solid) ConditionDark (in amber vial)Ambient LightUV Light (254 nm)Light, especially UV, is a major factor in degradation.
Purity after 3 months >98%<95%<80%
pH (in Aqueous Buffer) pH5.07.09.0Stability is pH-dependent, with greater stability in slightly acidic to neutral conditions.
Purity after 24 hours >90%~85%<70%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol provides a framework for determining the stability of this compound in a specific solvent and at various temperatures.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., HPLC-grade DMSO) to a final concentration of 10 mM.

  • Stability Study Setup:

    • Aliquot the stock solution into amber glass vials to protect it from light.

    • For each temperature to be tested (e.g., 4°C, room temperature, 37°C), prepare a set of vials.

    • Include a control set of vials to be stored at -80°C, which will serve as the baseline (T=0).

  • Time Points: Withdraw aliquots for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Dilute the aliquots to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.[2]

Protocol 2: Forced Degradation Studies

Forced degradation studies help to understand the potential degradation pathways of this compound by subjecting it to harsh conditions.[1]

  • Acid and Base Hydrolysis:

    • Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M HCl (acid hydrolysis) or 0.1 M NaOH (base hydrolysis).

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.[1]

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light, for a defined period.

    • Analyze samples at various time points by HPLC.[1]

  • Thermal Degradation:

    • Place solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.[1]

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_prevention Prevention Strategies Solid Solid this compound Light Light Solid->Light is susceptible to Temp Temperature Solid->Temp is susceptible to Oxygen Oxygen Solid->Oxygen is susceptible to Solution This compound in Solution Solution->Light is susceptible to Solution->Temp is susceptible to pH pH Solution->pH is susceptible to Solution->Oxygen is susceptible to Aliquoting Aliquot for Single Use Solution->Aliquoting prevent freeze-thaw ProperSolvent Use High-Purity, Anhydrous Solvents Solution->ProperSolvent enhances stability ProtectLight Protect from Light (Amber Vials, Foil) Light->ProtectLight mitigated by LowTemp Low Temperature (-20°C to -80°C) Temp->LowTemp mitigated by InertAtmosphere Inert Atmosphere (Argon, Nitrogen) Oxygen->InertAtmosphere mitigated by start Experiment Shows Unexpected Results check_purity Check Purity of Solid this compound (e.g., via HPLC) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure new_batch Obtain a New Batch of this compound is_pure->new_batch No review_storage Review Storage and Handling Procedures is_pure->review_storage Yes implement_changes Implement Correct Storage/Handling new_batch->implement_changes check_light Protected from Light? review_storage->check_light check_temp Stored at Correct Temperature? check_light->check_temp Yes check_light->implement_changes No check_aliquots Using Fresh Aliquots? check_temp->check_aliquots Yes check_temp->implement_changes No check_aliquots->implement_changes No rerun_experiment Re-run Experiment check_aliquots->rerun_experiment Yes implement_changes->rerun_experiment cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Psoracorylifol_B This compound C₁₈H₂₄O₃ Oxidized_Products Oxidized Products e.g., Quinones, Epoxides Psoracorylifol_B->Oxidized_Products [O₂] (e.g., atmospheric oxygen) Hydrolysis_Products Hydrolysis Products Cleavage of chalcone backbone Psoracorylifol_B->Hydrolysis_Products [H₂O] (acidic or alkaline pH)

References

Psoracorylifol B dose-response curve not reaching saturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psoracorylifol B. The following information addresses common issues encountered during in-vitro experiments, with a focus on dose-response curve abnormalities.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is not reaching saturation (i.e., the response continues to increase with concentration without plateauing). What could be the cause?

A1: A non-saturating dose-response curve for this compound can stem from several factors. Potential causes include:

  • Compound Solubility: this compound may have limited solubility in your assay medium at higher concentrations. Precipitated compound will not be biologically active, leading to a flattening of the response that is not true saturation.

  • Cytotoxicity: At higher concentrations, this compound may be inducing cytotoxicity, which can confound the primary endpoint measurement.[1][2][3][4][5] This is particularly relevant if your assay relies on cell viability or metabolic activity.

  • Complex Mechanism of Action: The compound might have multiple mechanisms of action that become apparent at different concentration ranges.[6][7] This could result in a complex or non-sigmoidal dose-response relationship.[8]

  • Assay Artifacts: The observed effect could be an artifact of the assay itself at high compound concentrations, such as interference with the detection method (e.g., fluorescence or luminescence).

  • Off-Target Effects: At higher doses, this compound might be interacting with unintended molecular targets, leading to a continued increase in the measured response.

Q2: What is the typical effective concentration range for this compound and related compounds from Psoralea corylifolia?

A2: The effective concentration of compounds from Psoralea corylifolia can vary significantly depending on the specific compound, cell line, and experimental endpoint. For context, here are some reported cytotoxic concentrations for related compounds.

CompoundCell Line(s)Reported IC50Reference
Psoralidin (B1678305)SNU-1, SNU-16 (stomach carcinoma)53 and 203 µg/ml[2]
PsoralidinHT-29 (colon), MCF-7 (breast)0.3 and 0.4 µg/ml[3]
Bavachinin ARAW264.7 (macrophages)6.25, 12.5, 25 µM (for anti-inflammatory effects)[6]

Note: This table provides context from related compounds. The optimal concentration for this compound in your specific assay should be determined empirically.

Q3: Are there known solubility issues with this compound?

Troubleshooting Guide: Non-Saturating Dose-Response Curve

If you are observing a dose-response curve for this compound that does not reach a plateau, follow this troubleshooting workflow:

G start Start: Non-Saturating Dose-Response Curve solubility Step 1: Verify Compound Solubility start->solubility microscopy Visually inspect for precipitation under a microscope at highest concentration. solubility->microscopy solubility_check Precipitate Observed? microscopy->solubility_check change_vehicle Adjust solvent/vehicle system (e.g., add low % Pluronic F-68). solubility_check->change_vehicle Yes cytotoxicity Step 2: Assess Cytotoxicity solubility_check->cytotoxicity No change_vehicle->solubility viability_assay Run a parallel cytotoxicity assay (e.g., Trypan Blue, LDH release). cytotoxicity->viability_assay cytotoxicity_check Is there significant cytotoxicity at high concentrations? viability_assay->cytotoxicity_check limit_dose Limit the maximum dose in your primary assay to non-toxic concentrations. cytotoxicity_check->limit_dose Yes assay_interference Step 3: Check for Assay Interference cytotoxicity_check->assay_interference No limit_dose->cytotoxicity cell_free_assay Run the assay in a cell-free system with just the compound and detection reagents. assay_interference->cell_free_assay interference_check Interference Detected? cell_free_assay->interference_check change_detection Change detection method or use appropriate controls to normalize data. interference_check->change_detection Yes complex_moa Step 4: Consider Complex Mechanism of Action interference_check->complex_moa No change_detection->assay_interference analyze_data Analyze data with a different model (e.g., biphasic curve). complex_moa->analyze_data end Conclusion: Non-saturating curve is likely due to a complex biological response. analyze_data->end

Troubleshooting workflow for a non-saturating dose-response curve.

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxic potential of this compound in a selected cell line.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., 10% DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value if applicable.

Signaling Pathway Visualization

This compound, like other flavonoids, may interact with multiple intracellular signaling pathways.[6][7] For instance, it could potentially modulate inflammatory responses by inhibiting the NF-κB pathway. A non-saturating curve might arise if, at high concentrations, it begins to affect other pathways, such as inducing apoptosis through caspase activation.

G cluster_0 Low Concentration Effect cluster_1 High Concentration Effect psora_low This compound (Low Dose) ikb IκB Kinase psora_low->ikb Inhibits psora_high This compound (High Dose) nfkb NF-κB ikb->nfkb Inhibits (by preventing IκBα degradation) inflammation Inflammatory Response nfkb->inflammation Promotes caspase Caspase-3 psora_high->caspase Activates apoptosis Apoptosis / Cytotoxicity caspase->apoptosis

Hypothetical dual mechanism of action for this compound.

References

How to enhance the bioavailability of Psoracorylifol B in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of Psoracorylifol B.

FAQs and Troubleshooting Guides

Q1: We are observing very low plasma concentrations of this compound in our preclinical studies. What are the likely reasons for this poor bioavailability?

A1: While direct pharmacokinetic data for this compound is limited in published literature, data from structurally related compounds isolated from Psoralea corylifolia suggest several potential reasons for low oral bioavailability[1].

  • Extensive First-Pass Metabolism: Like many flavonoids, this compound is likely subject to extensive metabolism in the gut wall and liver before it can reach systemic circulation. Studies on analogous compounds, such as Corylifol A and Corylin (B1236167), indicate that major metabolic pathways include glucuronidation and sulfation, which convert the drug into more water-soluble (and often less active) metabolites that are easily excreted[2][3].

  • Poor Aqueous Solubility: As a phenolic compound, this compound is expected to have low aqueous solubility, which is a primary limiting factor for dissolution in the gastrointestinal tract and subsequent absorption.

  • Efflux by Transporters: It is plausible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) located in the intestinal epithelium. These transporters actively pump the compound back into the intestinal lumen, thereby reducing its net absorption[4].

Oral Oral Administration of this compound Lumen Intestinal Lumen Oral->Lumen Dissolution (Limited by solubility) Enterocyte Enterocyte (Intestinal Cell) Lumen->Enterocyte Absorption Enterocyte->Lumen Efflux PortalVein Portal Vein Enterocyte->PortalVein To Liver Metabolism1 Phase II Metabolism (Glucuronidation, Sulfation) Enterocyte->Metabolism1 Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Drug Metabolism2 First-Pass Metabolism (CYP, UGT Enzymes) Liver->Metabolism2 Excretion Excretion Metabolism1->Excretion Metabolism2->Excretion Pgp P-gp Efflux

Diagram 1: Potential barriers to the oral bioavailability of this compound.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: To overcome the challenges of poor solubility and extensive metabolism, several formulation strategies can be employed. These approaches aim to increase the dissolution rate, protect the drug from metabolic enzymes, and improve its absorption profile.

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanocarriers is a highly effective strategy.

    • Liposomes: These lipid-based vesicles can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract and facilitating absorption. PEGylated liposomes, in particular, can offer prolonged circulation times[5].

    • Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer good biocompatibility and the potential for controlled release.

    • Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic copolymers. They can solubilize poorly water-soluble drugs in their hydrophobic core, thereby increasing their concentration at the absorption site[6].

  • Amorphous Solid Dispersions (ASDs):

    • This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. By preventing the drug from crystallizing, ASDs can significantly enhance its dissolution rate and maintain a supersaturated state in the GI tract, which drives absorption[7]. Common polymers used include PVP, HPMC, and Soluplus®.

  • Co-administration with Bioavailability Enhancers:

    • Piperine: Co-administration with piperine, an alkaloid from black pepper, can inhibit key metabolic enzymes like CYP3A4 and P-glycoprotein, thereby reducing first-pass metabolism and efflux of this compound.

The choice of strategy will depend on the specific physicochemical properties of this compound and the desired therapeutic application.

Q3: We are considering a nanoparticle formulation. What common issues might we encounter during development?

A3: Developing a nanoparticle formulation for a poorly soluble drug can present several challenges:

Issue Potential Cause Troubleshooting Suggestion
Low Drug Loading Poor affinity of the drug for the carrier material; drug crystallization during formulation.Screen different carrier materials (lipids, polymers) to find one with better compatibility. Optimize the drug-to-carrier ratio.
Formulation Instability Aggregation of nanoparticles over time; drug leakage from the carrier.Incorporate stabilizers or surface modifiers (e.g., PEG). Optimize storage conditions (temperature, pH). Lyophilize the formulation for long-term storage.
Poor In Vitro-In Vivo Correlation (IVIVC) The formulation releases the drug well in vitro but fails to show improved bioavailability in vivo.The in vitro dissolution method may not be biorelevant. Develop a dissolution test that better mimics GI conditions (e.g., using biorelevant media like FaSSIF/FeSSIF). Consider that in vivo metabolic pathways, not just dissolution, are the primary barrier.

Experimental Protocols

Protocol: Preclinical Pharmacokinetic Evaluation of a Novel this compound Formulation

This protocol outlines a typical workflow for assessing the oral bioavailability of a new this compound formulation compared to a control (e.g., a simple suspension of the free compound).

  • Animal Model:

    • Species: Male Sprague-Dawley rats (n=6 per group).

    • Weight: 200-250 g.

    • Housing: Standard conditions with a 12-hour light/dark cycle.

    • Fasting: Fast overnight (12 hours) before dosing, with free access to water.

  • Dosing and Groups:

    • Group 1 (Control): this compound suspension (e.g., in 0.5% carboxymethyl cellulose) administered via oral gavage. Dose: 10 mg/kg.

    • Group 2 (Test): Novel this compound formulation (e.g., nanoparticle-based) administered via oral gavage. Dose: 10 mg/kg equivalent of this compound.

    • Group 3 (IV): this compound in a suitable intravenous vehicle (e.g., Solutol HS 15/ethanol/saline) administered via tail vein injection to determine absolute bioavailability. Dose: 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (~150 µL) from the tail vein into heparinized tubes at the following time points:

      • Oral Groups: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

      • IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

    • Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma. This is crucial for accurate pharmacokinetic analysis. The method for related compounds like psoralen (B192213) and isopsoralen often uses a C18 column with a mobile phase of acetonitrile (B52724) and formic acid in water[2][8].

    • Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analyte from plasma proteins.

    • Quantification: Use a suitable internal standard (IS) to ensure accuracy.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the plasma concentration-time curve)

      • t1/2 (Elimination half-life)

    • Calculate the relative oral bioavailability of the test formulation compared to the control.

    • Calculate the absolute bioavailability (F%) using the data from the IV group.

Start Start: Acclimatize Animals Fasting Fast Rats Overnight (12h) Start->Fasting Grouping Divide into 3 Groups: 1. Control (Oral Susp.) 2. Test (Oral Formulation) 3. IV Bolus Fasting->Grouping Dosing Administer Dose Grouping->Dosing Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Sampling Processing Process Blood to Plasma (Centrifugation) Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Analysis LC-MS/MS Analysis (Quantify Drug Conc.) Storage->Analysis PK Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) Analysis->PK End End: Compare Bioavailability PK->End

Diagram 2: Experimental workflow for a preclinical pharmacokinetic study.

Data Presentation

Pharmacokinetic Parameters of Compounds from Psoralea corylifolia in Rats (Literature Data)

This table summarizes published pharmacokinetic data for compounds structurally related to this compound, illustrating the typical challenge of low to moderate bioavailability for this class of molecules.

Compound Dose & Route Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%) Reference
PsoralenOral--61.45%[4]
IsopsoralenOral--70.35%[4]
Corylifol A1.2 g/kg Extract (Oral)1.70--[2]
Corylifol A2.0 g/kg Extract (Oral)8.87--[2]

Hypothetical Data: Expected Outcome of a Successful Bioavailability Enhancement Strategy for this compound

This table illustrates the potential improvements in pharmacokinetic parameters that a researcher might aim for when developing an enhanced formulation of this compound.

Formulation Dose (Oral) Cmax (ng/mL) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Control Suspension 10 mg/kg50250100% (Reference)
Test Formulation (Nanoparticles) 10 mg/kg2001000400%

References

Minimizing off-target effects of Psoracorylifol B in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Psoracorylifol B. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a meroterpene isolated from the seeds of Psoralea corylifolia. It has been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. While its full target profile is still under investigation, studies on related compounds from Psoralea corylifolia suggest modulation of several key signaling pathways, including the ERK/MAPK and Nrf2 pathways.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target.[1] For a natural product like this compound with a complex chemical structure, the potential for multiple binding partners exists. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable and reproducible data.

Q3: How can I proactively minimize off-target effects in my experimental design?

Several strategies can be implemented to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-target proteins.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Utilize Orthogonal Approaches: Do not rely on a single experimental readout. Validate your findings using multiple, independent assays.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the intended target of this compound. If the phenotype persists in the absence of the primary target, it is likely due to an off-target effect.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between different cell lines. Varying expression levels of on-target or off-target proteins.1. Perform target and potential off-target protein expression analysis (e.g., Western blot, qPCR) in the cell lines being used. 2. Select cell lines with consistent expression of the target of interest.
Observed phenotype does not correlate with the known function of the intended target. The phenotype may be driven by an off-target effect.1. Perform a dose-response curve to see if the phenotype tracks with the potency against the intended target. 2. Use a more selective inhibitor for the intended target (if available) to see if it recapitulates the phenotype. 3. Conduct off-target profiling assays (see protocols below).
High levels of cytotoxicity observed at effective concentrations. Off-target binding may be disrupting essential cellular pathways.1. Lower the concentration of this compound and extend the treatment time. 2. Use a different cell line that may be less sensitive to the off-target effects. 3. Attempt to identify the off-target responsible for the toxicity.

Experimental Protocols for Off-Target Identification

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinases of this compound. Many small molecules unintentionally inhibit kinases due to the conserved nature of the ATP-binding pocket.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. Commercial services offer broad panels of kinases for screening.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based assays are common.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Kinase Profiling Results for this compound

Target IC50 (nM) Selectivity Notes
Primary Target X 50High Potency
Off-Target Kinase A 850Moderate Off-Target Activity
Off-Target Kinase B 2,500Low Off-Target Activity
Off-Target Kinase C >10,000Negligible Activity
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its intended target and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the remaining soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of the target protein and potential off-target proteins in the soluble fraction by Western blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts and workflows for investigating the effects of this compound.

G cluster_workflow Experimental Workflow for Off-Target Validation start Hypothesized On-Target Effect of this compound phenotype Observe Cellular Phenotype start->phenotype dose_response Dose-Response Curve phenotype->dose_response off_target_screen Off-Target Profiling (e.g., Kinome Scan) phenotype->off_target_screen cetsa CETSA for Target Engagement dose_response->cetsa off_target_screen->cetsa genetic_validation Genetic Knockdown/Knockout (siRNA, CRISPR) cetsa->genetic_validation conclusion Confirm On-Target vs. Off-Target Effect genetic_validation->conclusion

Caption: A logical workflow for validating the on-target and off-target effects of this compound.

G cluster_erk This compound and the ERK/MAPK Pathway psoracorylifol_b This compound raf Raf psoracorylifol_b->raf Modulation? receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: Potential modulation of the ERK/MAPK signaling pathway by this compound.

G cluster_nrf2 This compound and the Nrf2 Antioxidant Pathway psoracorylifol_b This compound keap1_nrf2 Keap1-Nrf2 Complex psoracorylifol_b->keap1_nrf2 Inhibits Dissociation? stress Oxidative Stress stress->keap1_nrf2 Induces nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Activates

Caption: Postulated mechanism of this compound's influence on the Nrf2 antioxidant response pathway.

References

Technical Support Center: Psoracorylifol B Synthesis & Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the purity confirmation of synthesized Psoracorylifol B.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for confirming the purity of synthesized this compound?

A1: A multi-technique approach is essential for accurately assessing the purity of synthesized this compound.[1] The most powerful and commonly employed methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the compound and detecting non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weight of the main compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered the gold standard for structural elucidation, ¹H and ¹³C NMR provide definitive proof of the compound's identity and can reveal the presence of structural isomers or other impurities.[1]

Q2: What is a typical acceptance criterion for the purity of a synthesized research compound like this compound?

A2: For research and early drug discovery purposes, a purity of ≥95% is generally considered acceptable.[2] This ensures that the observed biological activity is attributable to the compound of interest and not to impurities. All scientifically established methods, such as HPLC and combustion analysis, are suitable for determining purity.[2]

Q3: Are there any specific challenges when analyzing this compound due to its natural product origin?

A3: Yes, natural products and their synthetic analogues can present unique challenges. The complexity of the starting materials and the potential for closely related side products from the synthesis can make purification and analysis difficult.[3] It's crucial to use analytical methods that can distinguish this compound from other structurally similar compounds that might be present in the source plant, Psoralea corylifolia, such as isopsoralen, psoralen, and other flavonoids and meroterpenes.[4][5]

Q4: Can I rely on a single analytical method to confirm the purity of my synthesized this compound?

A4: It is highly discouraged to rely on a single method. Different analytical techniques provide orthogonal (complementary) information. For instance, HPLC with UV detection might show a single peak, but an underlying impurity could co-elute. LC-MS can help identify if the peak corresponds to a single mass, and NMR can confirm the detailed chemical structure and the absence of isomeric impurities.[1]

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows multiple peaks.

  • Possible Cause: Incomplete reaction or the presence of side products, unreacted starting materials, or reagents.

  • Solution:

    • Review Synthesis Protocol: Carefully re-examine the synthetic steps, reaction conditions (temperature, time), and stoichiometry of reagents.

    • Purification: The primary method for removing impurities is column chromatography.[6][7] Ensure the silica (B1680970) gel is of good quality and the solvent system for elution is optimized. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography.[6][8]

    • Recrystallization: If the synthesized this compound is a solid, recrystallization can be an effective final purification step to remove minor impurities.

Issue 2: The mass spectrum from LC-MS shows an unexpected molecular weight.

  • Possible Cause: This could indicate the presence of an impurity, an adduct with the mobile phase (e.g., sodium or potassium), or fragmentation of the target molecule.

  • Solution:

    • Analyze Isotopic Pattern: Examine the isotopic distribution of the peak to confirm if it corresponds to the expected elemental formula of this compound (C₁₈H₂₄O₃).

    • Check for Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+H]⁺.

    • Optimize MS Conditions: Adjust the ionization source parameters to minimize in-source fragmentation.

    • Synthesize and Compare: If an impurity is suspected, it may be necessary to synthesize the proposed structure of the impurity and compare its retention time and mass spectrum.[9]

Issue 3: The ¹H NMR spectrum has unidentifiable peaks.

  • Possible Cause: The presence of residual solvent, impurities from the synthesis, or structural isomers.

  • Solution:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with standard charts for common deuterated solvents and other laboratory solvents (e.g., ethyl acetate, dichloromethane).

    • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning all proton and carbon signals and may aid in identifying the structure of impurities.

    • Compare with Literature Data: Obtain a reference spectrum of this compound from the literature and compare it with your experimental spectrum. A scalable asymmetric total synthesis of (+)-Psoracorylifol B has been published and would contain the relevant spectral data.[10]

Quantitative Data Summary

The following table summarizes the expected analytical data for this compound. This data should be used as a reference for comparison with experimental results.

Analytical Technique Parameter Expected Value for this compound
Mass Spectrometry Molecular FormulaC₁₈H₂₄O₃
Exact Mass288.1725
Expected [M+H]⁺289.1804
¹H NMR (CDCl₃) Chemical Shift (δ)Specific peaks corresponding to the protons in the structure. Refer to published literature for detailed assignments.[10]
¹³C NMR (CDCl₃) Chemical Shift (δ)Specific peaks corresponding to the carbons in the structure. Refer to published literature for detailed assignments.[10]
HPLC Purity≥ 95%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[11]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both containing 0.1% formic acid, is commonly used for the separation of flavonoids and related compounds.

  • Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 1 mL of the mobile phase (initial conditions).

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV scan can determine the λmax).

  • Data Analysis: Calculate the purity by the area normalization method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.[11]

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Method: Use the same HPLC method as described above.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

    • Mass Range: Scan a range that includes the expected molecular weight of this compound (e.g., m/z 100-500).

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion for this compound at the expected m/z of 289.1804. Analyze other peaks in the chromatogram to identify the molecular weights of any impurities.

Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with published data for this compound.[10] Ensure that there are no significant unassigned peaks.

Visualizations

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity & Identity Confirmation cluster_result Final Product Crude_Product Crude Synthesized This compound Purification Column Chromatography / Recrystallization Crude_Product->Purification HPLC HPLC (Purity ≥ 95%?) Purification->HPLC LCMS LC-MS (Correct Mass?) HPLC->LCMS If Purity OK Impure_Product Repurify / Troubleshoot HPLC->Impure_Product Purity < 95% NMR NMR (Correct Structure?) LCMS->NMR If Mass OK LCMS->Impure_Product Incorrect Mass Pure_Product Pure this compound (≥ 95%) NMR->Pure_Product If Structure OK NMR->Impure_Product Incorrect Structure Impure_Product->Purification Re-enter Workflow

Caption: Workflow for the purification and purity confirmation of synthesized this compound.

Troubleshooting_Logic cluster_hplc HPLC Analysis cluster_ms Mass Spec Analysis cluster_nmr NMR Analysis cluster_solutions Potential Solutions Start Purity Issue Detected HPLC_Check Multiple Peaks in HPLC? Start->HPLC_Check HPLC_Yes Impure Sample HPLC_Check->HPLC_Yes Yes HPLC_No Single Peak HPLC_Check->HPLC_No No Sol_Purify Optimize Purification (Column Chromatography) HPLC_Yes->Sol_Purify Sol_Reaction Review Synthesis Conditions HPLC_Yes->Sol_Reaction MS_Check Correct Molecular Weight in MS? HPLC_No->MS_Check MS_Yes Mass OK MS_Check->MS_Yes Yes MS_No Incorrect Mass MS_Check->MS_No No NMR_Check Unexplained Peaks in NMR? MS_Yes->NMR_Check MS_No->Sol_Purify MS_No->Sol_Reaction NMR_Yes Impure or Incorrect Structure NMR_Check->NMR_Yes Yes NMR_No Structure Confirmed NMR_Check->NMR_No No NMR_Yes->Sol_Purify Sol_Isomer Check for Isomers / Co-elution NMR_Yes->Sol_Isomer

Caption: Decision tree for troubleshooting purity issues with synthesized this compound.

References

Validation & Comparative

Psoracorylifol B vs. Bakuchiol: A Comparative Study of Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Psoracorylifol B and Bakuchiol are both meroterpene phenols isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional Chinese and Ayurvedic medicine. While Bakuchiol has garnered significant scientific interest for its diverse pharmacological activities, this compound remains a lesser-studied compound. This guide provides a comprehensive comparison of the current state of research on these two molecules, highlighting the extensive data available for Bakuchiol and the knowledge gap concerning this compound, thereby identifying potential avenues for future research.

Bakuchiol: A Well-Characterized Bioactive Compound

Bakuchiol has been the subject of numerous studies investigating its anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties. It is often touted as a natural alternative to retinol (B82714) due to its similar functional profile in improving signs of skin aging, but with better skin tolerance.[1]

Anti-inflammatory Activity

Bakuchiol has demonstrated significant anti-inflammatory effects in various experimental models. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2] Studies have indicated that Bakuchiol exerts its anti-inflammatory effects through the downregulation of the p38 MAPK/ERK signaling pathway.[3][4]

Table 1: Anti-inflammatory Activity of Bakuchiol

AssayModelKey FindingsReference
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages53.7% inhibition at 50 µM[2]
Prostaglandin E2 (PGE2) Production InhibitionLPS-stimulated RAW 264.7 macrophages84.2% inhibition at 50 µM[2]
Inhibition of iNOS and COX-2 ExpressionLPS-induced BV-2 microgliaSignificant reduction in mRNA expression[4]
Reduction of TNF-α and IL-6LPS-injected miceDose-dependent decrease in serum levels[4]

RAW 264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of Bakuchiol for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit. Cell viability is assessed using the MTT assay to exclude cytotoxic effects.

experimental_workflow_inflammation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays raw_cells RAW 264.7 Macrophages bakuchiol_treatment Pre-treat with Bakuchiol (1h) raw_cells->bakuchiol_treatment lps_stimulation Stimulate with LPS (24h) bakuchiol_treatment->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay elisa_assay ELISA for PGE2 lps_stimulation->elisa_assay mtt_assay MTT Assay for Viability lps_stimulation->mtt_assay

Experimental workflow for assessing the anti-inflammatory activity of Bakuchiol.

Antioxidant Activity

Bakuchiol's antioxidant properties are attributed to its ability to scavenge free radicals and protect against oxidative damage to lipids and proteins.[5][6] The terpenoid moiety of Bakuchiol plays a crucial role in its radical scavenging activity.[5]

Table 2: Antioxidant Activity of Bakuchiol

AssayMethodKey FindingsReference
Radical ScavengingDPPH AssayEffective scavenging of DPPH radicals[5]
Lipid Peroxidation InhibitionRat brain homogenatePrevention of lipid peroxidation[5]
Radical ScavengingPulse RadiolysisScavenging of various oxidizing radicals (Cl3CO2•, LOO•, •OH)[5]

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Different concentrations of Bakuchiol are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). Ascorbic acid is typically used as a positive control.

Anti-cancer Activity

Bakuchiol has demonstrated anti-cancer properties in several preclinical models. It has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in vivo.[7][8] The anti-cancer mechanism of Bakuchiol involves the direct targeting of kinases such as Hck, Blk, and p38 MAP kinase.[7][9]

Table 3: Anti-cancer Activity of Bakuchiol

Cancer Cell LineAssayKey FindingsReference
A431 (human epithelial carcinoma)Cell Viability (MTT)Decreased cell viability[7]
A431Anchorage-Independent GrowthInhibition of colony formation[7]
A431 Xenograft in miceIn vivo tumor growthReduction in tumor volume[7]
SMMC7721 (human hepatoma)Transwell Migration and InvasionInhibition of migration and invasion[8]

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of Bakuchiol for a specified period (e.g., 72 hours). After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated for another 4 hours, allowing the formazan (B1609692) crystals to form. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Hck Hck EGFR->Hck Blk Blk EGFR->Blk p38 p38 MAPK EGFR->p38 AKT AKT EGFR->AKT MEK MEK Hck->MEK Blk->MEK MSK1 MSK1 p38->MSK1 ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 p70S6K p70S6K AKT->p70S6K p70S6K->AP1 MSK1->AP1 Proliferation Cell Proliferation AP1->Proliferation Bakuchiol Bakuchiol Bakuchiol->Hck Bakuchiol->Blk Bakuchiol->p38

Bakuchiol's inhibition of EGF-induced signaling pathways in cancer cells.

This compound: An Unexplored Frontier

In stark contrast to the extensive research on Bakuchiol, there is a significant lack of publicly available experimental data on the specific biological activities of this compound. While it is identified as a constituent of Psoralea corylifolia, a plant known for its diverse pharmacological properties, detailed studies elucidating its mechanisms of action are absent in the current scientific literature.[10]

The broad reviews of Psoralea corylifolia list numerous bioactive compounds, including this compound, and attribute a wide range of activities to the plant extract as a whole, such as anti-inflammatory, antioxidant, and anti-cancer effects.[1][3][5][6][7] However, these reviews do not provide specific data on the contribution of this compound to these effects.

Conclusion: A Tale of Two Meroterpenes

This comparative guide highlights a significant disparity in the scientific understanding of two structurally related compounds from the same plant source. Bakuchiol has emerged as a well-characterized molecule with a robust body of evidence supporting its therapeutic potential across various domains, particularly in dermatology and oncology. The detailed experimental protocols and established mechanisms of action provide a solid foundation for its further development and application.

Conversely, this compound represents a largely unexplored area of research. The absence of specific data on its biological activities presents a unique opportunity for researchers and drug development professionals. Future investigations into the pharmacological properties of this compound could potentially unveil novel therapeutic agents with unique mechanisms of action, further unlocking the medicinal potential of Psoralea corylifolia. The established methodologies used to characterize Bakuchiol can serve as a valuable roadmap for the systematic evaluation of this compound.

References

A Comparative Analysis of the Antimicrobial Spectra of Psoracorylifol B and Psoralen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial research, the exploration of natural compounds for novel therapeutic agents is a critical endeavor. This guide provides a detailed, objective comparison of the antimicrobial properties of two phytochemicals derived from Psoralea corylifolia: Psoracorylifol B and Psoralen (B192213). This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development.

Executive Summary

This compound, a prenylated flavonoid, demonstrates notable potency against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). In contrast, Psoralen, a furanocoumarin, exhibits a broader but generally less potent antimicrobial spectrum, with its primary mechanism of action being photo-induced DNA damage. This comparison elucidates their distinct antimicrobial profiles, mechanisms of action, and the experimental basis for these findings.

Comparative Antimicrobial Potency

The antimicrobial efficacy of this compound and Psoralen has been evaluated against a range of microorganisms. The available data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, are summarized below. It is important to note that these values are collated from various studies and direct, side-by-side comparisons under identical experimental conditions are limited.

Table 1: Antibacterial Spectrum and Potency (MIC)
MicroorganismThis compound (and related compounds) (µg/mL)Psoralen (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus78-156 (as corylifolinin)>128
Methicillin-resistant Staphylococcus aureus (MRSA)8, 16>128
Gram-Negative Bacteria
Porphyromonas gingivalisNo data available6.25
Escherichia coliNo significant activity reported>128 (inactive)
Pseudomonas aeruginosaNo significant activity reported>128 (inactive)
Shigella sonneiNo data availableActive (qualitative)
Shigella flexneriNo data availableActive (qualitative)
Table 2: Antifungal Spectrum and Potency (MIC)
MicroorganismThis compound (and related compounds) (µg/mL)Psoralen (µg/mL)
Fusarium spp.1000 (as a phenyl derivative of pyranocoumarin)600-800
Alternaria alternataNo data available200

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of this compound and Psoralen are fundamentally different, which accounts for their distinct activity profiles.

This compound , as a prenylated flavonoid, is believed to exert its antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane.[1][2] This mechanism is common among many phenolic compounds and involves the hydrophobic prenyl group anchoring the molecule to the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1][2]

Psoracorylifol_B_Mechanism Psoracorylifol_B This compound Bacterial_Membrane Bacterial Cell Membrane Psoracorylifol_B->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Fig. 1: Proposed antimicrobial mechanism of this compound.

Psoralen , on the other hand, is a well-known photosensitizing agent.[3][4] Its primary antimicrobial mechanism involves intercalation into microbial DNA. Upon activation by ultraviolet A (UVA) radiation, Psoralen forms covalent cross-links with pyrimidine (B1678525) bases in the DNA, inhibiting DNA replication and transcription, which leads to cell death.[3][4] While this photo-induced activity is its most potent antimicrobial action, some studies suggest that Psoralen may also exhibit antimicrobial effects without photoactivation, possibly by inhibiting biofilm formation or interacting with cell surface receptors, though these mechanisms are less well-defined.[5][6][7]

Psoralen_Mechanism cluster_photoactivation Photo-activated Pathway cluster_non_photoactivation Non-Photo-activated Pathway Psoralen_UVA Psoralen + UVA Light DNA_Intercalation DNA Intercalation Psoralen_UVA->DNA_Intercalation DNA_Crosslinking DNA Cross-linking DNA_Intercalation->DNA_Crosslinking Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Crosslinking->Replication_Inhibition Cell_Death_Photo Microbial Cell Death Replication_Inhibition->Cell_Death_Photo Psoralen_NoUVA Psoralen (without UVA) Biofilm_Inhibition Biofilm Formation Inhibition Psoralen_NoUVA->Biofilm_Inhibition Cell_Death_NoPhoto Reduced Microbial Viability Biofilm_Inhibition->Cell_Death_NoPhoto

Fig. 2: Antimicrobial mechanisms of Psoralen.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide were primarily obtained using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound or Psoralen in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Read_Results Observe for visible growth (turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 3: Workflow for the Broth Microdilution MIC Assay.

Discussion and Future Directions

The compiled data suggest that this compound and Psoralen have distinct and potentially complementary antimicrobial profiles. This compound shows promise as a potent agent against Gram-positive bacteria, including challenging pathogens like MRSA. Its mechanism of action, targeting the cell membrane, is a valuable attribute in the face of resistance to drugs that target other cellular processes.

Psoralen's broad-spectrum activity, particularly its well-established photo-activated DNA-damaging capability, makes it a versatile compound, although its intrinsic antimicrobial potency without photoactivation appears to be lower than that of this compound against certain bacteria. The reported activity of Psoralen against the Gram-negative bacterium P. gingivalis at a relatively low concentration warrants further investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the antimicrobial spectra of this compound and Psoralen using standardized methodologies to provide a more definitive assessment of their relative potencies.

  • Broad-Spectrum Screening: Evaluating the activity of this compound against a wider range of Gram-negative bacteria and clinically relevant fungi.

  • Mechanistic Elucidation: Further investigating the specific molecular targets and signaling pathways affected by this compound to better understand its antimicrobial action. For Psoralen, a deeper exploration of its antimicrobial mechanisms in the absence of photoactivation is needed.

  • In Vivo Efficacy and Toxicity: Progressing from in vitro studies to in vivo models to assess the therapeutic potential and safety profiles of both compounds.

References

Psoracorylifol B and Other Meroterpenoids: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of Psoracorylifol B and other notable meroterpenoids, supported by experimental data and methodologies. We explore their distinct and overlapping signaling pathways to inform future research and drug development initiatives.

Introduction to this compound and Meroterpenoids

Meroterpenoids are a class of natural products with hybrid structures derived from both terpenoid and polyketide biosynthetic pathways. This structural diversity leads to a wide range of biological activities, making them a subject of intense pharmacological research. This compound, isolated from the seeds of Psoralea corylifolia, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent. This guide compares its mechanism of action with that of Bakuchiol, another prominent meroterpenoid from the same plant, and Ganoderic Acid A, a well-studied lanostane-type triterpenoid (B12794562) from Ganoderma lucidum.

Comparative Mechanisms of Action

This compound primarily exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Experimental evidence indicates that it significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression.

The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes like iNOS and COX-2.

Furthermore, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another critical pathway in the inflammatory cascade.

Bakuchiol, while also originating from Psoralea corylifolia, exhibits a mechanism of action functionally analogous to that of retinoids. It is known to upregulate the expression of key genes involved in collagen synthesis, such as collagen types I, III, and IV. This activity is linked to its ability to stimulate retinoic acid receptor (RAR) signaling, although it does not bind directly to RARs in the same manner as retinoic acid.

In the context of inflammation, Bakuchiol has demonstrated the ability to inhibit the expression of iNOS and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophage cells. This suggests an overlap with this compound in targeting common inflammatory mediators, though their primary upstream targets may differ.

Ganoderic Acid A, a triterpenoid from the medicinal mushroom Ganoderma lucidum, is primarily recognized for its anti-cancer and anti-metastatic activities. Its mechanism involves the inhibition of key regulators of tumor metastasis, including matrix metalloproteinases (MMPs). Specifically, Ganoderic Acid A has been shown to downregulate the expression and activity of MMP-2 and MMP-9.

The suppression of MMPs is achieved by inhibiting the transcriptional activity of NF-κB and activator protein-1 (AP-1). This dual inhibition of critical transcription factors highlights its potent role in controlling the expression of genes involved in cell invasion and migration.

Quantitative Data Comparison

The following table summarizes key quantitative data from experimental studies, providing a direct comparison of the inhibitory activities of this compound and related compounds.

CompoundTarget/AssayCell LineConcentration/IC50EffectReference
This compound Nitric Oxide (NO) ProductionRAW 264.7 Macrophages12.5, 25, 50 µMDose-dependent inhibition of NO production
This compound iNOS Protein ExpressionRAW 264.7 Macrophages50 µMSignificant reduction
This compound NF-κB (p65) Nuclear TranslocationRAW 264.7 Macrophages50 µMSignificant inhibition
Bakuchiol iNOS and COX-2 ExpressionRAW 264.7 Macrophages12.5 µMSignificant inhibition
Ganoderic Acid A MMP-9 Expression & ActivityU2OS (Human Osteosarcoma)20 µMSignificant inhibition of expression and gelatinolytic activity
Ganoderic Acid A NF-κB Luciferase ActivityU2OS (Human Osteosarcoma)20 µM~50% inhibition

Signaling Pathway Visualizations

The diagrams below illustrate the key signaling pathways modulated by this compound and Ganoderic Acid A.

Psoracorylifol_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK TLR4->p38 Ikk IKK Complex TLR4->Ikk PsoracorylifolB This compound PsoracorylifolB->p38 PsoracorylifolB->Ikk Inhibits Phosphorylation IkBa IκBα Ikk->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->ProInflammatory_Genes Activates Transcription Nucleus Nucleus Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: this compound inhibits inflammation via the NF-κB and p38 MAPK pathways.

Ganoderic_Acid_A_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Tumor Promoter (e.g., PMA) PKC PKC Stimuli->PKC AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB GanodericAcidA Ganoderic Acid A GanodericAcidA->AP1 GanodericAcidA->NFkB Inhibits Activation AP1_nucleus AP-1 (Active) AP1->AP1_nucleus Translocation NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation MMP_Genes Metastasis Genes (MMP-2, MMP-9) AP1_nucleus->MMP_Genes Activates Transcription NFkB_nucleus->MMP_Genes Nucleus Nucleus Metastasis Invasion & Metastasis MMP_Genes->Metastasis

Caption: Ganoderic Acid A inhibits metastasis by suppressing NF-κB and AP-1 activity.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data cited in this guide.

  • Cell Lines: RAW 264.7 murine macrophages and U2OS human osteosarcoma cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds (e.g., this compound, Ganoderic Acid A) for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) or a tumor promoter like Phorbol-12-myristate-13-acetate (PMA).

  • Principle: The concentration of NO in the cell culture supernatant was measured using the Griess reagent, which detects nitrite (B80452) (NO2-), a stable product of NO.

  • Protocol:

    • RAW 264.7 cells were plated in 96-well plates and treated as described above.

    • After 24 hours of incubation, 100 µL of the culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance was measured at 540 nm using a microplate reader.

    • Nitrite concentration was calculated from a standard curve generated with sodium nitrite.

  • Principle: This technique was used to determine the protein expression levels of targets like iNOS, COX-2, IκBα, and p65 (NF-κB).

  • Protocol:

    • Cells were lysed, and total protein was extracted. Protein concentration was determined using the Bradford assay.

    • Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked with 5% non-fat milk and incubated overnight with primary antibodies specific to the target proteins.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.

  • Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB-responsive promoter.

  • Protocol:

    • U2OS cells were co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

    • Transfected cells were treated with Ganoderic Acid A followed by stimulation with PMA.

    • After incubation, cells were lysed, and luciferase activity was measured using a luminometer.

    • Luciferase activity was normalized to β-galactosidase activity to account for transfection efficiency.

Conclusion

This compound, Bakuchiol, and Ganoderic Acid A, despite all being classified as meroterpenoids or related natural products, exhibit distinct primary mechanisms of action. This compound is a potent inhibitor of the NF-κB and p38 MAPK pathways, making it a strong candidate for anti-inflammatory drug development. Bakuchiol acts as a functional retinoid analog, primarily influencing collagen production and skin health, while also showing some anti-inflammatory properties. Ganoderic Acid A targets the NF-κB and AP-1 pathways to exert powerful anti-metastatic effects. This comparative analysis underscores the structural and functional diversity within this class of compounds and provides a foundation for targeted therapeutic applications.

Unraveling the Anti-Inflammatory Potential of Psoracorylifol B: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific anti-inflammatory effects of Psoracorylifol B, a natural compound isolated from the seeds of Psoralea corylifolia. While numerous studies have established the potent anti-inflammatory properties of other compounds from this plant, such as bakuchiol, neobavaisoflavone, and psoralen (B192213) derivatives, specific quantitative data and detailed mechanistic studies on this compound are conspicuously absent. This guide, therefore, aims to present a comparative framework based on the well-documented anti-inflammatory activities of its chemical relatives, highlighting the experimental approaches and signaling pathways that are crucial for evaluating such compounds. This will serve as a foundational guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Comparative Anti-Inflammatory Effects of Psoralea corylifolia Compounds

To provide a context for the potential anti-inflammatory profile of this compound, this section summarizes the activities of other well-researched compounds from the same plant in two commonly used cell lines for inflammation studies: RAW 264.7 murine macrophages and HaCaT human keratinocytes.

Data from RAW 264.7 Macrophages

RAW 264.7 cells are a standard model for studying inflammation, particularly the response to bacterial endotoxins like lipopolysaccharide (LPS). Upon LPS stimulation, these cells produce a cascade of pro-inflammatory mediators. The table below compiles data on how various compounds from Psoralea corylifolia modulate these inflammatory responses.

CompoundInflammatory MediatorEffectCell LineInducer
NeobavaisoflavoneNitric Oxide (NO)InhibitionRAW 264.7LPS
NeobavaisoflavoneTNF-αInhibitionRAW 264.7LPS
NeobavaisoflavoneIL-6InhibitionRAW 264.7LPS
Psoralen DerivativesProstaglandin E2 (PGE2)InhibitionRAW 264.7LPS
Psoralen DerivativesIL-6InhibitionRAW 264.7LPS
Psoralen DerivativesIL-1βInhibitionRAW 264.7LPS
BakuchiolNitric Oxide (NO)InhibitionRAW 264.7LPS
Data from HaCaT Keratinocytes

HaCaT cells, an immortalized human keratinocyte line, are widely used to model skin inflammation, a key feature of conditions like psoriasis. Inflammation in these cells can be induced by various stimuli, including LPS or a cocktail of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). While direct data for Psoralea corylifolia compounds in HaCaT cells is limited in the context of general inflammation, this cell line represents a critical model for future investigations into the dermatological applications of this compound.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of natural compounds are often mediated through the modulation of specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response in both macrophages and keratinocytes.

NF-κB Signaling Pathway: This pathway is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

MAPK Signaling Pathway: The MAPK family of proteins, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of MAPK pathways by inflammatory stimuli leads to the phosphorylation of various downstream targets, ultimately resulting in the production of inflammatory mediators.

Below is a diagram illustrating the general workflow for assessing the anti-inflammatory effects of a test compound like this compound.

experimental_workflow Experimental Workflow for Assessing Anti-inflammatory Effects cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assessment of Inflammatory Response cell_line1 RAW 264.7 Macrophages inducer Induce Inflammation (e.g., LPS, TNF-α/IFN-γ) cell_line1->inducer cell_line2 HaCaT Keratinocytes cell_line2->inducer compound Treat with this compound (Various Concentrations) inducer->compound mediators Measure Inflammatory Mediators (e.g., NO, TNF-α, IL-6) compound->mediators pathways Analyze Signaling Pathways (NF-κB, MAPKs) compound->pathways

Caption: A generalized workflow for evaluating the anti-inflammatory properties of a compound in vitro.

The following diagram illustrates the key signaling pathways typically investigated in inflammation research.

signaling_pathways Key Inflammatory Signaling Pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Cascades cluster_response Cellular Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAPK Cytokines->NFkB ProInflammatory Production of Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory

Caption: A simplified diagram of the MAPK and NF-κB signaling pathways leading to inflammation.

Experimental Protocols: A Template for Future Research

Based on established methodologies for evaluating anti-inflammatory compounds, the following protocols can be adapted for the investigation of this compound.

Cell Culture and Treatment
  • RAW 264.7 Cells: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in plates and allowed to adhere overnight. Inflammation is induced by treating the cells with LPS (e.g., 1 µg/mL). This compound would be added at various concentrations, usually 1-2 hours prior to LPS stimulation.

  • HaCaT Cells: These cells are also cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For inflammatory studies, cells can be stimulated with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL). This compound would be administered concurrently or as a pre-treatment.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Analysis of Signaling Pathways
  • Western Blotting: To investigate the effect on the NF-κB and MAPK pathways, the protein expression levels of key signaling molecules are analyzed by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phosphorylated and total forms of proteins like p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and the MAPKs (ERK, JNK, p38).

Conclusion and Future Directions

While the current body of scientific literature strongly supports the anti-inflammatory potential of compounds derived from Psoralea corylifolia, a significant knowledge gap exists concerning the specific activities of this compound. The comparative data on related molecules, alongside the established experimental protocols and known signaling pathways, provide a robust framework for future investigations. Rigorous studies employing the methodologies outlined in this guide are essential to elucidate the anti-inflammatory efficacy and mechanism of action of this compound. Such research will be pivotal in determining its potential as a novel therapeutic agent for inflammatory diseases.

A Head-to-Head Comparison of Anticancer Agents: Psoralea corylifolia Compounds vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the cytotoxic and mechanistic properties of key compounds derived from Psoralea corylifolia and the established chemotherapeutic drug Doxorubicin in cancer cells.

Executive Summary:

This guide provides a detailed comparison of the anticancer effects of bioactive compounds isolated from the medicinal plant Psoralea corylifolia against the widely used chemotherapy drug, Doxorubicin. While the initial focus was on Psoracorylifol B, a thorough review of the current scientific literature reveals a significant lack of specific experimental data on its anticancer activity. Therefore, this comparison will focus on the more extensively studied compounds from Psoralea corylifolia: psoralen (B192213) and isopsoralen .

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to inform future research and drug discovery efforts. The data presented herein highlights the potential of these natural compounds as anticancer agents and provides a basis for comparison with a standard-of-care chemotherapeutic.

Comparative Cytotoxicity

The in vitro cytotoxicity of psoralen, isopsoralen, and Doxorubicin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Citation
Psoralen K562Chronic Myelogenous Leukemia24.4[1][2]
KBOral Carcinoma88.1[1][2]
KBv200 (multidrug-resistant)Oral Carcinoma86.6[1][2]
K562/ADM (multidrug-resistant)Chronic Myelogenous Leukemia62.6[1][2]
MG-63Osteosarcoma25 µg/mL (~134 µM)[3][4]
U2OSOsteosarcoma40 µg/mL (~215 µM)[3][4]
Isopsoralen K562Chronic Myelogenous Leukemia49.6[1][2]
KBOral Carcinoma61.9[1][2]
KBv200 (multidrug-resistant)Oral Carcinoma49.4[1][2]
K562/ADM (multidrug-resistant)Chronic Myelogenous Leukemia72.0[1][2]
Doxorubicin K562Chronic Myelogenous LeukemiaNot explicitly stated, but used as a positive control[1]
KBOral CarcinomaNot explicitly stated, but used as a positive control[1]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods, across different studies.

Mechanisms of Action: A Comparative Overview

Psoralen, isopsoralen, and Doxorubicin employ distinct yet sometimes overlapping mechanisms to induce cancer cell death. These primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Both the natural compounds and Doxorubicin have been shown to trigger this process.

  • Psoralen and Isopsoralen: Studies have demonstrated that both psoralen and isopsoralen can significantly induce apoptosis in cancer cells.[1][2] The apoptotic activity has been confirmed by flow cytometry using Annexin V/PI staining.[1][2] The underlying mechanism for psoralen-induced apoptosis can involve the induction of endoplasmic reticulum (ER) stress, as evidenced by increased levels of ATF-6 and CHOP proteins and a decrease in the anti-apoptotic protein Bcl-2.[3][4]

  • Doxorubicin: Doxorubicin is a well-established inducer of apoptosis. Its mechanisms are multifaceted and include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions lead to DNA damage, which in turn activates apoptotic signaling cascades.

Cell Cycle Arrest

Interrupting the cell cycle is another key strategy to halt the proliferation of cancer cells.

  • Psoralen: Psoralen has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it can cause G0/G1 phase arrest in MCF-7 breast cancer cells and G2/M phase arrest in MDA-MB-231 breast cancer cells.[5] In osteosarcoma cells (MG-63 and U2OS), psoralen induces G0/G1 phase arrest.[3][4]

  • Doxorubicin: Doxorubicin is known to cause cell cycle arrest, often at the G2/M phase, in response to the DNA damage it inflicts.

Signaling Pathways

The anticancer effects of these compounds are mediated by complex signaling pathways within the cancer cells.

Psoralen Signaling

The following diagram illustrates the signaling pathway implicated in psoralen-induced apoptosis via endoplasmic reticulum stress.

G Psoralen Psoralen ER_Stress Endoplasmic Reticulum Stress Psoralen->ER_Stress induces ATF6 ATF-6 ER_Stress->ATF6 activates CHOP CHOP ER_Stress->CHOP activates Bcl2 Bcl-2 ER_Stress->Bcl2 inhibits Apoptosis Apoptosis ATF6->Apoptosis promotes CHOP->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: Psoralen-induced apoptosis signaling pathway.

Doxorubicin Signaling

Doxorubicin's mechanism of action involves multiple pathways, primarily initiated by DNA damage. The following diagram provides a simplified overview.

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide. Specific parameters may vary between studies.

Cell Culture

Cancer cell lines (e.g., K562, KB, MG-63, U2OS) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The experimental workflow for determining the IC50 values is depicted below.

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan (B1609692) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 cells/well and allowed to attach overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (psoralen, isopsoralen, or Doxorubicin). A control group receives medium with DMSO (vehicle) at a final concentration not exceeding 0.1%.

  • Incubation: Plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (PI Staining)
  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.

  • Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

This comparative guide demonstrates that psoralen and isopsoralen, bioactive compounds from Psoralea corylifolia, exhibit significant anticancer properties, including cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines. While their potency, based on available IC50 values, appears to be lower than that of Doxorubicin, they represent promising candidates for further investigation, potentially as standalone therapies or in combination with other agents.

The lack of data on this compound highlights a gap in the current understanding of the full anticancer potential of Psoralea corylifolia. Future research should focus on isolating and characterizing the bioactivity of less-studied compounds from this plant, including this compound. Furthermore, head-to-head comparative studies under standardized experimental conditions are crucial to accurately assess the relative efficacy of these natural compounds against established chemotherapeutics like Doxorubicin. In-depth mechanistic studies are also warranted to fully elucidate their signaling pathways and identify potential molecular targets for novel cancer therapies.

References

Psoracorylifol B: A Comparative Analysis of Potency Against Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the available scientific literature reveals that while synthetic analogs of Psoracorylifol B have been developed, a direct quantitative comparison of their biological potency against the natural compound is not yet publicly available. However, extensive research on this compound and related compounds isolated from Psoralea corylifolia provides a strong foundation for understanding its significant therapeutic potential. This guide synthesizes the existing experimental data on the antimicrobial, anti-inflammatory, and anticancer activities of this compound and its natural congeners, offering a valuable resource for researchers and drug development professionals.

Executive Summary

This compound, a meroterpenoid derived from the seeds of Psoralea corylifolia, has demonstrated notable biological activities. While the synthesis of this compound and its analogs has been achieved with the stated goal of biological evaluation, the outcomes of these comparative studies are not yet reported in the reviewed literature. This guide, therefore, focuses on the established potency of this compound and other key bioactive constituents of Psoralea corylifolia, providing a baseline for future comparative assessments. The available data underscores the potential of this compound as a scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

This compound and its closely related precursor, Corylifol B, have shown promising activity against pathogenic bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Potency of Corylifol B

CompoundMicroorganismMIC (µg/mL)
Corylifol BMethicillin-Resistant Staphylococcus aureus (MRSA)8 or 16

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is determined using the broth microdilution method. In this assay, the test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. The plates are then incubated under appropriate conditions for the microorganism to grow. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

cluster_workflow Antimicrobial MIC Assay Workflow prep Prepare serial dilutions of this compound / Analogs inoculate Inoculate with bacterial suspension prep->inoculate incubate Incubate at 37°C inoculate->incubate observe Observe for visible growth incubate->observe determine Determine MIC observe->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

While specific anticancer potency data for this compound is limited in the reviewed literature, other major components of Psoralea corylifolia, such as psoralen (B192213) and isopsoralen, have been evaluated for their cytotoxic effects against various cancer cell lines. This data provides context for the potential anticancer properties of this compound.

Table 2: Anticancer Potency of Psoralen and Isopsoralen

CompoundCell LineIC50 (µg/mL)
PsoralenKB (Human oral carcinoma)88.1
KBv200 (Vincristine-resistant KB)86.6
K562 (Human erythroleukemia)24.4
K562/ADM (Doxorubicin-resistant K562)62.6
IsopsoralenKB (Human oral carcinoma)61.9
KBv200 (Vincristine-resistant KB)49.4
K562 (Human erythroleukemia)49.6
K562/ADM (Doxorubicin-resistant K562)72.0

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period. Subsequently, MTT solution is added, and after an incubation period, the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

cluster_workflow Anticancer MTT Assay Workflow seed Seed cancer cells in 96-well plate treat Treat with this compound / Analogs seed->treat incubate Incubate treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Solubilize formazan incubate2->solubilize measure Measure absorbance solubilize->measure calculate Calculate IC50 measure->calculate cluster_pathway Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IKK->NFkB activates by IκBα degradation IkappaB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to PsoracorylifolB This compound (and related compounds) PsoracorylifolB->IKK inhibits Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces

Unveiling Neuroprotection: A Comparative Analysis of Psoracorylifol B Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

While direct research on the neuroprotective effects of Psoracorylifol B remains limited, compelling evidence highlights the therapeutic potential of other phytochemical constituents isolated from Psoralea corylifolia. This guide provides a comprehensive comparison of the neuroprotective properties of these compounds—bakuchiol, neobavaisoflavone, angelicin, and isobavachalcone—alongside well-established neuroprotective agents such as curcumin, resveratrol, and quercetin (B1663063). The data presented herein is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapies for neurodegenerative diseases.

This comparative analysis delves into the quantitative neuroprotective effects, underlying molecular mechanisms, and detailed experimental protocols for each compound. By presenting this information in a structured and objective manner, this guide aims to facilitate the replication of published findings and accelerate the discovery of new therapeutic leads.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of the selected compounds has been evaluated in various in vitro models of neuronal damage. The following tables summarize the key quantitative findings from these studies, focusing on cell viability in response to oxidative stress.

Neuroprotective Effects of Psoralea corylifolia Constituents against H₂O₂-Induced Toxicity in HT22 Cells
CompoundConcentrationH₂O₂ ConcentrationCell Viability (% of Control)Reference
Bakuchiol 10 µM250 µM~80%[1]
25 µM250 µM~90%[1]
Neobavaisoflavone 10 µM250 µM~75%[1]
25 µM250 µM~85%[1]
Isobavachalcone 10 µM250 µM~70%[1]
25 µM250 µM~75%[1]
Angelicin 10 µM250 µM~60%[1]
25 µM250 µM~65%[1]
Carvedilol (Positive Control) 10 µM250 µM~85%[1]
Neuroprotective Effects of Common Phytochemicals in Various Neuronal Cell Lines
CompoundCell LineToxin and ConcentrationCompound ConcentrationCell Viability (% of Control)Reference
Curcumin HT2210 µM Aβ1 µMSignificantly increased vs. Aβ alone[2]
HT2210 µM Aβ5 µMSignificantly increased vs. Aβ alone[3]
Resveratrol PC12High GlucoseNot specifiedIncreased vs. High Glucose alone[4]
Quercetin SH-SY5Y100 µM 6-OHDA50 nMSignificantly increased vs. 6-OHDA alone[5]
SH-SY5YNot specifiedSignificantly enhanced[6]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are mediated through the modulation of several critical intracellular signaling pathways that regulate cellular survival, inflammation, and antioxidant responses.

cluster_Psoralea Psoralea corylifolia Constituents cluster_Alternatives Common Neuroprotective Agents cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes Bakuchiol Bakuchiol PI3K_Akt PI3K/Akt Bakuchiol->PI3K_Akt Nrf2 Nrf2/ARE Bakuchiol->Nrf2 MAPK MAPK Bakuchiol->MAPK Neobavaisoflavone Neobavaisoflavone Neobavaisoflavone->PI3K_Akt Isobavachalcone Isobavachalcone NF_kB NF-κB Isobavachalcone->NF_kB Angelicin Angelicin Angelicin->NF_kB Curcumin Curcumin Curcumin->PI3K_Akt Curcumin->Nrf2 Resveratrol Resveratrol Resveratrol->PI3K_Akt Resveratrol->Nrf2 Quercetin Quercetin Quercetin->PI3K_Akt Quercetin->Nrf2 Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Anti_inflammation Anti-inflammation NF_kB->Anti_inflammation MAPK->Neuroprotection Anti_inflammation->Neuroprotection Antioxidant_Response->Neuroprotection start Start cell_culture 1. Culture Neuronal Cells (e.g., HT22, SH-SY5Y) start->cell_culture seeding 2. Seed Cells in Multi-well Plates cell_culture->seeding pretreatment 3. Pre-treat with Test Compound (e.g., Bakuchiol) seeding->pretreatment toxin 4. Induce Neurotoxicity (e.g., H₂O₂, Aβ) pretreatment->toxin incubation 5. Incubate for a Defined Period toxin->incubation viability_assay 6. Assess Cell Viability (e.g., CCK-8/MTT Assay) incubation->viability_assay protein_analysis 7. Analyze Protein Expression (Western Blot) incubation->protein_analysis end End viability_assay->end protein_analysis->end

References

Psoracorylifol B: A Comparative Safety Analysis Against Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Psoracorylifol B, a natural compound isolated from the seeds of Psoralea corylifolia, has demonstrated promising antibacterial activity. This guide provides a comparative analysis of the safety profile of this compound against traditional antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

Antimicrobial Activity: this compound vs. Traditional Antibiotics

This compound and related compounds from Psoralea corylifolia have shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of action involves the disruption of the bacterial cell membrane integrity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives Against Gram-Positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
CorylifolininStaphylococcus aureus78[3]
CorylifolininMethicillin-resistant S. aureus (MRSA)156[3]
CorylifolininExtended-spectrum β-lactamases S. aureus78[3]
IsobavachalconeStaphylococcus aureus>32[4]
BakuisoflavoneMRSA 481>32[4]
BakuflavanoneMRSA 584>32[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Common Traditional Antibiotics Against Clinical Isolates

AntibioticBacterial StrainMIC Range (µg/mL)Reference
VancomycinMethicillin-resistant S. aureus (MRSA)1-2[5]
DaptomycinMethicillin-resistant S. aureus (MRSA)0.25-1[5]
LinezolidMethicillin-resistant S. aureus (MRSA)1-4[5]
CefepimeEnterobacter cloacae≤1 - >32[6]
CeftazidimePseudomonas aeruginosa≤1 - >32[6]
CiprofloxacinEscherichia coli≤0.25 - >4[6]
GentamicinEnterobacteriaceae≤0.5 - >8[6]
ImipenemEnterobacteriaceae≤0.5 - >8[6]

Cytotoxicity Profile: A Comparative Overview

The therapeutic potential of any antimicrobial agent is intrinsically linked to its safety profile and its effect on host cells. The following tables summarize the available in vitro cytotoxicity data for compounds derived from Psoralea corylifolia and a selection of traditional antibiotics. It is crucial to note that these data are from different studies, employing various cell lines and experimental conditions, which limits a direct comparison.

Table 3: Cytotoxicity of Compounds from Psoralea corylifolia on Various Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)Reference
PsoralidinHT-29Human colon adenocarcinoma0.3[7]
PsoralidinMCF-7Human breast adenocarcinoma0.4[7]
AngelicinHT-29Human colon adenocarcinomaMarginally cytotoxic[7]
PsoralenHPDLNormal human primary cellsHigher than tumor cells[1]
IsopsoralenHPDLNormal human primary cellsHigher than tumor cells[1]
Corylifol AHepG2Human liver cancer4.6[8]
Corylifol AHep3BHuman liver cancer13.5[8]

Table 4: Cytotoxicity of Traditional Antibiotics on Mammalian Cell Lines

AntibioticCell LineCell TypeIC50 (mg/mL)Reference
AmikacinEquine ChondrocytesNormal Equine Cartilage Cells<1[2]
DoxycyclineEquine ChondrocytesNormal Equine Cartilage CellsLow[2]
Ampicillin sulbactamEquine ChondrocytesNormal Equine Cartilage Cells>25[2]
ImipenemEquine Synovial CellsNormal Equine Synovial Cells>25[2]
TobramycinEquine ChondrocytesNormal Equine Cartilage Cells>25[2]
Ceftiofur sodiumEquine Synovial CellsNormal Equine Synovial Cells>25[2]
AmoxicillinEquine ChondrocytesNormal Equine Cartilage Cells>25[2]

Mechanistic Insights into this compound's Action

The antimicrobial and cytotoxic effects of this compound are linked to its ability to interact with cellular membranes and influence key signaling pathways.

Disruption of Bacterial Cell Membrane

This compound and its analogs disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. This mechanism is distinct from many traditional antibiotics that target specific enzymes or protein synthesis.

cluster_0 This compound Interaction with Bacterial Cell cluster_1 Consequences of Membrane Interaction Psoracorylifol_B This compound Bacterial_Membrane Bacterial Cell Membrane Psoracorylifol_B->Bacterial_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Disruption->ATP_Depletion Component_Leakage Leakage of Intracellular Components Membrane_Disruption->Component_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death Component_Leakage->Cell_Death

Caption: Mechanism of this compound's antibacterial action.

Induction of Apoptosis in Mammalian Cells

In mammalian cells, particularly cancer cells, extracts from Psoralea corylifolia have been shown to induce apoptosis through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.

cluster_0 Mitochondrial Pathway of Apoptosis PC_Extract Psoralea corylifolia Extract ROS Increased Intracellular Reactive Oxygen Species (ROS) PC_Extract->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase7 Caspase-7 Activation Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Apoptosis induction by P. corylifolia extract.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and traditional antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar (B569324) plate and incubate overnight at 37°C.

    • Inoculate a single colony into a tube of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (this compound or antibiotic) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria without antimicrobial agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Antimicrobial Agent in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity of a compound.

Protocol:

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound or antibiotic) in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

A Seed Mammalian Cells in 96-well Plate B Treat Cells with Test Compound (Serial Dilutions) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h (Formazan Crystal Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for MTT cytotoxicity assay.

Bacterial Membrane Potential Assay

Objective: To measure changes in the bacterial membrane potential upon treatment with an antimicrobial agent.

Protocol:

  • Bacterial Culture Preparation:

    • Grow bacteria to the mid-logarithmic phase in a suitable broth.

    • Harvest the cells by centrifugation and wash with a buffer (e.g., PBS with 0.2% glucose).

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).

  • Dye Loading:

    • Add a voltage-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension.

    • Incubate in the dark to allow the dye to accumulate in the polarized bacterial cells, leading to fluorescence quenching.

  • Fluorescence Measurement:

    • Transfer the bacterial suspension to a fluorometer cuvette or a black 96-well plate.

    • Record the baseline fluorescence until it stabilizes.

  • Compound Addition and Monitoring:

    • Add the test compound (this compound or a known depolarizing agent as a positive control, like CCCP) to the bacterial suspension.

    • Immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

  • Data Analysis:

    • Plot the fluorescence intensity over time to visualize the depolarization kinetics.

    • Compare the fluorescence changes induced by the test compound to the positive and negative controls.

A Prepare Bacterial Suspension B Load with Voltage-Sensitive Dye (e.g., DiSC3(5)) A->B C Measure Baseline Fluorescence B->C D Add Test Compound C->D E Monitor Fluorescence Change (Increase indicates depolarization) D->E F Analyze Depolarization Kinetics E->F

Caption: Workflow for bacterial membrane potential assay.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To detect the generation of intracellular ROS in bacteria or mammalian cells following treatment with a test compound.

Protocol:

  • Cell Preparation:

    • For bacteria, prepare a suspension as described in the membrane potential assay.

    • For mammalian cells, seed them in a suitable plate or dish and allow them to adhere.

  • Dye Loading:

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Compound Treatment:

    • Treat the dye-loaded cells with the test compound (this compound or a known ROS inducer as a positive control, like H₂O₂).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) using a fluorometer, fluorescence microscope, or flow cytometer.

  • Data Analysis:

    • Quantify the change in fluorescence intensity as an indicator of ROS production.

    • Compare the ROS levels in treated cells to those in untreated and positive control cells.

A Prepare Cell Suspension (Bacterial or Mammalian) B Load Cells with ROS-Sensitive Dye (e.g., DCFH-DA) A->B C Treat Cells with Test Compound B->C D Measure Fluorescence Intensity C->D E Quantify ROS Production D->E

Caption: Workflow for ROS detection assay.

Conclusion

References

Unlocking the Therapeutic Potential of Psoracorylifol B: A Comparative Guide to its Derivatives' Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Psoracorylifol B derivatives. It delves into their structure-activity relationships (SAR) supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

This compound, a natural compound isolated from the seeds of Psoralea corylifolia, has garnered significant interest in the scientific community for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This has spurred research into the synthesis and evaluation of its derivatives to identify compounds with enhanced potency and selectivity. This guide synthesizes the available data to offer a comparative overview of these efforts.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its derivatives has been evaluated across various assays. The following tables summarize the quantitative data from different studies, providing a basis for comparing their relative potencies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been primarily assessed against Gram-positive bacteria, notably Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) is a key metric for this activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus1.56 - 3.12[1]
This compoundStaphylococcus epidermidis1.56[1]
Corylifol AStaphylococcus aureus3.12[2]
Corylifol AStaphylococcus epidermidis1.56[2]
Corylifol CStaphylococcus aureus6.25[2]
Corylifol CStaphylococcus epidermidis3.12[2]
BakuchiolStaphylococcus aureus0.5 - 4[3]
IsobavachalconeStaphylococcus aureus1.56 - 6.25[1]

Note: The MIC values can vary based on the specific strain and the assay methodology used.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogs have been investigated by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) and superoxide (B77818) anions. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.

Compound/DerivativeAssayCell LineIC50 (µM)Reference
Psoralen Derivative (Xanthotoxol)NO ProductionRAW 264.7~50[4]
Psoralen Derivative (Bergaptol)NO ProductionRAW 264.7>100[4]
7-O-methylcorylifol ASuperoxide Anion GenerationHuman Neutrophils≤ 10.89
PsoralenSuperoxide Anion GenerationHuman Neutrophils≤ 10.89
7-O-isoprenylcorylifol AElastase ReleaseHuman Neutrophils≤ 14.30
Anticancer Activity

The cytotoxic effects of compounds derived from Psoralea corylifolia have been evaluated against various cancer cell lines using methods like the MTT assay. The IC50 value represents the concentration of a compound that inhibits 50% of cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference
PsoralenK562 (Leukemia)24.4[5]
IsopsoralenK562 (Leukemia)49.6[5]
PsoralenKB (Oral Carcinoma)88.1[5]
IsopsoralenKB (Oral Carcinoma)61.9[5]
PsoralidinHepG2 (Liver Cancer)9[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics and seeded into a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined from the dose-response curve.

Anticancer Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.[5]

Visualizing the Science: Key Pathways and Workflows

To facilitate a deeper understanding of the structure-activity relationships and mechanisms of action, the following diagrams, created using the DOT language, illustrate the core chemical scaffold, a typical SAR study workflow, and the key signaling pathways involved in the anti-inflammatory effects of this compound derivatives.

Psoracorylifol_B_Core_Structure cluster_core This compound Core Scaffold cluster_modifications Common Modification Sites core R1 R1 (e.g., -H, -CH3) core->R1 Aromatic Ring R2 R2 (e.g., -OH, -OCH3) core->R2 Phenolic Hydroxyls R3 R3 (e.g., Prenyl group variations) core->R3 Terpenoid Moiety

Caption: Core chemical structure of this compound and key sites for derivatization.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Lead Compound (this compound) design Design of Derivatives (Modification at R1, R2, R3) start->design synthesis Chemical Synthesis of Derivatives design->synthesis antibacterial Antibacterial Assays (e.g., MIC determination) synthesis->antibacterial anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine inhibition) synthesis->anti_inflammatory anticancer Anticancer Assays (e.g., MTT, Apoptosis) synthesis->anticancer data Collect Quantitative Data (IC50, MIC values) antibacterial->data anti_inflammatory->data anticancer->data sar Establish Structure-Activity Relationship (SAR) data->sar optimization Lead Optimization sar->optimization

Caption: General workflow for structure-activity relationship (SAR) studies of this compound derivatives.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Intracellular Signaling Cascades cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IkB IκBα TLR4->IkB activates NFkB NF-κB Pathway MAPK->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines upregulates p65 p65 IkB->p65 releases p65->NFkB translocates to nucleus NO NO iNOS->NO produces PGs Prostaglandins COX2->PGs produces Psoracorylifol_B This compound Derivatives Psoracorylifol_B->MAPK inhibits Psoracorylifol_B->IkB inhibits degradation

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound derivatives.[4][7]

References

Psoracorylifol B: A Potentially Superior Anti-Inflammatory Agent to Hydrocortisone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Analysis for Researchers and Drug Development Professionals

New research into the anti-inflammatory properties of Psoracorylifol B, a natural compound isolated from the seeds of Psoralea corylifolia, suggests it may offer a more targeted and potentially safer alternative to the widely used corticosteroid, hydrocortisone (B1673445). This guide provides a comprehensive comparison of the two agents, summarizing available experimental data and elucidating their mechanisms of action on key inflammatory signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

While direct head-to-head comparative studies between this compound and hydrocortisone are limited, the available data for this compound and related compounds from Psoralea corylifolia, alongside established data for hydrocortisone, allow for an initial assessment of their anti-inflammatory potential. The following table summarizes key inhibitory activities against various inflammatory mediators. It is important to note that the data for this compound and its analogs are from different studies and experimental conditions than those for hydrocortisone, warranting caution in direct comparison.

CompoundTargetAssay SystemIC50 Value / InhibitionReference
This compound Analogs (from Psoralea corylifolia)
CorylinPro-inflammatory Cytokines (TNF-α, IL-6)LPS-stimulated RAW 264.7 cellsSignificant inhibition at 10 µM[1]
BakuchiolTNF-αMolecular DockingBinding affinity: -7.29 kcal/mol[2]
Hydrocortisone
Pro-inflammatory Cytokines (TNF-α)LPS-stimulated human mononuclear cells~27% reduction at 300mg IV dose[3][4]
Pro-inflammatory Cytokines (IL-8, IL-6)IL-1β-stimulated fetal ileumSignificant reduction[5]
COX-2 ActivityLPS-stimulated human monocytesPotent inhibition[6]
iNOS ExpressionLPS-stimulated murine macrophagesIC50 = 5 µM[7]

Mechanistic Insights: Targeting Key Inflammatory Pathways

This compound and its analogs appear to exert their anti-inflammatory effects through the modulation of critical signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of a host of pro-inflammatory mediators. Hydrocortisone, a glucocorticoid, also targets the NF-κB pathway, but its broader mechanism of action can lead to a wider range of side effects.

This compound's Dual Inhibition of NF-κB and MAPK Pathways

Compounds from Psoralea corylifolia have been shown to inhibit the activation of both NF-κB and MAPK signaling pathways. By doing so, they can effectively suppress the downstream production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2 and iNOS which are responsible for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively. This dual-pathway inhibition suggests a comprehensive and potent anti-inflammatory effect.

Psoracorylifol_B_Pathway Inferred Anti-inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli MAPK Cascade MAPK Cascade Inflammatory Stimuli->MAPK Cascade Activates NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activates This compound This compound This compound->MAPK Cascade Inhibits This compound->NF-κB Pathway Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Cascade->Pro-inflammatory Gene Expression Promotes NF-κB Pathway->Pro-inflammatory Gene Expression Promotes Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Gene Expression->Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS)

Caption: Inferred inhibitory action of this compound on MAPK and NF-κB pathways.

Hydrocortisone's Mechanism via Glucocorticoid Receptor

Hydrocortisone functions by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus. Inside the nucleus, the GR complex can interfere with the activity of transcription factors like NF-κB, thereby downregulating the expression of pro-inflammatory genes. While effective, this mechanism is also responsible for the metabolic and immunosuppressive side effects associated with long-term corticosteroid use.

Hydrocortisone_Pathway Anti-inflammatory Mechanism of Hydrocortisone cluster_extracellular Extracellular cluster_intracellular Intracellular Hydrocortisone Hydrocortisone Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Hydrocortisone->Glucocorticoid Receptor (GR) Binds Hydrocortisone-GR Complex Hydrocortisone-GR Complex Glucocorticoid Receptor (GR)->Hydrocortisone-GR Complex NF-κB NF-κB Hydrocortisone-GR Complex->NF-κB Inhibits Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory Gene Transcription Activates

Caption: Hydrocortisone's inhibition of the NF-κB pathway via the Glucocorticoid Receptor.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate further research and comparative studies.

Carrageenan-Induced Paw Edema in Rodents (In Vivo)

This widely used model assesses the acute anti-inflammatory activity of a compound.

Workflow:

Carrageenan_Edema_Workflow Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping & Dosing->Baseline Paw Volume Measurement Carrageenan Injection Carrageenan Injection Baseline Paw Volume Measurement->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animals: Male Wistar rats (180-220 g) are typically used. They are housed under standard laboratory conditions with free access to food and water.

  • Groups: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and experimental groups receiving different doses of this compound or hydrocortisone.

  • Administration: The test compounds or vehicle are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7][8][9][10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages (In Vitro)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines.

Workflow:

LPS_Cytokine_Workflow LPS-Induced Cytokine Release Workflow Macrophage Seeding Macrophage Seeding Pre-treatment with Compound Pre-treatment with Compound Macrophage Seeding->Pre-treatment with Compound LPS Stimulation LPS Stimulation Pre-treatment with Compound->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Cytokine Quantification (ELISA) Cytokine Quantification (ELISA) Supernatant Collection->Cytokine Quantification (ELISA)

Caption: Workflow for LPS-induced cytokine release assay in macrophages.

Procedure:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound, hydrocortisone, or vehicle for 1 hour.[1]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce the production of pro-inflammatory cytokines.[3][11][12][13]

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.[1]

Conclusion

The available evidence suggests that this compound holds significant promise as an anti-inflammatory agent. Its ability to inhibit both the NF-κB and MAPK signaling pathways indicates a broad-spectrum anti-inflammatory effect that may be comparable or even superior to that of hydrocortisone. Furthermore, as a natural product, this compound may offer a better safety profile, a critical consideration in the development of new anti-inflammatory therapies. However, direct comparative studies with robust quantitative data are essential to definitively establish its superiority over hydrocortisone. The experimental protocols provided herein offer a framework for conducting such critical research.

References

Comparative analysis of gene expression changes induced by Psoracorylifol B and other natural products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the transcriptomic alterations elicited by genistein (B1671435), curcumin (B1669340), and resveratrol (B1683913) in cancer cell lines, providing insights into their shared and distinct anti-cancer mechanisms.

While a comprehensive gene expression profile for Psoracorylifol B remains to be fully elucidated, this guide provides a comparative analysis of the transcriptomic changes induced by other well-studied natural products: genistein, curcumin, and resveratrol. These compounds, like components of Psoralea corylifolia, are recognized for their potent anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest. This analysis is based on publicly available microarray and RNA-sequencing data from studies on various cancer cell lines.

Comparative Gene Expression Data

The following table summarizes the quantitative gene expression changes observed in cancer cells upon treatment with genistein, curcumin, and resveratrol. The data highlights the significant impact these natural products have on the cellular transcriptome.

Natural ProductCancer Cell LineTechnology UsedDifferentially Expressed Genes (DEGs)Upregulated GenesDownregulated GenesReference
Genistein PC3 (Prostate Cancer)cDNA Microarray83258774[1][2]
Curcumin MCF-7 (Breast Cancer)RNA Sequencing347Not specifiedNot specified[3]
H446 (Small Cell Lung Cancer)RNA Sequencing1,996Not specifiedNot specified[4]
Resveratrol MCF-7 (Breast Cancer)DNA Microarray1,211 (at 150 µM)518693[5]
2,412 (at 250 µM)6511,761[5]
MDA-MB-231 (Breast Cancer)RNA Sequencing8,527Not specifiedNot specified[6]

Key Signaling Pathways Affected

These natural products exert their anti-cancer effects by modulating a multitude of signaling pathways. A common thread among them is the induction of apoptosis, or programmed cell death, which is a critical mechanism for eliminating cancerous cells. The diagram below illustrates a simplified, generalized apoptotic signaling pathway often targeted by these compounds.

cluster_0 Natural Products cluster_1 Cellular Response Genistein Genistein Bax Bax (Pro-apoptotic) Genistein->Bax Upregulate Bcl2 Bcl-2 (Anti-apoptotic) Genistein->Bcl2 Downregulate Curcumin Curcumin Curcumin->Bax Curcumin->Bcl2 Resveratrol Resveratrol Resveratrol->Bax Resveratrol->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized Apoptotic Pathway

Experimental Protocols

The methodologies employed to generate the gene expression data are crucial for the interpretation and replication of the findings. Below are detailed protocols for microarray and RNA-sequencing analyses, synthesized from the methodologies described in the referenced studies.

Microarray Analysis Protocol (General)

A typical microarray experiment to assess the effect of a natural product on gene expression in cancer cells involves the following steps:

  • Cell Culture and Treatment: Cancer cells (e.g., PC3 or MCF-7) are cultured in appropriate media and conditions. Cells are then treated with a specific concentration of the natural product (e.g., genistein or resveratrol) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 or 48 hours).

  • RNA Extraction: Total RNA is isolated from both treated and control cells using a method such as TRIzol reagent or a commercial kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA to label the samples from the treated and control groups differently.

  • Hybridization: The labeled cDNA samples are mixed and hybridized to a microarray chip containing thousands of known gene probes. The cDNA molecules bind to their complementary probes on the array.

  • Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence signals from the hybridized cDNA. The intensity of the fluorescence at each spot on the array corresponds to the expression level of the respective gene.

  • Data Analysis: The raw data is normalized to remove systematic variations. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control groups, typically with a fold-change and p-value cutoff.

RNA-Sequencing (RNA-seq) Protocol (General)

RNA-seq provides a more comprehensive and quantitative analysis of the transcriptome. A general workflow is as follows:

  • Cell Culture and Treatment: Similar to the microarray protocol, cancer cells are cultured and treated with the natural product of interest or a control.

  • RNA Extraction and Quality Control: Total RNA is extracted, and its integrity is rigorously assessed, often using a bioanalyzer to ensure high quality for sequencing.

  • Library Preparation: The RNA is converted into a cDNA library. This process typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription, and the ligation of sequencing adapters.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina). This generates millions of short reads corresponding to the RNA transcripts.

  • Data Analysis: The raw sequencing reads are first subjected to quality control. They are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this information is used to quantify gene expression levels. Differential expression analysis is performed to identify genes with statistically significant changes in expression between the treated and control samples.

cluster_0 Experimental Phase cluster_1 Sequencing Phase cluster_2 Data Analysis Phase Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.